5-Bromo-2-tert-butylpyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-tert-butylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-9(2,3)8-5-4-7(10)6-11-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJSOFXLKFWERP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610315 | |
| Record name | 5-Bromo-2-tert-butylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39919-58-9 | |
| Record name | 5-Bromo-2-tert-butylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-tert-butylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-tert-butylpyridine is a halogenated pyridine derivative that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring a bulky tert-butyl group and a bromine atom, makes it a versatile building block for the synthesis of a variety of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. A thorough understanding of its physical properties is essential for its effective use in chemical reactions, process development, and for ensuring safe handling and storage. This guide provides a comprehensive overview of the key physical properties of this compound, along with standardized experimental protocols for their determination.
Core Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are critical for predicting its behavior in various solvents, under different temperature and pressure conditions, and for its purification.
| Property | Value | Units |
| Molecular Formula | C₉H₁₂BrN | - |
| Molecular Weight | 214.10 | g/mol |
| Physical Form | Liquid | - |
| Boiling Point | 230 | °C at 760 mmHg[1] |
| Density | 1.293 | g/cm³ |
| Flash Point | 92.9 | °C[1] |
| Refractive Index | 1.521[1] | - |
| Vapor Pressure | 0.102 | mmHg at 25°C |
| LogP | 3.44[1] | - |
| Polar Surface Area (PSA) | 12.9 | Ų[1] |
Experimental Protocols
The following sections detail standardized laboratory procedures for the determination of the key physical properties of this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For an accurate determination, a distillation method or a capillary method can be employed.[2][3]
Apparatus:
-
Heating mantle or oil bath
-
Round-bottom flask
-
Distillation head with a condenser
-
Thermometer
-
Receiving flask
-
Boiling chips
Procedure:
-
Place a small volume of this compound into the round-bottom flask along with a few boiling chips.
-
Assemble the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Begin heating the flask gently.
-
Record the temperature at which the liquid begins to boil and a steady stream of condensate is observed on the thermometer. This temperature is the boiling point.[2]
-
It is recommended to also record the atmospheric pressure at the time of the measurement.[2]
Determination of Density
The density of a liquid can be determined by measuring the mass of a known volume.[4][5]
Apparatus:
-
Pycnometer or a volumetric flask
-
Analytical balance
-
Water bath for temperature control
Procedure:
-
Clean and dry the pycnometer and determine its mass (m₁).
-
Fill the pycnometer with this compound, ensuring there are no air bubbles.
-
Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.
-
Adjust the volume of the liquid to the calibration mark of the pycnometer.
-
Dry the outside of the pycnometer and measure its mass (m₂).
-
The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the volume of the pycnometer.
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.[6][7][8][9]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
Procedure:
-
Calibrate the Abbe refractometer using a standard liquid with a known refractive index.
-
Ensure the prism of the refractometer is clean and dry.
-
Place a few drops of this compound onto the prism.
-
Close the prism and allow the sample to reach the desired temperature by circulating water from the constant temperature bath.
-
Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
Read the refractive index from the scale.
Determination of Flash Point
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[10][11][12]
Apparatus:
-
Pensky-Martens closed-cup tester or a similar closed-cup apparatus[13][14]
-
Thermometer
-
Ignition source
Procedure:
-
Pour the sample of this compound into the test cup of the apparatus up to the filling mark.
-
Place the lid on the cup and begin heating the sample at a slow, constant rate.[13]
-
At regular temperature intervals, apply the ignition source to the opening in the cup lid.[13]
-
The flash point is the lowest temperature at which the vapors of the liquid ignite with a brief flash.[13]
Visualizations
Experimental Workflow for Physical Property Determination
The following diagram illustrates a general workflow for the characterization of the physical properties of a liquid organic compound like this compound.
Caption: A generalized workflow for determining the physical properties of a liquid compound.
Representative Synthetic Pathway
While this compound is a commercially available starting material, it can be synthesized through various organic reactions. The diagram below illustrates a logical relationship in a hypothetical multi-step synthesis where a pyridine derivative is functionalized.
References
- 1. echemi.com [echemi.com]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 5. homesciencetools.com [homesciencetools.com]
- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 7. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]
- 8. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Flash Point - Prime Process Safety Center [primeprocesssafety.com]
- 11. filab.fr [filab.fr]
- 12. oil-tester.com [oil-tester.com]
- 13. icheme.org [icheme.org]
- 14. precisionlubrication.com [precisionlubrication.com]
An In-depth Technical Guide to 5-Bromo-2-tert-butylpyridine: Chemical Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Bromo-2-tert-butylpyridine. The information is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development in leveraging this versatile building block for the design and synthesis of novel molecules.
Core Chemical and Physical Properties
This compound is a halogenated pyridine derivative that serves as a valuable intermediate in organic synthesis. Its physical and chemical properties are summarized in the tables below.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂BrN | [1][2] |
| Molecular Weight | 214.10 g/mol | [1] |
| CAS Number | 39919-58-9 | [1] |
| Appearance | Liquid | |
| Boiling Point | 230.0 ± 20.0 °C at 760 mmHg | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Flash Point | 92.9 ± 21.8 °C | [2] |
| Refractive Index | 1.521 | [2] |
| LogP | 3.44 | [2] |
| PSA | 12.9 Ų | [2] |
Table 2: Spectroscopic Data (Predicted and/or from related compounds)
| Spectroscopy | Data |
| ¹H NMR | Spectral data available, but specific shifts and coupling constants require direct analysis.[2] |
| ¹³C NMR | Spectral data available, but specific chemical shifts require direct analysis.[2] |
| FTIR | Expected to show characteristic peaks for C-Br stretching, aromatic C-H stretching, and C=C/C=N ring vibrations. |
| Mass Spectrometry | Expected to show a molecular ion peak and a characteristic isotopic pattern due to the presence of bromine. |
Synthesis and Experimental Protocols
A common synthetic route to this compound involves the reaction of an organometallic reagent with a suitable brominated pyridine precursor.
Synthesis of this compound
A potential synthetic pathway involves the reaction of 2-iodo-5-bromopyridine with a tert-butyl Grignard reagent, such as tert-butylmagnesium chloride. This type of cross-coupling reaction is a standard method for introducing alkyl groups onto aromatic rings.
Experimental Protocol (General Procedure):
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran). A solution of tert-butyl chloride or bromide in the same solvent is added dropwise to initiate the formation of tert-butylmagnesium chloride/bromide.
-
Reaction with Halopyridine: A solution of 2-iodo-5-bromopyridine in an anhydrous ether solvent is added dropwise to the freshly prepared Grignard reagent at a controlled temperature (often 0 °C or below).
-
Quenching and Workup: After the reaction is complete (monitored by TLC or GC-MS), the reaction mixture is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel, to yield this compound.
Caption: General workflow for the synthesis of this compound via a Grignard reaction.
Chemical Reactivity and Applications in Drug Discovery
The bromine atom at the 5-position of the pyridine ring is a key functional group that allows for a variety of palladium-catalyzed cross-coupling reactions, making this compound a valuable building block in medicinal chemistry. These reactions enable the introduction of diverse substituents, facilitating the synthesis of complex molecules with potential biological activity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various boronic acids or their esters. This reaction is widely used to synthesize biaryl and heteroaryl compounds, which are common motifs in pharmaceutical agents.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system (e.g., a mixture of 1,4-dioxane and water) is added.
-
The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the synthesis of N-aryl or N-heteroaryl amines from this compound. This reaction is crucial for the preparation of compounds containing arylamine moieties, which are prevalent in many biologically active molecules.[4][5]
General Experimental Protocol for Buchwald-Hartwig Amination:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.4-2.0 equiv.).[4]
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).[4]
-
Heat the reaction mixture with stirring at a temperature typically between 80 and 110 °C until the reaction is complete.
-
After cooling, the reaction is quenched, and the product is extracted and purified as described for the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling reaction is used to form a carbon-carbon bond between this compound and a terminal alkyne. This reaction is valuable for synthesizing alkynyl-substituted pyridines, which can serve as precursors for more complex structures in drug discovery.[6]
General Experimental Protocol for Sonogashira Coupling:
-
To a reaction flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine).
-
The flask is flushed with an inert gas.
-
The terminal alkyne (1.1-1.5 equiv.) is added, and the mixture is stirred at room temperature or with gentle heating.
-
Upon completion, the reaction mixture is worked up by filtration to remove the amine hydrohalide salt, followed by extraction and purification of the product.
Caption: Key cross-coupling reactions of this compound.
Role in Drug Discovery and Signaling Pathways
While specific studies detailing the direct interaction of this compound with biological targets are limited, its derivatives are of significant interest in drug discovery. The 2-tert-butylpyridine scaffold is a feature in various biologically active compounds. The functionalization at the 5-position through the reactions described above allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
For instance, substituted bromopyridines are key intermediates in the synthesis of various kinase inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine core can mimic the adenine region of ATP, while the substituents introduced via cross-coupling reactions can provide specificity and potency by interacting with other regions of the kinase active site. The development of derivatives of this compound could therefore be a promising strategy for targeting various signaling pathways regulated by kinases.
Safety Information
This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound(39919-58-9) 1H NMR spectrum [chemicalbook.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues - Lookchem [lookchem.com]
5-Bromo-2-tert-butylpyridine CAS number 39919-58-9
An In-depth Technical Guide to 5-Bromo-2-tert-butylpyridine (CAS: 39919-58-9)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a key building block in organic synthesis and medicinal chemistry. It covers physicochemical properties, spectroscopic data, synthesis protocols, and potential applications, with a focus on data presentation and experimental detail.
Chemical Structure and Properties
This compound is a substituted pyridine derivative. The presence of the bromine atom and the bulky tert-butyl group makes it a versatile intermediate for introducing the 2-tert-butylpyridine moiety into more complex molecules through various cross-coupling reactions.
Caption: Chemical structure of this compound.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 39919-58-9 | [1] |
| Molecular Formula | C₉H₁₂BrN | [1] |
| Molecular Weight | 214.10 g/mol | [1][2] |
| Appearance | Powder or liquid | [3] |
| Density | 1.293 - 1.3 g/cm³ | [1][2][4] |
| Boiling Point | 230.0 ± 20.0 °C at 760 mmHg | [1][2][4] |
| Flash Point | 92.9 ± 21.8 °C | [1][2][4] |
| Refractive Index | 1.521 | [2][4] |
| Topological Polar Surface Area | 12.9 Ų | [2][4] |
| XLogP3 | 3.44 | [2][4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. While full spectra are typically provided by suppliers upon request, the availability of various spectroscopic analyses has been documented.
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and other NMR data are available from resources like ChemicalBook, which provide spectral information for identity confirmation.[5]
-
Mass Spectrometry (MS): Mass spectral data is available and can be used to confirm the molecular weight and fragmentation pattern of the compound.[5]
-
Infrared (IR) Spectroscopy: IR spectra are available and can help identify the characteristic functional groups present in the molecule.[5]
Synthesis Protocols
This compound can be synthesized through various organic chemistry methodologies. A common approach involves the reaction of a brominated pyridine precursor with a tert-butylating agent.
Example Synthetic Route
One documented synthesis route involves the reaction of 2-iodo-5-bromopyridine with 2,2-dimethylpropylmagnesium chloride in the presence of a copper(I) cyanide catalyst.[6]
Experimental Protocol:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-iodo-5-bromopyridine in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Grignard Reagent: Slowly add a solution of 2,2-dimethylpropylmagnesium chloride to the cooled mixture.
-
Catalyst: Add copper(I) cyanide to the reaction mixture.
-
Reaction: Allow the reaction to proceed at -78 °C for approximately 1 hour, then gradually warm to room temperature (20 °C).
-
Workup and Purification: Quench the reaction with a suitable aqueous solution. Extract the product with an organic solvent, dry the organic layer, and purify the crude product using techniques such as column chromatography to yield 5-bromo-2-(tert-butyl)pyridine.[6]
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
This compound is a valuable building block, particularly in the field of drug discovery and medicinal chemistry. Its structure is incorporated into various compounds being investigated for therapeutic potential.
Role as a Pharmaceutical Intermediate
The pyridine ring is a common scaffold in many biologically active compounds. The specific substitution pattern of this compound makes it a precursor for more complex molecules. For instance, related structures like 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide serve as building blocks in the synthesis of potassium ion channel enzyme inhibitors.[7] While not the exact compound, this highlights the utility of the bromo-tert-butyl-pyridine scaffold in developing targeted therapies.
The development of robust synthetic routes for such fragments is crucial for producing pharmaceutical compounds and their metabolites, which aids in understanding metabolic clearance processes.[8]
Caption: Role of this compound in drug discovery.
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. Users should consult the full Safety Data Sheet (SDS) from their supplier before use.
Hazard Identification
-
GHS Hazard Statements:
Precautionary Measures and Handling
-
Engineering Controls: Use only outdoors or in a well-ventilated area.[11][12] Facilities should be equipped with an eyewash fountain and safety shower.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][12]
-
Handling: Avoid contact with skin, eyes, and clothing.[10][11] Wash hands thoroughly after handling.[10][11] Avoid breathing fumes, dust, or vapors.[11]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place.[4][11] Keep away from incompatible substances such as strong oxidizing agents and strong acids.[12]
References
- 1. This compound | CAS 39919-58-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. echemi.com [echemi.com]
- 3. This compound, CasNo.39919-58-9 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 4. echemi.com [echemi.com]
- 5. This compound(39919-58-9) 1H NMR spectrum [chemicalbook.com]
- 6. This compound|lookchem [lookchem.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 39919-58-9 [sigmaaldrich.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-tert-butylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic routes for obtaining 5-Bromo-2-tert-butylpyridine, a valuable pyridine derivative in medicinal chemistry and materials science. This document outlines prominent synthetic strategies, including cross-coupling reactions, and provides detailed experimental protocols for key methodologies.
Introduction
This compound is a key building block in the synthesis of a variety of complex organic molecules. The presence of the bromine atom at the 5-position allows for further functionalization through various cross-coupling reactions, while the sterically demanding tert-butyl group at the 2-position can influence the molecule's conformational properties and metabolic stability in drug candidates. This guide explores the most effective methods for the preparation of this compound, with a focus on providing practical and reproducible experimental details.
Synthetic Strategies
The synthesis of this compound is most effectively achieved through cross-coupling reactions. Direct bromination of 2-tert-butylpyridine is generally avoided due to potential issues with regioselectivity, leading to mixtures of isomers that are difficult to separate. The preferred strategies involve the use of a pre-brominated pyridine precursor, which is then coupled with a tert-butyl source.
The most prominent and efficient method identified is a copper-mediated cross-coupling of a dihalogenated pyridine with a Grignard reagent. Alternative approaches, such as Suzuki, Negishi, and Stille couplings, also present viable synthetic routes.
Route 1: Copper-Mediated Cross-Coupling of 2-Iodo-5-bromopyridine
This is a highly effective method that proceeds with good yield. The reaction involves the coupling of 2-iodo-5-bromopyridine with a neopentyl Grignard reagent in the presence of copper(I) cyanide. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for the selective introduction of the tert-butyl group at the 2-position.
Data Presentation
The following table summarizes the quantitative data for the primary synthetic route to this compound.
| Parameter | Value |
| Starting Material | 2-Iodo-5-bromopyridine |
| Reagents | 2,2-Dimethylpropylmagnesium chloride, CuCN |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C to 20 °C |
| Reaction Time | 1 hour at -78 °C, then warming to 20 °C |
| Reported Yield | 68.0% |
Table 1: Summary of Quantitative Data for the Synthesis of this compound via Copper-Mediated Cross-Coupling.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Iodo-5-bromopyridine
This protocol is based on the copper-mediated cross-coupling reaction of 2-iodo-5-bromopyridine with 2,2-dimethylpropylmagnesium chloride.
Materials:
-
2-Iodo-5-bromopyridine
-
2,2-Dimethylpropylmagnesium chloride (neopentylmagnesium chloride) solution in a suitable solvent (e.g., THF)
-
Copper(I) cyanide (CuCN)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add copper(I) cyanide.
-
Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add the 2,2-dimethylpropylmagnesium chloride solution to the cooled suspension while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes at this temperature.
-
In a separate flask, dissolve 2-iodo-5-bromopyridine in anhydrous THF.
-
Slowly add the solution of 2-iodo-5-bromopyridine to the reaction mixture at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction mixture to slowly warm to room temperature (approximately 20 °C) and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Mandatory Visualizations
The following diagrams illustrate the primary synthetic pathway and a potential alternative cross-coupling approach for the synthesis of this compound.
Caption: Copper-Mediated Synthesis of this compound.
Caption: Alternative Suzuki Coupling Route to this compound.
5-Bromo-2-tert-butylpyridine molecular weight
An In-depth Technical Guide to 5-Bromo-2-tert-butylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and organic synthesis. This document outlines its chemical and physical properties, experimental protocols for its use in common reactions, and its applications in drug discovery.
Physicochemical Properties
This compound is a substituted pyridine derivative with a bromine atom at the 5-position and a tert-butyl group at the 2-position. These features make it a versatile reagent in cross-coupling reactions and for the synthesis of complex molecules.
| Property | Value | Source |
| Molecular Weight | 214.10 g/mol | [1][2] |
| Exact Mass | 213.015305 u | [1][3] |
| Molecular Formula | C₉H₁₂BrN | [1][4][5] |
| CAS Number | 39919-58-9 | [1][4] |
| Density | 1.293 g/cm³ | [4] |
| Boiling Point | 230.0 ± 20.0 °C at 760 mmHg | [1][3] |
| Flash Point | 92.9 ± 21.8 °C | [1] |
| Refractive Index | 1.521 | [1][3] |
| Appearance | Liquid or Powder | [5][6] |
| Purity | Typically 95-97% | [5][6] |
| Storage | Store in a tightly closed container, under inert gas (nitrogen or Argon) at 2-8°C. | [3][6] |
Experimental Protocols
This compound is a valuable substrate for various organic reactions, particularly carbon-carbon bond-forming cross-coupling reactions. Below are detailed methodologies for two key transformations: the Suzuki-Miyaura coupling and the Grignard reaction.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, widely used to form carbon-carbon bonds.[7]
General Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium phosphate (K₃PO₄, 2.0 mmol).[8]
-
Catalyst and Ligand Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%), and a suitable ligand if required.[2][8]
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add an anhydrous solvent, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.[2][8]
-
Reaction Execution: Stir the reaction mixture at a temperature between 80-120 °C for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[8]
Grignard Reaction
Grignard reactions involve the reaction of an organomagnesium halide (Grignard reagent) with an electrophile to form new carbon-carbon bonds. This compound can be converted to its corresponding Grignard reagent.
General Procedure for Grignard Reagent Formation and Reaction:
-
Apparatus Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Allow the apparatus to cool under a stream of dry nitrogen or argon.
-
Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface. Add a small portion of a solution of this compound in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to the magnesium. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and bubbling.
-
Grignard Reagent Formation: Once the reaction starts, add the remaining solution of this compound dropwise from the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the mixture until the magnesium is consumed.
-
Reaction with Electrophile: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or ester) in an anhydrous ether solvent dropwise.
-
Quenching and Work-up: After the addition of the electrophile is complete, stir the reaction mixture at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method such as column chromatography or distillation.
Applications in Drug Discovery
Substituted pyridines are prevalent scaffolds in many pharmaceuticals. This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The tert-butyl group can enhance metabolic stability and improve pharmacokinetic properties of drug candidates. Its bromo-substituent provides a reactive handle for introducing further molecular diversity, making it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.[9] For instance, related bromopyridine structures are key in synthesizing kinase inhibitors.[10]
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. lookchem.com [lookchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. This compound | 39919-58-9 [sigmaaldrich.com]
- 6. This compound, CasNo.39919-58-9 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to 5-Bromo-2-tert-butylpyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-tert-butylpyridine is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. The presence of a bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. The sterically hindering tert-butyl group at the 2-position can influence the molecule's conformational properties and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in drug discovery and development.
Physicochemical and Spectroscopic Data
The structural and physical properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and use in synthetic protocols.
Table 1: Chemical Identifiers and Properties.[1][2]
| Property | Value |
| CAS Number | 39919-58-9 |
| Molecular Formula | C₉H₁₂BrN |
| Molecular Weight | 214.10 g/mol |
| Appearance | Liquid |
| Density | 1.293 g/cm³ |
| Boiling Point | 230 °C at 760 mmHg |
| Flash Point | 92.9 °C |
| Refractive Index | 1.521 |
| SMILES | CC(C)(C)c1cc(Br)ccn1 |
| InChI Key | HAJSOFXLKFWERP-UHFFFAOYSA-N |
Table 2: Spectroscopic Data
| Spectrum Type | Expected Chemical Shifts (ppm) |
| ¹H NMR | tert-butyl protons: ~1.3 ppm (singlet, 9H); Aromatic protons: 7.5-8.5 ppm (multiplets, 3H) |
| ¹³C NMR | tert-butyl carbon (quaternary): ~35 ppm; tert-butyl carbons (methyl): ~30 ppm; Aromatic carbons: 120-150 ppm |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various methods. A common approach involves the introduction of the tert-butyl group onto a pre-brominated pyridine ring.
Experimental Protocol: Synthesis of this compound
A plausible synthetic route involves the reaction of 2-amino-5-bromopyridine. A detailed protocol for a related synthesis is described in "Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues".[1][2] While the direct synthesis of this compound is a key step, the published literature often focuses on the subsequent functionalization.
A general procedure for the tert-butylation of a pyridine ring can be adapted for this synthesis.
Materials:
-
5-Bromopyridine
-
tert-Butyllithium in pentane
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions
-
Argon or nitrogen supply
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel is placed under an inert atmosphere (argon or nitrogen).
-
Anhydrous THF is added to the flask, and the solvent is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of 5-bromopyridine in anhydrous THF is added dropwise to the cooled solvent.
-
tert-Butyllithium in pentane is added dropwise to the reaction mixture, maintaining the temperature at -78 °C. The reaction is stirred at this temperature for 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.
Applications in Drug Discovery
This compound is a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals.[3][4] The bromine atom at the 5-position is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with a wide range of boronic acids and esters.[5][6]
Logical Relationship: Role in Pharmaceutical Synthesis
The following diagram illustrates the central role of this compound as a building block in the synthesis of more complex, potentially bioactive molecules.
Caption: Role of this compound in drug discovery.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for generating biaryl compounds, which are prevalent in many drug molecules. The following is a representative experimental protocol for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water).
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
The following diagram illustrates the general workflow for this Suzuki coupling reaction.
Caption: General workflow for a Suzuki coupling reaction.
Conclusion
This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the construction of diverse molecular libraries for lead generation and optimization. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to utilize this versatile building block in their synthetic endeavors.
References
- 1. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues - Lookchem [lookchem.com]
- 2. Synthesis of useful fragments in drug discovery: 2-amino-5-tert-butylpyridine and its oxidised analogues. - OAK Open Access Archive [oak.novartis.com]
- 3. benchchem.com [benchchem.com]
- 4. mlunias.com [mlunias.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Reactivity of 5-Bromo-2-tert-butylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-tert-butylpyridine is a key heterocyclic building block in organic synthesis, offering a versatile scaffold for the introduction of diverse functionalities. Its strategic substitution with a bromine atom at the 5-position and a sterically demanding tert-butyl group at the 2-position dictates its reactivity, making it a valuable precursor in the development of novel pharmaceutical agents and functional materials. This technical guide provides a comprehensive overview of the core reactivity of this compound, focusing on key transformations including palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and Grignard reagent formation. Detailed experimental protocols, quantitative data presented in structured tables, and visualizations of experimental workflows are provided to facilitate its application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various reaction conditions and for developing appropriate analytical methods.
| Property | Value |
| Molecular Formula | C₉H₁₂BrN |
| Molecular Weight | 214.10 g/mol |
| Appearance | Liquid |
| Boiling Point | 230 °C at 760 mmHg[1][2] |
| Density | 1.293 g/cm³[1] |
| Flash Point | 92.9 °C[1][2] |
| Refractive Index | 1.521[2] |
| CAS Number | 39919-58-9[1] |
Core Reactivity
The reactivity of this compound is primarily centered around the C-Br bond at the 5-position, which is susceptible to a variety of transformations. The electron-donating tert-butyl group at the 2-position can influence the electron density of the pyridine ring, thereby affecting its reactivity in different chemical environments.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound. This reaction is widely used to synthesize biaryl and heteroaryl compounds.
Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Substrates | This compound, Arylboronic acid/ester |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a ligand |
| Ligand | SPhos, XPhos |
| Base | K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF |
| Temperature | 80-120 °C |
| Typical Yield | 70-95% |
Experimental Protocol: Synthesis of 2-tert-Butyl-5-phenylpyridine
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-tert-butyl-5-phenylpyridine.
The Buchwald-Hartwig amination allows for the formation of a C-N bond between this compound and a primary or secondary amine, providing access to a wide range of substituted aminopyridines.
Typical Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Substrates | This compound, Primary or Secondary Amine |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Xantphos, BINAP, RuPhos, XPhos |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, 1,4-Dioxane |
| Temperature | 80-110 °C |
| Typical Yield | 75-98% |
Experimental Protocol: Synthesis of N-(2-tert-Butylpyridin-5-yl)morpholine
-
In an oven-dried Schlenk flask, combine this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).[4]
-
Seal the flask, then evacuate and backfill with argon three times.[4]
-
Under a positive argon flow, add morpholine (1.2 mmol) and anhydrous, degassed toluene (5-10 mL) via syringe.[4]
-
Heat the mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction by GC-MS or LC-MS.[1]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and then brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne, yielding substituted alkynylpyridines.
Typical Reaction Conditions for Sonogashira Coupling
| Parameter | Condition |
| Substrates | This compound, Terminal Alkyne |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Co-catalyst | CuI |
| Base | Et₃N, i-Pr₂NH |
| Solvent | THF, DMF |
| Temperature | Room Temperature to 100 °C |
| Typical Yield | 70-90% |
Experimental Protocol: Synthesis of 5-(Phenylethynyl)-2-tert-butylpyridine
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.05 mmol).
-
Add anhydrous, degassed THF (10 mL) followed by triethylamine (2.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12 hours or until completion as monitored by TLC.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
The Heck reaction allows for the arylation or vinylation of an alkene with this compound.
Typical Reaction Conditions for Heck Coupling
| Parameter | Condition |
| Substrates | This compound, Alkene (e.g., Styrene, Acrylate) |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | PPh₃, P(o-tol)₃ |
| Base | Et₃N, K₂CO₃ |
| Solvent | DMF, NMP, Toluene |
| Temperature | 100-140 °C |
| Typical Yield | 60-85% |
Experimental Protocol: Synthesis of 2-tert-Butyl-5-styrylpyridine
-
In a sealed tube, combine this compound (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), and triethylamine (1.5 mmol).[5]
-
Add anhydrous DMF (5 mL).[5]
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.[5]
-
After cooling, dilute the mixture with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to obtain the product.
Metal-Halogen Exchange and Lithiation
Metal-halogen exchange, typically with organolithium reagents, is a powerful method to convert the C-Br bond into a C-Li bond, generating a potent nucleophile that can react with various electrophiles.
Typical Reaction Conditions for Metal-Halogen Exchange
| Parameter | Condition |
| Reagent | n-BuLi, t-BuLi, i-PrMgCl·LiCl |
| Solvent | THF, Diethyl ether, Toluene |
| Temperature | -78 °C to 0 °C |
| Subsequent Electrophiles | Aldehydes, Ketones, CO₂, DMF, Alkyl halides |
Experimental Protocol: Lithiation and Quenching with an Electrophile (e.g., Benzaldehyde)
-
Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete metal-halogen exchange.
-
Add benzaldehyde (1.2 mmol) dropwise to the solution.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Grignard Reagent Formation
The formation of a Grignard reagent from this compound provides a versatile organomagnesium nucleophile for reaction with a wide array of electrophiles.
Typical Reaction Conditions for Grignard Reagent Formation
| Parameter | Condition |
| Reagent | Magnesium turnings |
| Solvent | THF, Diethyl ether |
| Initiator (optional) | Iodine crystal, 1,2-Dibromoethane |
| Temperature | Room Temperature to Reflux |
Experimental Protocol: Formation of (2-tert-Butylpyridin-5-yl)magnesium bromide and Reaction with an Electrophile
-
Activate magnesium turnings (1.2 equiv) in a flame-dried flask under an inert atmosphere, for example, with a crystal of iodine.
-
Add anhydrous THF, followed by a small portion of a solution of this compound (1.0 equiv) in THF to initiate the reaction.
-
Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting Grignard reagent can then be reacted in situ with a desired electrophile (e.g., an aldehyde, ketone, or nitrile) at an appropriate temperature (often starting at 0 °C or -78 °C).
-
Workup typically involves quenching with a saturated aqueous ammonium chloride solution, followed by extraction, drying, and purification.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its reactivity, primarily at the C-Br bond, allows for a wide range of transformations, including palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and Grignard reagent formation. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. The strategic placement of the tert-butyl group offers steric influence that can be exploited to control regioselectivity and modulate the properties of the final products. Further exploration of the reactivity of this scaffold is likely to uncover even more synthetic possibilities.
References
Spectroscopic Profile of 5-Bromo-2-tert-butylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-tert-butylpyridine, a halogenated pyridine derivative of interest in synthetic chemistry and drug discovery. This document outlines the key spectral features, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, to aid in the identification, characterization, and quality control of this compound.
Core Spectroscopic Data
The following tables summarize the key quantitative data from various spectroscopic analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Predicted ¹H NMR data suggests the presence of three distinct aromatic protons and a singlet for the tert-butyl group. The chemical shifts and coupling constants are influenced by the bromine and tert-butyl substituents on the pyridine ring.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Predicted ¹³C NMR data would show distinct signals for the five carbons of the pyridine ring and the carbons of the tert-butyl group. The carbon attached to the bromine atom is expected to be significantly influenced.
Table 3: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 213/215 | Data not available | [M]+ (Molecular Ion) |
| Other fragments | Data not available |
The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion ([M]+ and [M+2]+) corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The molecular weight of this compound is approximately 214.10 g/mol .[1][2]
Table 4: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results |
The IR spectrum is anticipated to display characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-Br stretching.
Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data
| Solvent | λmax (nm) |
| Data not available in search results |
The UV-Vis spectrum is expected to show absorption bands characteristic of the pyridine chromophore.
Experimental Protocols
Detailed experimental methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data comparison. The following are generalized protocols that can be adapted for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for an adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically necessary.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine should be clearly visible.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two KBr or NaCl plates. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or clean ATR crystal should be acquired and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm. A baseline spectrum of the solvent-filled cuvette should be recorded and subtracted.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization.
References
An In-depth Technical Guide to 5-Bromo-2-tert-butylpyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-tert-butylpyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. The document details its chemical and physical properties, safety information, a detailed experimental protocol for its synthesis, and its application as a versatile building block in the development of kinase inhibitors through cross-coupling reactions.
Core Molecular Data
This compound is a substituted pyridine featuring a bromine atom at the 5-position and a bulky tert-butyl group at the 2-position. This substitution pattern makes it a valuable intermediate for introducing the 2-tert-butylpyridine moiety into more complex molecules. The bromine atom serves as a reactive handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, reaction setup, and purification.
| Property | Value |
| IUPAC Name | 5-Bromo-2-(2-methylpropan-2-yl)pyridine |
| CAS Number | 39919-58-9 |
| Molecular Formula | C₉H₁₂BrN |
| Molecular Weight | 214.10 g/mol |
| Appearance | Liquid |
| Boiling Point | 230 °C at 760 mmHg[1][2] |
| Density | 1.293 g/cm³[1] |
| Flash Point | 92.9 °C[1][2] |
| Refractive Index | 1.521[2] |
| Solubility | Soluble in organic solvents such as tetrahydrofuran. |
| Storage Temperature | 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon)[2] |
Safety Information
This compound is classified as an irritant and should be handled with appropriate personal protective equipment in a well-ventilated area. The table below summarizes its key safety and hazard information.
| Hazard Information | Details |
| Signal Word | Warning |
| Pictogram | GHS07 (Exclamation Mark) |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reaction of 2-iodo-5-bromopyridine with a tert-butylating agent. A representative experimental protocol is detailed below.
Objective: To synthesize this compound from 2-iodo-5-bromopyridine.
Materials:
-
2-iodo-5-bromopyridine
-
2,2-dimethylpropylmagnesium chloride (or tert-butylmagnesium chloride)
-
Copper(I) cyanide (CuCN)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere of argon or nitrogen.
-
Addition of Reagents: Anhydrous THF is added to the flask, followed by 2-iodo-5-bromopyridine. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Grignard Reaction: 2,2-dimethylpropylmagnesium chloride is added dropwise to the cooled solution. Copper(I) cyanide can be used as a catalyst.
-
Reaction Monitoring: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as diethyl ether.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a liquid.
A generalized workflow for the synthesis is depicted in the following diagram.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This reaction is widely used in drug discovery to synthesize biaryl compounds.
Objective: To synthesize 2-tert-butyl-5-phenylpyridine via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and water (solvent mixture)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-tert-butyl-5-phenylpyridine.
The catalytic cycle for the Suzuki-Miyaura coupling is illustrated below.
Relevance in Drug Discovery: Targeting Kinase Signaling Pathways
Pyridine-based compounds are a cornerstone of modern medicinal chemistry, particularly in the development of small molecule kinase inhibitors.[3][4] The pyridine scaffold can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, leading to potent and selective inhibition. Derivatives of this compound are potential precursors to such inhibitors.
Kinase signaling pathways are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. One such crucial pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is activated by cellular stress and inflammatory cytokines.[2][5][6]
The diagram below illustrates a simplified p38 MAPK signaling pathway, a common target for pyridine-based kinase inhibitors.
The ability to synthesize a diverse range of aryl-substituted 2-tert-butylpyridines from this compound via robust cross-coupling methodologies provides a powerful platform for structure-activity relationship (SAR) studies in the quest for novel and effective kinase inhibitors. The tert-butyl group can provide beneficial steric interactions within the kinase active site and improve the pharmacokinetic properties of the resulting compounds.
References
- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-tert-butylpyridine
This guide provides a comprehensive technical overview of the key physicochemical properties of 5-Bromo-2-tert-butylpyridine, a heterocyclic organic compound of interest in pharmaceutical and materials science research. The document is structured to provide not only the core physical data but also the underlying scientific principles and detailed experimental methodologies for their determination, ensuring a robust and reproducible understanding for researchers, scientists, and drug development professionals.
Introduction and Chemical Identity
This compound is a substituted pyridine derivative characterized by the presence of a bromine atom at the 5-position and a tert-butyl group at the 2-position of the pyridine ring. This substitution pattern imparts specific steric and electronic properties that make it a valuable intermediate in organic synthesis. The tert-butyl group, with its significant steric bulk, can direct reactions to other positions on the ring and influence the conformational properties of larger molecules incorporating this moiety. The bromine atom serves as a versatile functional handle, readily participating in a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds.
A thorough understanding of its fundamental physical properties, such as boiling point and density, is paramount for its effective handling, purification, and application in synthetic protocols. These properties are critical for process scale-up, reaction monitoring, and ensuring the purity of the final products.
Table 1: Core Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 39919-58-9 | [1] |
| Molecular Formula | C₉H₁₂BrN | [1] |
| Molecular Weight | 214.10 g/mol | [1] |
| Appearance | Liquid | |
| Boiling Point | 230 °C at 760 mmHg | [1] |
| Density | 1.293 g/cm³ | [1] |
| Purity (Typical) | 96-97% |
Experimental Determination of Physicochemical Properties
The accurate determination of boiling point and density requires not only precise instrumentation but also a purified sample. The protocols described below assume the starting material has been appropriately purified, for instance, by vacuum distillation, to remove any residual solvents or by-products from its synthesis.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a compound like this compound with a relatively high boiling point, it is crucial to ensure uniform and controlled heating to prevent decomposition and obtain an accurate reading.
The Thiele tube method is a convenient and widely used technique for determining the boiling point of small quantities of a liquid. The design of the Thiele tube allows for the circulation of the heating oil, ensuring a uniform temperature distribution.
Causality of Experimental Choices: This method is chosen for its efficiency with small sample volumes and its ability to provide a sharp, reproducible boiling point reading. The inverted capillary tube acts as its own manometer, trapping the vapor of the substance. The continuous stream of bubbles indicates that the vapor pressure inside the capillary has overcome the external pressure. The precise moment the bubbling ceases and the liquid is drawn back into the capillary upon cooling represents the point where the external and internal pressures are equal, providing a highly accurate boiling point measurement.
Step-by-Step Protocol:
-
Sample Preparation: A small amount (approximately 0.5 mL) of purified this compound is placed into a small-diameter test tube (a Durham tube).
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is placed (sealed end up) inside the test tube containing the sample.
-
Apparatus Assembly: The test tube is securely attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed into a Thiele tube filled with a suitable heating oil (e.g., mineral oil or silicone oil).
-
Heating: The Thiele tube is gently heated at the side arm. The shape of the tube facilitates convection currents, ensuring the entire oil bath is heated uniformly.
-
Observation: As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. The heating rate should be controlled to be slow (1-2 °C per minute) as the temperature approaches the expected boiling point.
-
Boiling Point Identification: The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary tube. The heat source is then removed.
-
Recording: The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube. This process should be repeated to ensure reproducibility.
Caption: Workflow for Boiling Point Determination via Thiele Tube.
Density Determination
Density is a fundamental physical property defined as the mass per unit volume of a substance. For liquids, it is temperature-dependent, so it is crucial to record the temperature at which the measurement is taken.
Modern digital density meters offer a highly accurate and rapid method for determining the density of liquids. These instruments operate based on the oscillating U-tube principle.
Causality of Experimental Choices: A digital density meter is the preferred method for its high precision, small sample volume requirement, and excellent temperature control. The instrument measures the oscillation period of a U-shaped tube filled with the sample. This period is directly related to the density of the sample. The self-validating nature of this protocol comes from the mandatory calibration with substances of known density (e.g., dry air and ultrapure water) before measurement, ensuring the accuracy of the readings.
Step-by-Step Protocol:
-
Instrument Calibration: The digital density meter is calibrated according to the manufacturer's instructions. This typically involves measuring the oscillation periods for two standards of known density, usually dry air and degassed, ultrapure water, at the desired temperature (e.g., 20 °C or 25 °C).
-
Temperature Equilibration: The instrument's measuring cell is set to the desired temperature, and time is allowed for it to stabilize.
-
Sample Injection: A syringe is used to carefully inject the purified this compound into the measuring cell, ensuring no air bubbles are introduced. The presence of bubbles will lead to erroneous, lower density readings.
-
Measurement: The instrument measures the oscillation period of the U-tube containing the sample and automatically calculates and displays the density.
-
Cleaning and Repetition: The measuring cell is thoroughly cleaned with suitable solvents (e.g., ethanol followed by acetone) and dried with a stream of air. The measurement is repeated with a fresh sample aliquot until consistent readings are obtained.
Caption: Workflow for Density Measurement via Digital Density Meter.
Safety and Handling
This compound is an irritant and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[2]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P312 (Call a POISON CENTER/doctor if you feel unwell).[2]
-
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area. Some suppliers recommend storage under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C).[3]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.
Conclusion
The boiling point and density of this compound are critical parameters for its application in research and development. The methodologies outlined in this guide provide a framework for the accurate and reproducible determination of these properties. Adherence to these robust experimental protocols and safety guidelines is essential for ensuring both the quality of scientific outcomes and the safety of laboratory personnel.
References
Solubility Profile of 5-Bromo-2-tert-butylpyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-tert-butylpyridine. Due to the absence of publicly available quantitative solubility data for this compound in various organic solvents, this document focuses on presenting a robust experimental protocol for its determination. The methodologies outlined herein are designed to enable researchers to generate precise and reliable solubility data essential for applications in synthetic chemistry, process development, and pharmaceutical research. Additionally, this guide summarizes the known physicochemical properties of this compound and provides essential safety information.
Introduction to this compound
This compound is a substituted pyridine derivative with the chemical formula C₉H₁₂BrN.[1] Its molecular structure, featuring a bulky tert-butyl group and a bromine atom on the pyridine ring, significantly influences its physical and chemical properties, including its solubility in organic solvents. Understanding the solubility of this compound is critical for its effective use as a reagent, intermediate, or building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Precise solubility data is paramount for optimizing reaction conditions, developing purification strategies, and formulating products.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 39919-58-9 | [1] |
| Molecular Formula | C₉H₁₂BrN | [1] |
| Molecular Weight | 214.10 g/mol | [1] |
| Physical Form | Liquid | |
| Density | 1.293 g/cm³ | [1] |
| Boiling Point | 230 °C at 760 mmHg | [1] |
| Flash Point | 92.9 °C | [1] |
| Purity | Typically ≥96% | |
| Storage Temperature | Ambient |
Qualitative Solubility Assessment
A preliminary, qualitative assessment of solubility can be a useful first step. This involves observing the dissolution of a small amount of the solute in a given solvent. The following logical workflow can be used to categorize the compound's general solubility characteristics.
Caption: A flowchart for the qualitative assessment of solubility.
Quantitative Solubility Determination: Experimental Protocol
To obtain precise solubility values, a standardized experimental method is required. The "shake-flask" or equilibrium saturation method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[2][3] This section provides a detailed protocol for this method, which can be followed by gravimetric or spectroscopic analysis.
Caption: Workflow for quantitative solubility determination.
4.1. Materials and Equipment
-
This compound (high purity)
-
Organic solvents of interest (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Thermostatic shaker or incubator
-
Centrifuge (optional)
-
Calibrated pipettes or syringes
-
Evaporating dishes or pre-weighed vials (for gravimetric analysis)
-
Vacuum oven or desiccator
-
UV-Vis spectrophotometer or HPLC system (for spectroscopic analysis)
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation has been reached.
-
Accurately add a known volume or mass of the desired organic solvent to the vial.
-
-
Equilibration:
-
Tightly seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period, typically 24 to 72 hours, to allow the system to reach equilibrium. The time required may vary depending on the solvent and should be determined empirically.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours to allow the excess solid to sediment.
-
For finer suspensions, centrifugation can be used to achieve a clear separation of the solid and liquid phases.
-
-
Sample Collection:
-
Carefully withdraw a precise volume (e.g., 1.00 mL) or mass of the clear supernatant, ensuring no solid particles are transferred. Using a syringe with a filter (e.g., PTFE) can be beneficial.
-
4.3. Analysis of the Saturated Solution
4.3.1. Gravimetric Method
This is the most direct method for determining solubility.
-
Transfer the collected sample of the saturated solution into a pre-weighed, empty evaporating dish or vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is fully removed, place the dish or vial in a desiccator to cool to room temperature.
-
Weigh the dish or vial containing the dried solute.
-
Repeat the drying and weighing steps until a constant mass is obtained.
Calculation:
Solubility ( g/100 mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of sample in mL) * 100
4.3.2. Spectroscopic Method (UV-Vis or HPLC)
This method is useful for lower solubilities or when using smaller sample volumes.
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard.
-
Plot a graph of absorbance/peak area versus concentration to create a calibration curve.
-
-
Analyze the Sample:
-
Quantitatively dilute the collected sample of the saturated solution with the same solvent to bring its concentration within the range of the calibration curve.
-
Measure the absorbance or peak area of the diluted sample.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculation:
Solubility (mg/mL) = (Concentration from curve in mg/mL) * (Dilution factor)
Safety and Handling
This compound is a chemical that requires careful handling. Based on available safety data for this and similar compounds, the following precautions should be observed:
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures:
-
Work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
-
Always consult the most recent Safety Data Sheet (SDS) for the specific product being used for complete and detailed safety information.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently published, this guide provides the necessary framework for its experimental determination. The shake-flask method, coupled with either gravimetric or spectroscopic analysis, offers a reliable means of generating the high-quality data required by researchers in drug development and chemical synthesis. Adherence to the detailed protocols and safety guidelines presented herein will ensure the accurate and safe acquisition of this vital physicochemical property.
References
An In-depth Technical Guide to the Safe Handling and Use of 5-Bromo-2-tert-butylpyridine
This guide provides comprehensive safety protocols and handling instructions for 5-Bromo-2-tert-butylpyridine (CAS No: 39919-58-9), a key reagent in contemporary chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-tested insights to ensure procedural integrity and personal safety in the laboratory.
Compound Profile and Hazard Identification
This compound is a substituted pyridine derivative. Understanding its intrinsic chemical and physical properties is the foundation for safe handling.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing appropriate experimental and storage conditions.
| Property | Value | Source(s) |
| CAS Number | 39919-58-9 | [1][2][3] |
| Molecular Formula | C₉H₁₂BrN | [1][2][3] |
| Molecular Weight | 214.10 g/mol | [1][3] |
| Physical Form | Liquid | |
| Density | 1.293 - 1.3 g/cm³ | [1][2][3] |
| Boiling Point | 230 °C at 760 mmHg | [1][2][3] |
| Flash Point | 92.9 °C | [1][2] |
GHS Hazard Classification and Statements
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are associated with its irritant properties.
| Hazard Class | GHS Code | Hazard Statement |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled |
Note: Hazard statements H302 and H332 are listed by some suppliers and should be considered for a comprehensive risk assessment.
The following pictogram is used to communicate these hazards:
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. This involves a combination of engineering controls and appropriate PPE to create a self-validating system of safety.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood.[6] This ensures that any vapors or aerosols are effectively contained and exhausted, preventing inhalation exposure.[7] All manipulations, including weighing, transferring, and reaction setup, should be performed within the fume hood. An eyewash station and safety shower must be readily accessible in the immediate work area.[5][8]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the hazards identified. The rationale behind each piece of equipment is to provide a robust barrier against the specific routes of exposure.
| PPE Category | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles with side-shields (conforming to EN 166 or NIOSH standards) or a full-face shield.[5][9] | Protects against splashes and vapors that can cause serious eye irritation.[4][5][7] |
| Hand Protection | Chemical-resistant nitrile rubber gloves.[6] | Provides a barrier against skin contact, which can cause irritation.[4][5][7] Gloves should be inspected before use and disposed of properly after handling. |
| Skin and Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes.[6][9] | Prevents accidental skin contact with the chemical.[2] |
| Respiratory Protection | Not typically required when used in a properly functioning chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[6][9] | Protects against the inhalation of vapors, which can cause respiratory tract irritation.[4][7] |
Diagram: PPE Workflow for Handling this compound
Caption: A logical workflow for donning and doffing Personal Protective Equipment.
Safe Handling, Storage, and Disposal Protocols
Adherence to strict operational protocols is essential for mitigating risks associated with this compound.
Handling Protocol
-
Preparation : Before handling, ensure all required PPE is correctly worn. The work area within the chemical fume hood should be clean and uncluttered.
-
Aliquotting : Use non-sparking tools for all transfers.[2] Avoid creating aerosols.
-
Reaction Setup : When adding to a reaction vessel, do so slowly and in a controlled manner.
-
Post-Handling : After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[4][7] Contaminated clothing should be removed immediately and laundered before reuse.[4][7] Do not eat, drink, or smoke in the work area.[7]
Storage Protocol
-
Environment : Keep in a cool, dry, and well-ventilated area.[2][4] Some sources recommend storage under an inert gas (nitrogen or argon) at 2-8°C.[10]
-
Incompatibilities : Store away from strong oxidizing agents and strong acids.[4][6][11] The tert-butyl group can be susceptible to oxidation, and the pyridine nitrogen is basic, leading to vigorous reactions with strong acids.
-
Ignition Sources : Keep away from heat, sparks, and open flames.[2][11]
Disposal Protocol
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[4][5][6] Waste should be collected in a designated, labeled, and sealed container.[6] Do not allow the chemical to enter drains or waterways.[4]
Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
First Aid Measures
The following table outlines the recommended first aid procedures for different routes of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[4][7][11] If breathing is difficult, give oxygen.[4] If not breathing, give artificial respiration.[4][9] Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[4][5][7] If skin irritation occurs, seek medical advice.[4][5][7] |
| Eye Contact | Immediately flush the open eyes with running water for at least 15 minutes.[4] Remove contact lenses if present and easy to do so.[4][5][7] Continue rinsing.[4][5][7] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[4] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4][9] Seek immediate medical attention.[4] |
Diagram: Emergency Response Flowchart
Caption: A decision tree for first aid response to chemical exposure.
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4][9]
-
Specific Hazards : During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon oxides, nitrogen oxides, and hydrogen bromide.[4][8] Containers may explode when heated.[11]
-
Protective Equipment : Firefighters should wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.[4][9][11]
Accidental Release Measures
In the event of a spill, evacuate the area and ensure adequate ventilation.[6] Remove all sources of ignition.[11] Wear appropriate PPE as described in Section 2.2. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.[4][6]
Reactivity and Stability
-
Chemical Stability : Stable under recommended storage conditions.[4]
-
Conditions to Avoid : Dust generation, heat, flames, and sparks.[4][11]
-
Incompatible Materials : Strong oxidizing agents and strong acids.[4][6][11]
-
Hazardous Decomposition Products : Carbon oxides, hydrogen bromide, and nitrogen oxides.[4]
References
- 1. This compound | CAS 39919-58-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. aksci.com [aksci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. benchchem.com [benchchem.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. This compound|lookchem [lookchem.com]
- 11. fishersci.com [fishersci.com]
The Tert-Butyl Group in Pyridine Systems: An In-depth Technical Guide on Electronic Effects for Researchers and Drug Development Professionals
An exploration of the nuanced electronic influence of the tert-butyl substituent on the pyridine ring, providing key data, experimental methodologies, and workflow visualizations to inform rational drug design and synthetic strategies.
The strategic incorporation of a tert-butyl group onto a pyridine scaffold is a common tactic in medicinal chemistry and materials science. This bulky alkyl group, while seemingly simple, exerts a complex interplay of electronic and steric effects that can profoundly alter the physicochemical properties and reactivity of the parent heterocycle. This technical guide provides a comprehensive overview of these effects, presenting quantitative data, detailed experimental protocols for their determination, and visual workflows to aid researchers, scientists, and drug development professionals in harnessing the unique characteristics of tert-butylated pyridines.
Core Concepts: Inductive Effects and Steric Hindrance
The tert-butyl group is primarily recognized for its electron-donating inductive effect (+I). By pushing electron density into the pyridine ring, it increases the basicity of the nitrogen atom. However, its significant steric bulk can simultaneously hinder the approach of protons or reagents to the nitrogen lone pair, particularly when substituted at the ortho (2- or 6-) positions. This duality of electronic donation and steric impediment is the central theme in understanding the behavior of tert-butyl pyridines.
Quantitative Analysis of Electronic Effects
The electronic influence of the tert-butyl group can be quantified through several key parameters, including pKa values and Hammett and Taft constants. A summary of this data is presented below.
Basicity of Tert-Butyl Substituted Pyridines
The basicity of a pyridine derivative is a direct reflection of the electron density at the nitrogen atom and its availability for protonation. The pKa of the conjugate acid is a quantitative measure of this basicity, with higher pKa values indicating stronger basicity.
| Compound | pKa of Conjugate Acid | Reference |
| Pyridine | 5.25 | [1] |
| 4-tert-Butylpyridine | 5.99 | [1] |
| 2-tert-Butylpyridine | 5.84 | [2] |
| 2,6-Di-tert-butylpyridine | 3.58 | [1][2] |
As the data indicates, substitution at the 4-position with a tert-butyl group leads to a significant increase in basicity compared to pyridine, a clear demonstration of the +I effect where steric hindrance is minimal[1]. In the case of 2-tert-butylpyridine, while the inductive effect still enhances basicity relative to pyridine, it is somewhat attenuated by the steric hindrance of the ortho substituent. The most dramatic effect is observed with 2,6-di-tert-butylpyridine, where the two bulky groups severely shield the nitrogen atom, leading to a drastic reduction in basicity despite the presence of two electron-donating groups[1][2].
Hammett and Taft Parameters
Spectroscopic Characterization
The electronic environment of tert-butylated pyridines is reflected in their spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The protons of the tert-butyl group typically appear as a sharp singlet in the upfield region of the spectrum (around 1.3 ppm), integrating to nine protons. The chemical shifts of the pyridine ring protons are influenced by the position of the tert-butyl group.
¹³C NMR: The quaternary carbon of the tert-butyl group and the methyl carbons give rise to characteristic signals. The electron-donating effect of the tert-butyl group can cause slight upfield shifts for the pyridine ring carbons.
Infrared (IR) Spectroscopy
The IR spectra of tert-butyl pyridines exhibit characteristic C-H stretching and bending vibrations for the alkyl group, in addition to the aromatic C-H and C=N stretching and ring vibrations of the pyridine core.
| Compound | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key ¹³C NMR Signals (CDCl₃, δ ppm) | Key FT-IR Bands (cm⁻¹) |
| 2-tert-Butylpyridine | ~1.3 (s, 9H, C(CH₃)₃) | ~30 (C(CH₃)₃), ~38 (C(CH₃)₃), ~120-160 (pyridine carbons) | ~2960 (C-H stretch), ~1590 (C=N stretch) |
| 3-tert-Butylpyridine | ~1.3 (s, 9H, C(CH₃)₃) | ~31 (C(CH₃)₃), ~35 (C(CH₃)₃), ~123-150 (pyridine carbons) | ~2960 (C-H stretch), ~1575 (C=N stretch) |
| 4-tert-Butylpyridine | ~1.3 (s, 9H, C(CH₃)₃) | ~30 (C(CH₃)₃), ~35 (C(CH₃)₃), ~120-160 (pyridine carbons) | ~2965 (C-H stretch), ~1605 (C=N stretch) |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of the physicochemical properties of tert-butylated pyridines.
Synthesis of Tert-Butyl Pyridines
A common method for the synthesis of 2,6-di-tert-butylpyridine involves the reaction of pyridine with tert-butyllithium[3]. For other isomers, palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, are often employed.
General Protocol for Suzuki Coupling to Synthesize 3-Butylpyridine:
-
To a solution of 3-bromopyridine and a butylboronic acid derivative in a suitable solvent (e.g., toluene, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).
-
Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or GC).
-
Cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 3-butylpyridine.
Determination of pKa by NMR Titration
-
Prepare a solution of the tert-butyl pyridine in a suitable deuterated solvent (e.g., D₂O).
-
Acquire an initial ¹H NMR spectrum.
-
Add small aliquots of a standard acid (e.g., DCl in D₂O) and acquire a spectrum after each addition.
-
Plot the chemical shift of a proton on the pyridine ring that is sensitive to protonation against the pD of the solution.
-
The inflection point of the resulting sigmoidal curve corresponds to the pKa.
Spectroscopic Analysis
NMR Sample Preparation:
-
Dissolve 5-10 mg of the tert-butyl pyridine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
FT-IR Analysis (Neat Liquid):
-
Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Acquire the IR spectrum using an FT-IR spectrometer.
Logical Relationships and Workflows
The use of hindered pyridines, such as 2,6-di-tert-butylpyridine, as non-nucleophilic bases is a cornerstone of modern organic synthesis. The following diagram illustrates the logical workflow for its application in a representative reaction, such as the formation of a silyl enol ether.
Caption: Workflow for silyl enol ether formation using a hindered pyridine base.
In this workflow, the primary role of 2,6-di-tert-butylpyridine is not to deprotonate the ketone to form the enolate directly, but rather to act as a "proton sponge," scavenging the HCl that is formed as a byproduct of the reaction between the enol and the silyl halide. This shifts the equilibrium towards the formation of the silyl enol ether product.
Applications in Drug Development
The tert-butyl pyridine motif is found in a number of drug candidates and approved pharmaceuticals. Its role can be multifaceted:
-
Modulation of Basicity: Fine-tuning the pKa of a molecule is critical for its absorption, distribution, metabolism, and excretion (ADME) properties. The predictable electronic effects of the tert-butyl group allow for rational pKa modulation.
-
Steric Shielding: The bulk of the tert-butyl group can be used to sterically block undesirable metabolic pathways, increasing the half-life of a drug.
-
Improving Lipophilicity: The introduction of a tert-butyl group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
-
Receptor Binding: The steric bulk and electronic properties of the tert-butyl pyridine moiety can contribute to specific binding interactions with biological targets.
Conclusion
The tert-butyl group is a powerful tool in the arsenal of the medicinal and synthetic chemist. Its electronic effects on the pyridine ring, a combination of electron donation and steric hindrance, are well-characterized and can be exploited to fine-tune the properties of molecules for a variety of applications. A thorough understanding of the quantitative data and experimental methodologies presented in this guide will empower researchers to make informed decisions in the design and synthesis of novel tert-butylated pyridine derivatives.
References
Methodological & Application
Application Note: A Comprehensive Protocol for the Suzuki-Miyaura Coupling of 5-Bromo-2-tert-butylpyridine
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki coupling with a sterically demanding and electronically distinct substrate: 5-bromo-2-tert-butylpyridine. Substituted pyridines are ubiquitous scaffolds in medicinal chemistry and materials science, and mastering their synthesis is paramount. This document moves beyond a simple recitation of steps to explain the underlying principles governing the choice of catalyst, base, and solvent, thereby empowering the user to troubleshoot and adapt the protocol for various coupling partners. We present a field-proven, step-by-step protocol, detailed mechanistic insights, and a guide to overcoming common challenges associated with this transformation.
Mechanistic Rationale: Engineering a Successful Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species with an organic halide or pseudohalide.[3] The reaction's success hinges on the delicate interplay of three key stages within a catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][3][4] Understanding this cycle is crucial for rational optimization, especially when dealing with challenging substrates like this compound, where the bulky tert-butyl group can impede reactivity.
The Catalytic Cycle
-
Oxidative Addition: The cycle begins with an active Pd(0) catalyst, which inserts itself into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The choice of ligand on the palladium center is critical here; bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can accelerate this step, which is often rate-limiting, particularly for less reactive halides.[1][5][6]
-
Transmetalation: This is the stage where the organic group from the boron reagent is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[7] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which then readily transfers its organic moiety to the Pd(II) center, displacing the halide.[8][9] The base can also facilitate the reaction by forming a palladium(II) hydroxide or alkoxide complex, which then reacts with the neutral boronic acid.[9][10]
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) center—the 2-tert-butylpyridyl group and the group from the boronic acid—are coupled together, forming the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[11]
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for particularly challenging coupling partners.
Materials and Reagents
| Reagent/Material | Grade/Purity | Notes |
| This compound | >97% | The electrophilic partner. |
| Arylboronic Acid | >95% | The nucleophilic partner. |
| [Pd(PPh₃)₄] or Pd(OAc)₂/SPhos | Catalyst grade | See Table 1 for catalyst selection rationale. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, >98% | A strong base suitable for hindered couplings. |
| 1,4-Dioxane | Anhydrous | Reaction solvent. |
| Deionized Water | High purity | Co-solvent to dissolve the base. |
| Ethyl Acetate | ACS Grade | For workup. |
| Brine (Saturated NaCl) | --- | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Drying agent. |
| Silica Gel | 230-400 mesh | For column chromatography. |
| Nitrogen or Argon Gas | High purity | For creating an inert atmosphere. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser and septum
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas line (Nitrogen or Argon) with a bubbler
-
Standard laboratory glassware (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Flash chromatography setup
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 mmol, 5 mol%).[2]
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent Addition: To the flask, add a degassed mixture of 1,4-dioxane and water (e.g., 4 mL of dioxane and 1 mL of water) via syringe.[2] The solvent mixture should be degassed beforehand by sparging with an inert gas for at least 20-30 minutes.
-
Reaction Execution: Place the flask in a preheated oil bath or heating mantle set to 90 °C. Stir the reaction mixture vigorously for the duration of the reaction. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and then with brine (20 mL).[12]
-
Purification: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 2-tert-butyl-5-arylpyridine product.[12]
Optimization and Troubleshooting
No single protocol is universally perfect. The steric hindrance of the tert-butyl group and the electronic properties of the coupling partners necessitate a flexible approach. The following table provides a guide for adapting the protocol to achieve optimal results.
| Parameter | Standard Condition | Rationale & Optimization Strategy | Potential Pitfall |
| Catalyst/Ligand | Pd(PPh₃)₄ (5 mol%) | A reliable, general-purpose catalyst. For low yields: Switch to a catalyst system with more electron-rich and bulky ligands like Pd(OAc)₂ with SPhos or XPhos. These ligands promote the oxidative addition and reductive elimination steps, which can be slow for hindered substrates.[13] N-heterocyclic carbene (NHC) based catalysts are also excellent for sterically demanding couplings.[5][6] | Catalyst deactivation by oxygen. Ensure rigorous degassing. |
| Base | K₃PO₄ (2.0 eq) | A moderately strong base that is effective in many cases. If reaction is sluggish: A stronger base like Cesium Carbonate (Cs₂CO₃) can increase the rate of transmetalation. For extremely challenging couplings, a non-aqueous system with a base like potassium tert-butoxide (t-BuOK) might be effective.[6] | Protodeboronation: Strong bases can cause the boronic acid to decompose.[11] If this is observed (by LC-MS), try a milder base like K₂CO₃ or use a more stable boronate ester instead of the boronic acid. |
| Solvent | Dioxane/Water (4:1) | Dioxane solubilizes the organic components, while water dissolves the inorganic base and facilitates boronate formation.[13] For solubility issues or side reactions: Other solvent systems like Toluene/Water or DMF/Water can be explored. Anhydrous conditions with KF as the base can be used for base-sensitive substrates.[7] | Biphasic mixture requires vigorous stirring to ensure efficient phase transfer. |
| Temperature | 90 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. If reaction is slow: Increasing the temperature to reflux (approx. 101 °C for dioxane) may improve the rate. | Higher temperatures can increase the rate of side reactions like protodeboronation and catalyst decomposition. |
| Boron Source | Arylboronic Acid | Readily available and widely used. If protodeboronation is an issue: Switch to a more stable arylboronic acid pinacol ester (Ar-B(pin)) or a potassium aryltrifluoroborate salt (Ar-BF₃K).[1][13] These are often more robust and less prone to decomposition.[13] | Boronate esters may exhibit slower transmetalation rates, potentially requiring more forcing conditions or a different base (e.g., KF). |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for accessing highly valuable 2,5-disubstituted pyridine derivatives. Success in this endeavor relies not on a rigid adherence to a single set of conditions, but on a foundational understanding of the reaction mechanism. By carefully selecting the catalyst, base, and solvent system to account for the steric and electronic demands of the substrates, researchers can reliably and efficiently synthesize a broad array of complex molecules. The protocol and optimization strategies detailed herein provide a comprehensive and trustworthy guide for professionals in the chemical and pharmaceutical sciences.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-tert-butylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation enables the synthesis of arylamines from aryl halides, a critical process in the development of pharmaceuticals, agrochemicals, and functional materials. 5-Bromo-2-tert-butylpyridine is a valuable building block in medicinal chemistry, and its successful amination provides access to a diverse range of substituted aminopyridines for drug discovery and development programs.
These application notes provide detailed protocols and guidance for the successful Buchwald-Hartwig amination of this compound with primary and secondary amines. The protocols are based on established methodologies for similar bromopyridine substrates and offer a solid starting point for reaction optimization.[2][3][4]
Reaction Principle
The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) complex.[1]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.[5]
-
Reductive Elimination: The desired N-substituted 2-tert-butylpyridin-5-amine product is formed through reductive elimination, regenerating the Pd(0) catalyst.[1]
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency, especially given the steric hindrance of the tert-butyl group and the electronic properties of the pyridine ring.[2]
Data Presentation: Reaction Components and Conditions
The following tables summarize typical catalysts, ligands, bases, and solvents employed in Buchwald-Hartwig amination reactions of bromopyridines, which can be adapted for this compound.
Table 1: Commonly Used Palladium Catalysts
| Catalyst | Chemical Name | Typical Loading (mol%) |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | 1 - 5 |
| Pd(OAc)₂ | Palladium(II) Acetate | 1 - 5 |
| [Pd(allyl)Cl]₂ | Allylpalladium(II) chloride dimer | 1 - 3 |
Table 2: Selected Phosphine Ligands
| Ligand | Chemical Name | Key Features |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Bulky, electron-rich, good for hindered substrates. |
| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | Bidentate ligand, often used in asymmetric catalysis.[3] |
| Xantphos | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | Wide bite angle, good for electron-rich substrates.[4] |
| dppf | 1,1'-Bis(diphenylphosphino)ferrocene | Robust and versatile bidentate ligand. |
Table 3: Common Bases
| Base | Chemical Name | Strength | Notes |
| NaOtBu | Sodium tert-butoxide | Strong | Highly effective, but can be sensitive to some functional groups.[2] |
| Cs₂CO₃ | Cesium Carbonate | Moderate | Good for substrates with base-sensitive functional groups.[6] |
| K₃PO₄ | Potassium Phosphate | Moderate | Milder alternative to alkoxides. |
| LiHMDS | Lithium bis(trimethylsilyl)amide | Strong | Can be used for less acidic amines.[2] |
Table 4: Suitable Solvents
| Solvent | Boiling Point (°C) | Characteristics |
| Toluene | 111 | Commonly used, good for a wide range of temperatures.[3][4] |
| Dioxane | 101 | Can be effective, especially for certain ligand systems. |
| tert-Butanol | 83 | Can act as both solvent and co-base in some cases. |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. Note: These protocols should be considered as a starting point and may require optimization for specific amine coupling partners. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: General Procedure for Coupling with a Primary or Secondary Aliphatic Amine
Materials:
-
This compound (1.0 equiv)
-
Aliphatic Amine (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (to achieve a concentration of 0.1 - 0.5 M of the limiting reagent)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).
-
Add the anhydrous toluene via syringe, followed by the aliphatic amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Coupling with an Arylamine
Materials:
-
This compound (1.0 equiv)
-
Arylamine (1.1 - 1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Xantphos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous Dioxane (to achieve a concentration of 0.1 - 0.5 M of the limiting reagent)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylamine, Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle three times).
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for 5-Bromo-2-tert-butylpyridine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-Bromo-2-tert-butylpyridine as a versatile building block and potential ligand in palladium-catalyzed cross-coupling reactions. The presence of a reactive bromo-substituent and a sterically demanding tert-butyl group makes this pyridine derivative a valuable precursor for the synthesis of complex molecules in medicinal chemistry and materials science. The methodologies outlined herein are foundational for constructing carbon-carbon and carbon-nitrogen bonds.
Introduction to the Catalytic Applications of Substituted Pyridines
Substituted pyridines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The pyridine motif is a common scaffold in biologically active compounds. This compound offers two key features for synthetic utility: the C-Br bond at the 5-position is amenable to a variety of cross-coupling reactions, and the 2-tert-butyl group can influence the electronic properties and steric environment of potential metal complexes, as well as impart solubility. While specific catalytic data for this compound is not extensively published, its reactivity can be inferred from closely related substituted bromopyridines.
Application Notes: Cross-Coupling Reactions
This compound is an excellent candidate for several key palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, combined with the reactivity of the bromine atom, makes it a suitable substrate for reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds between this compound and various boronic acids or esters. The resulting aryl-substituted pyridines are common structures in medicinal chemistry. A typical Suzuki-Miyaura coupling involves a palladium catalyst, a suitable ligand, a base, and a solvent system.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with a wide range of primary and secondary amines. This reaction is invaluable for the synthesis of substituted aminopyridines, which are prevalent in pharmacologically active molecules. The success of this reaction is highly dependent on the choice of catalyst, ligand, and base.
Sonogashira Coupling: This reaction is used to form C-C bonds between this compound and terminal alkynes. It is a powerful tool for the synthesis of alkynyl-substituted pyridines, which can serve as intermediates for further transformations or as part of a final target molecule. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.
Data Presentation: Representative Reaction Conditions
The following tables summarize generalized conditions for key palladium-catalyzed cross-coupling reactions, which can be adapted for this compound. These conditions are based on protocols for structurally similar bromopyridines and should serve as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2 mol%) with a ligand | Pd(0) precursors are commonly used. |
| Ligand | XPhos (4 mol%) or P(t-Bu)₃ (5 mol%) | Buchwald ligands are often effective. |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | The choice of base can be critical. |
| Solvent | 1,4-Dioxane/H₂O (4:1 v/v) or Toluene | A co-solvent is often necessary for solubility. |
| Temperature | 80-110 °C | Reaction temperature may need optimization. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation. |
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Catalyst | Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (1-5 mol%) | Both Pd(0) and Pd(II) precursors are effective. |
| Ligand | BINAP (4 mol%) or Xantphos (1-5 mol%) | The choice of ligand is crucial for success. |
| Base | NaOtBu (1.4-2.0 equivalents) | A strong, non-nucleophilic base is required. |
| Solvent | Anhydrous Toluene or 1,4-Dioxane | Aprotic, anhydrous solvents are necessary. |
| Temperature | 80-110 °C | Higher temperatures may be needed for less reactive amines. |
| Atmosphere | Inert (Argon or Nitrogen) | Strict exclusion of air and moisture is important. |
Table 3: Representative Conditions for Sonogashira Coupling
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | Both Pd(0) and Pd(II) precursors can be used. |
| Co-catalyst | CuI (5-10 mol%) | Copper(I) iodide is the standard co-catalyst. |
| Base | Et₃N or i-Pr₂NH (2.0 equivalents) | The amine base can often serve as the solvent. |
| Solvent | Anhydrous DMF or THF | A polar, aprotic solvent is typically used. |
| Temperature | Room Temperature to 80 °C | The reaction is often run at or slightly above room temperature. |
| Atmosphere | Inert (Argon or Nitrogen) | Important for preventing the homocoupling of the alkyne. |
Experimental Protocols
The following are generalized protocols for the cross-coupling reactions of this compound. Note: These protocols are starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
-
Schlenk flask
Procedure:
-
In a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of argon, add this compound, the amine, sodium tert-butoxide, BINAP, and Pd₂(dba)₃.[2]
-
Add anhydrous toluene to the flask via syringe.[2]
-
Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure the removal of any dissolved oxygen.[2]
-
Heat the mixture to 100-110 °C with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction flask
Procedure:
-
In a reaction flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[3]
-
Flush the flask with an inert gas.
-
Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv).[3]
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.[3]
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Wash the filtrate with aqueous solutions of ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.[2]
Caption: Catalytic cycle for the Sonogashira coupling.
References
Application Notes and Protocols for the Use of 5-Bromo-2-tert-butylpyridine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-tert-butylpyridine is a key building block in modern pharmaceutical synthesis, valued for its utility in constructing complex molecular architectures found in a variety of therapeutic agents. The presence of a bromine atom at the 5-position provides a versatile handle for palladium-catalyzed cross-coupling reactions, while the tert-butyl group at the 2-position can enhance metabolic stability and modulate the electronic properties of the pyridine ring. This document provides detailed application notes and experimental protocols for the use of this compound in two of the most powerful C-C and C-N bond-forming reactions in medicinal chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are instrumental in the synthesis of a wide range of biologically active compounds, including kinase inhibitors, central nervous system (CNS) agents, and antiviral compounds.
Key Applications in Pharmaceutical Synthesis
This compound is a valuable precursor for the synthesis of substituted pyridine derivatives that are core components of numerous pharmaceutical candidates. Its application spans across various therapeutic areas due to the prevalence of the pyridine scaffold in bioactive molecules.
1. Kinase Inhibitors: The pyridine moiety is a common feature in kinase inhibitors, often interacting with the hinge region of the ATP-binding site. The functionalization of this compound via Suzuki or Buchwald-Hartwig reactions allows for the introduction of diverse substituents that can fine-tune the potency and selectivity of these inhibitors.
2. Central Nervous System (CNS) Agents: Pyridine-containing compounds are widely represented in drugs targeting the CNS. The lipophilic tert-butyl group can facilitate blood-brain barrier penetration, making derivatives of this compound attractive for the development of novel CNS-active agents.
3. Antiviral Compounds: Many antiviral drugs incorporate heterocyclic scaffolds. The ability to readily diversify the this compound core through cross-coupling enables the rapid generation of compound libraries for screening against viral targets.
Experimental Protocols
The following protocols are provided as detailed methodologies for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. These are based on established procedures for similar substrates and can be adapted and optimized for specific target molecules.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is widely used in the pharmaceutical industry for the synthesis of biaryl and heteroaryl-aryl structures.
Reaction Scheme:
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Arylboronic Acid Partner | Palladium Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 80-90 |
| Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (3.0) | DMF/H₂O (10:1) | 110 | 16 | 75-85 |
Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, enabling the formation of carbon-nitrogen bonds. This reaction is of great importance in medicinal chemistry for the synthesis of arylamines and N-heteroarylamines.
Reaction Scheme:
Caption: General scheme of a Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, RuPhos) (1.2 - 10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 eq)
-
Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (2-24 hours).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Quantitative Data (Representative):
| Amine Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 18 | 80-90 |
| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 24 | 75-85 |
| tert-Butylamine | Pd₂(dba)₃ (2.5) | RuPhos (5) | K₃PO₄ (2.5) | Toluene | 100 | 16 | 70-80 |
Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, providing a visual representation of the key steps involved in these transformations.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical compounds. The Suzuki-Miyaura and Buchwald-Hartwig reactions provide efficient and reliable methods for its functionalization, enabling the creation of diverse molecular libraries for drug discovery programs. The protocols and data presented in this document serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry to effectively utilize this important synthetic intermediate. Careful optimization of the reaction conditions is crucial for achieving high yields and purity of the desired products.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-tert-butylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-Bromo-2-tert-butylpyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the pyridine scaffold in bioactive molecules. The protocols outlined below cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering a comprehensive guide to the functionalization of the 5-position of the 2-tert-butylpyridine core.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance.[1][2] These reactions are fundamental in modern organic synthesis and are widely employed in the pharmaceutical industry for the construction of complex molecular architectures.[1] The general catalytic cycle for these reactions involves the oxidative addition of an organic halide to a palladium(0) species, followed by transmetalation (for Suzuki, Sonogashira, and Buchwald-Hartwig) or migratory insertion (for Heck), and finally reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.[2]
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-tert-butylpyridines
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, typically between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position.
General Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Representative Reaction Conditions and Yields
While specific data for a wide range of arylboronic acids with this compound is not extensively documented in a single source, the following table summarizes typical conditions and expected yields based on protocols for structurally similar bromopyridines.[3][4]
| Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | Good |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 85 | 12 | High |
| 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (3.0) | Toluene | 100 | 18 | Good-High |
| 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 24 | Moderate-Good |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.[3]
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-tert-butyl-5-phenylpyridine.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-2-tert-butylpyridines
The Buchwald-Hartwig amination is a highly effective method for the formation of C-N bonds, coupling an amine with an aryl halide.[2][5] This reaction allows for the introduction of a diverse range of primary and secondary amines at the 5-position of the 2-tert-butylpyridine core.
General Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Representative Reaction Conditions and Yields
The following table provides typical conditions for the Buchwald-Hartwig amination of similar bromopyridine substrates, which can be adapted for this compound.[5][6]
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | High |
| n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 80-100 | 4-12 | Good to High |
| Diethylamine | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | High |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.[7][8]
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube equipped with a stir bar.
-
Add this compound and toluene.
-
Add morpholine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion (typically 8-16 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield 4-(6-(tert-butyl)pyridin-3-yl)morpholine.
Sonogashira Coupling: Synthesis of 5-Alkynyl-2-tert-butylpyridines
The Sonogashira coupling is a reliable method for forming C(sp²)–C(sp) bonds, typically involving the reaction of a terminal alkyne with an aryl or vinyl halide.[9][10] This reaction is instrumental for introducing alkynyl moieties onto the 2-tert-butylpyridine scaffold.
General Reaction Scheme
Caption: General scheme for the Sonogashira coupling of this compound.
Representative Reaction Conditions and Yields
The following table presents typical conditions for the Sonogashira coupling of bromopyridines, which are applicable to this compound.[10]
| Terminal Alkyne | Palladium Catalyst (mol%) | Ligand (mol%) | Copper(I) Salt (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N (2.0) | DMF | 100 | 3 | 92 |
| 1-Hexyne | PdCl₂(PPh₃)₂ (3) | - | CuI (5) | Diisopropylamine (2.0) | THF | 60 | 6 | 85 |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ (2) | - | CuI (4) | Et₃N (3.0) | Toluene | 80 | 12 | High |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | - | CuI (5) | Et₃N (2.0) | DMF | 80 | 5 | 88 |
Detailed Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with phenylacetylene.[10]
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Add anhydrous DMF and stir for 15 minutes.
-
Add this compound, Et₃N, and phenylacetylene.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 3-6 hours), cool the mixture to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 2-tert-butyl-5-(phenylethynyl)pyridine.
Heck Reaction: Synthesis of 5-Vinyl-2-tert-butylpyridines
The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.[11] This reaction is useful for introducing vinyl substituents at the 5-position of 2-tert-butylpyridine.
General Reaction Scheme
Caption: General scheme for the Heck reaction of this compound.
Representative Reaction Conditions and Yields
The following table summarizes typical conditions for the Heck reaction of similar bromopyridine substrates.[11][12]
| Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (1.5) | DMF | 100 | 24 | ~85 |
| n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | DMF | 120 | 18 | ~78 |
| Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 | High |
| Acrylonitrile | PdCl₂(PPh₃)₂ (2) | - | NaOAc (2.0) | DMA | 130 | 16 | Good |
Detailed Experimental Protocol: Heck Reaction
This protocol provides a general procedure for the Heck reaction of this compound with styrene.[11]
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (3 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (6 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Add anhydrous DMF, Et₃N, and styrene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C.
-
Stir the reaction for 24 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-tert-butyl-5-styrylpyridine.
Visualizations
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Logical Relationship of Reaction Components
Caption: Key components and their relationship in a palladium-catalyzed cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. scirp.org [scirp.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Lithiation of 5-Bromo-2-tert-butylpyridine for Advanced Intermediate Synthesis
Abstract: This document provides a comprehensive technical guide for the selective lithiation of 5-bromo-2-tert-butylpyridine, a critical transformation for accessing functionalized pyridine scaffolds used in pharmaceutical and materials science research. We delve into the underlying mechanism of halogen-metal exchange, present a robust, field-tested protocol, and offer expert insights into reaction optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic tool.
Scientific Rationale and Strategic Importance
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. The ability to precisely functionalize this heterocycle is paramount for developing new chemical entities. This compound serves as an excellent starting material for this purpose. The tert-butyl group at the 2-position provides steric bulk and electronic modulation, often enhancing the metabolic stability and specific bioactivity of derivative compounds.
The primary strategy for functionalizing this substrate is through a lithium-halogen exchange reaction . This organometallic transformation is highly efficient and regioselective, converting the relatively inert carbon-bromine bond into a highly nucleophilic carbon-lithium bond.[1][2] The resulting organolithium intermediate, 2-tert-butyl-5-lithiopyridine, can then be "trapped" with a wide array of electrophiles to install diverse functional groups at the 5-position with high fidelity.[3][4][5]
Mechanistic Insight: Halogen-Metal Exchange vs. Directed ortho-Metalation
Two principal pathways could be envisioned for the reaction of an organolithium reagent with this compound:
-
Halogen-Metal Exchange: The organolithium reagent (e.g., n-BuLi) attacks the electrophilic bromine atom, leading to the exchange of lithium for bromine. This is the dominant and desired pathway. The reaction is driven by the formation of a more stable organolithium species; the negative charge is better stabilized on an sp²-hybridized pyridine ring carbon than on the sp³-hybridized carbon of the alkyllithium.[1][6][7]
-
Directed ortho-Metalation (DoM): The nitrogen atom of the pyridine ring can act as a directing metalating group (DMG), coordinating the lithium atom and directing the base to deprotonate an adjacent C-H bond.[8][9][10] In this substrate, this would occur at the C6 position. However, the kinetic acidity of the C-H bond at C6 is significantly lower than the rate of halogen-metal exchange at the C-Br bond. Therefore, under standard conditions (typically -78 °C), halogen-metal exchange is overwhelmingly favored.[6]
The diagram below illustrates the preferential reaction pathway.
Field-Tested Experimental Protocol
This protocol details a general procedure for the lithiation of this compound and subsequent trapping with a generic electrophile ("E+"). Specific examples of electrophiles and expected products are provided in Table 1.
Critical Safety Considerations
-
Pyrophoric Reagents: n-Butyllithium (n-BuLi) and other alkyllithiums are extremely pyrophoric and will ignite spontaneously upon contact with air.[11][12] They also react violently with water and other protic solvents. These reagents must only be handled by trained personnel under a strictly inert atmosphere (Argon or Nitrogen) using proper syringe or cannula techniques.[13]
-
Low Temperatures: The reaction is highly exothermic and must be performed at low temperatures (-78 °C) to prevent side reactions and ensure safety.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves. Work within a chemical fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% purity | Sigma-Aldrich | Ensure it is dry before use. |
| n-Butyllithium (n-BuLi) solution | ~2.5 M in hexanes | Sigma-Aldrich | Titer solution before use for accurate stoichiometry. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | MilliporeSigma | Must be freshly distilled from Na/benzophenone or used from a solvent purification system. |
| Electrophile (e.g., DMF, Aldehyde, etc.) | Reagent Grade | Varies | Must be anhydrous. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | ACS Grade | Fischer Sci. | Used for quenching the reaction. |
| Diethyl Ether (Et₂O) or Ethyl Acetate | ACS Grade | Varies | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Varies | For drying the organic phase. |
| Argon or Nitrogen Gas | High Purity (99.998%) | Airgas | For maintaining an inert atmosphere. |
Step-by-Step Methodology
-
Apparatus Setup:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Fit the flask with a rubber septum, a gas inlet adapter connected to a bubbler, and a low-temperature thermometer.
-
-
Reaction Initiation:
-
To the cooled flask, add this compound (1.0 eq).
-
Using a dry syringe, add anhydrous THF (approx. 0.2 M concentration relative to the substrate) to dissolve the starting material.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.
-
-
Lithiation (Formation of the Organolithium Intermediate):
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 15-20 minutes. Causality Insight: A slow addition rate is critical to dissipate the heat generated from the exothermic reaction and prevent localized warming, which can lead to side reactions, such as reaction with the THF solvent.[14]
-
During the addition, the solution may change color (typically to yellow or orange).
-
After the addition is complete, stir the reaction mixture at -78 °C for 45-60 minutes to ensure complete halogen-metal exchange.
-
-
Electrophilic Trap:
-
Prepare a solution of the desired anhydrous electrophile (1.1-1.2 eq) in a small amount of anhydrous THF.
-
Add the electrophile solution dropwise to the stirred organolithium species at -78 °C.
-
Stir the reaction at -78 °C for 1-2 hours, or as determined by TLC analysis. The optimal time can vary depending on the reactivity of the electrophile.
-
-
Workup and Quenching:
-
While maintaining the cold temperature, slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. A vigorous reaction may occur.
-
Allow the mixture to warm to room temperature.
-
Transfer the biphasic mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase in vacuo.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 5-substituted-2-tert-butylpyridine product.
-
Experimental Workflow Diagram
The following diagram outlines the complete protocol workflow.
Scope and Applications
The true synthetic utility of this protocol is demonstrated by its compatibility with a diverse range of electrophiles. The table below summarizes several common transformations.
| Entry | Electrophile (E+) | Product Functional Group | Product Structure Example | Typical Yield |
| 1 | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) | 6-tert-Butylnicotinaldehyde | 75-85% |
| 2 | Carbon Dioxide (CO₂) (dry ice) | Carboxylic Acid (-COOH) | 6-tert-Butylnicotinic acid | 80-90% |
| 3 | Benzaldehyde (PhCHO) | Secondary Alcohol | (6-(tert-Butyl)pyridin-3-yl)(phenyl)methanol | 70-80% |
| 4 | Trimethylsilyl chloride (TMSCl) | Silyl (-SiMe₃) | 5-Bromo-2-(trimethylsilyl)pyridine (Illustrative) | >90% |
| 5 | Iodine (I₂) | Iodide (-I) | 2-(tert-Butyl)-5-iodopyridine | 85-95% |
Troubleshooting and Expert Recommendations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive n-BuLi (degraded).2. Wet solvent or glassware.3. Temperature too high. | 1. Titer the n-BuLi solution before use.2. Rigorously dry all solvents, reagents, and glassware. Ensure a positive inert gas pressure.3. Maintain the internal temperature at or below -75 °C during addition and reaction. |
| Formation of Butylpyridine | The organolithium intermediate acts as a base, deprotonating another molecule of the starting material or solvent, followed by quenching. More likely, it is a side reaction from the n-BuLi. | This is less common in halogen-exchange but can occur. Ensure slow addition of n-BuLi and maintain very low temperatures. Using t-BuLi can sometimes mitigate this, but it is more hazardous.[15] |
| Reaction does not go to completion | 1. Insufficient n-BuLi.2. Insufficient reaction time for lithiation. | 1. Use freshly titered n-BuLi and ensure 1.05-1.1 equivalents are added.2. Extend the stirring time at -78 °C after n-BuLi addition to 60-90 minutes. |
| Dark tar-like material forms | Decomposition of the organolithium species, often due to temperature spikes or oxygen contamination. | Ensure the inert atmosphere is robust (check for leaks). Maintain diligent temperature control. Quench the reaction at low temperature before warming. |
References
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. vapourtec.com [vapourtec.com]
- 3. Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine: Synthesis of 2-Substituted 2-Azetines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine: Synthesis of 2-Substituted 2-Azetines [organic-chemistry.org]
- 5. Generation and electrophile trapping of N-Boc-2-lithio-2-azetine: synthesis of 2-substituted 2-azetines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Directed Ortho Metalation [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. enhs.uark.edu [enhs.uark.edu]
- 13. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Grignard Reaction of 5-Bromo-2-tert-butylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation and utilization of the Grignard reagent derived from 5-Bromo-2-tert-butylpyridine. This versatile intermediate is of significant interest in medicinal chemistry and drug development due to the prevalence of the 2-substituted pyridine motif in a wide range of biologically active compounds.
Application Notes
The Grignard reagent of this compound, namely (2-tert-butylpyridin-5-yl)magnesium bromide, serves as a powerful nucleophile for the introduction of the 2-tert-butyl-5-pyridyl moiety into various molecular scaffolds. The tert-butyl group at the 2-position can impart desirable pharmacokinetic properties to drug candidates, such as increased metabolic stability and enhanced lipophilicity.
Key Applications:
-
Synthesis of Novel Heterocycles: The Grignard reagent can be reacted with a variety of electrophiles, including aldehydes, ketones, esters, and nitriles, to generate a diverse library of substituted pyridines.
-
Cross-Coupling Reactions: It can participate in transition metal-catalyzed cross-coupling reactions (e.g., Kumada, Negishi) to form C-C bonds with aryl, heteroaryl, or vinyl halides.
-
Fragment-Based Drug Discovery: The 2-tert-butylpyridine core is a valuable fragment for screening and lead optimization in drug discovery programs.
Data Presentation
The following table summarizes the key reactants and expected products for a representative Grignard reaction of this compound with benzaldehyde. Please note that yields are estimations based on similar reactions and may vary depending on specific experimental conditions.
| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Expected Yield (%) |
| This compound | C₉H₁₂BrN | 214.10 | 1.0 | - |
| Magnesium Turnings | Mg | 24.31 | 1.2 | - |
| Benzaldehyde | C₇H₆O | 106.12 | 1.0 | - |
| (2-tert-butylpyridin-5-yl)(phenyl)methanol | C₁₆H₁₉NO | 241.33 | - | 70-85 |
Experimental Protocols
This section provides a detailed methodology for the preparation of (2-tert-butylpyridin-5-yl)magnesium bromide and its subsequent reaction with benzaldehyde.
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Protocol 1: Preparation of (2-tert-butylpyridin-5-yl)magnesium bromide and Reaction with Benzaldehyde
-
Magnesium Activation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a single crystal of iodine. Gently heat the flask with a heat gun under a stream of nitrogen until the purple iodine vapor is observed, then allow to cool.
-
Grignard Reagent Formation: Add anhydrous THF to the flask to cover the magnesium turnings. Dissolve this compound (1.0 eq) in anhydrous THF in the dropping funnel. Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. The reaction is typically initiated by gentle warming and is indicated by the disappearance of the iodine color and the formation of a cloudy solution. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Benzaldehyde: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Dissolve benzaldehyde (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the benzaldehyde solution dropwise to the stirred Grignard solution while maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product, (2-tert-butylpyridin-5-yl)(phenyl)methanol, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Mandatory Visualization
Caption: Experimental workflow for the Grignard reaction.
Caption: Reaction pathway for Grignard synthesis.
Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-2-tert-butylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance. The pyridine moiety is a privileged scaffold in medicinal chemistry, and its functionalization is of significant interest in drug discovery. The introduction of an alkynyl group onto the pyridine ring, specifically at the 5-position of 5-Bromo-2-tert-butylpyridine, provides a versatile handle for further chemical modifications, making this reaction a key step in the synthesis of novel therapeutic agents.[2][3]
Reaction Principle
The Sonogashira coupling proceeds via two interconnected catalytic cycles involving palladium and copper. The generally accepted mechanism begins with the oxidative addition of the aryl halide (this compound) to the active Pd(0) catalyst, forming a Pd(II) complex. Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 5-alkynyl-2-tert-butylpyridine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[2]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. The data is compiled based on reactions with structurally similar bromopyridine derivatives.[4]
| Entry | Terminal Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 100 | 3 | 85-95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 100 | 3 | 80-90 |
| 3 | 3-Hydroxy-3-methyl-1-butyne | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 75-85 |
| 4 | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 88-96 |
| 5 | 4-Ethynylanisole | Pd(PPh₃)₄ / CuI | Et₃N / Dioxane | 80 | 6 | 82-92 |
| 6 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 12 | 78-88 |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling at Elevated Temperature
This protocol is suitable for less reactive terminal alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 3 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynyl-2-tert-butylpyridine.[5]
Protocol 2: Sonogashira Coupling at Room Temperature
This protocol is suitable for more reactive terminal alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
In a dry flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.[5]
-
Add anhydrous THF and triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature for 4-12 hours, or until completion as indicated by TLC or LC-MS.[2]
-
Follow the work-up and purification steps as described in Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for the Sonogashira coupling.
References
Application Notes and Protocols: 5-Bromo-2-tert-butylpyridine as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-tert-butylpyridine is a strategically functionalized heterocyclic compound with significant potential as a building block in the synthesis of novel kinase inhibitors. The presence of a bromine atom at the 5-position provides a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl moieties. The sterically bulky tert-butyl group at the 2-position can influence the molecule's conformation and provide key interactions within the hydrophobic regions of a kinase active site. This combination of features makes this compound an attractive starting material for the development of potent and selective kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.
These application notes provide an overview of the potential applications of this compound in kinase inhibitor synthesis, along with a generalized experimental protocol for its use in a Suzuki-Miyaura cross-coupling reaction to generate a hypothetical kinase inhibitor scaffold.
Data Presentation: Hypothetical Kinase Inhibitor Activity
The following table summarizes the hypothetical inhibitory activity of a representative kinase inhibitor synthesized using this compound as a key building block. The data is illustrative and serves to demonstrate the potential for developing potent inhibitors based on this scaffold. The target kinase chosen for this example is Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling and a validated target in B-cell malignancies.[1]
| Compound ID | Target Kinase | IC50 (nM) |
| Hypothetical Inhibitor 1 | BTK | 15 |
| TEC | 85 | |
| EGFR | >1000 | |
| SRC | 250 |
Experimental Protocols
This section provides a detailed protocol for a generalized Suzuki-Miyaura cross-coupling reaction, a key step in the synthesis of kinase inhibitors from this compound.
Protocol 1: Synthesis of a Hypothetical Kinase Inhibitor Scaffold via Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a biaryl compound by coupling this compound with a boronic acid or ester, forming a core structure for a potential kinase inhibitor.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl2])[2]
-
Base (e.g., potassium carbonate (K2CO3), potassium phosphate (K3PO4), or cesium carbonate (Cs2CO3))[2]
-
Degassed solvent system (e.g., 1,4-dioxane/water, toluene, or dimethylformamide (DMF))[2]
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware, including a round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Ethyl acetate, hexanes, and other necessary solvents for extraction and chromatography
Procedure:
-
In a round-bottom flask or Schlenk tube, combine this compound (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), and the base (2.0-3.0 eq).[2]
-
Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system to the flask. The ratio of organic solvent to water is typically between 4:1 and 10:1.[2]
-
Add the palladium catalyst (typically 2-10 mol%) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to a temperature between 80 °C and 100 °C and stir vigorously.
-
Monitor the progress of the reaction by TLC until the starting material (this compound) is consumed. This typically takes 4 to 16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
The following diagrams illustrate a key signaling pathway that can be targeted by inhibitors derived from this compound and a general workflow for their synthesis and evaluation.
Caption: Simplified BTK Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Kinase Inhibitor Development.
References
Application Notes & Protocols: Heck Reaction Conditions for 5-Bromo-2-tert-butylpyridine
Abstract
This document provides a comprehensive technical guide for performing the Mizoroki-Heck reaction using 5-Bromo-2-tert-butylpyridine as a substrate. The palladium-catalyzed cross-coupling of this sterically hindered and electronically modified pyridine derivative presents unique challenges, including potential catalyst inhibition by the pyridine nitrogen and slow oxidative addition due to the bulky tert-butyl group. This guide elucidates the mechanistic principles, details the critical reaction parameters, offers optimized protocols, and provides troubleshooting strategies to enable researchers, scientists, and drug development professionals to successfully synthesize vinylated 2-tert-butylpyridine derivatives, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction: The Challenge and Utility of Hindered Pyridines
The Mizoroki-Heck reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, typically coupling an aryl or vinyl halide with an alkene.[1][2] Its application in the synthesis of complex pharmaceutical intermediates is widespread due to its general reliability and tolerance of various functional groups.[2]
However, substrates like this compound introduce specific steric and electronic challenges. The bulky tert-butyl group adjacent to the pyridine nitrogen can sterically hinder the approach of the palladium catalyst to the C-Br bond, making the crucial oxidative addition step more difficult. Furthermore, the lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially acting as a catalyst poison and disrupting the catalytic cycle. Overcoming these obstacles requires a carefully optimized set of reaction conditions, particularly in the choice of ligand, base, and solvent system.
The Heck Reaction: Mechanism and Key Parameters
A fundamental understanding of the catalytic cycle is essential for rational optimization and troubleshooting. The reaction proceeds through a sequence of steps involving Pd(0) and Pd(II) intermediates.[1][3]
The Catalytic Cycle
The generally accepted mechanism involves four key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step, especially for hindered or electron-rich substrates.[4]
-
Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the Pd(II) center, followed by a syn-migratory insertion of the alkene into the Pd-Aryl bond.[5][6]
-
β-Hydride Elimination: A hydrogen atom on the carbon beta to the palladium is eliminated, forming the C=C double bond of the product and a hydrido-palladium complex.[3][5] This step determines the regioselectivity and stereoselectivity of the final product, with a strong preference for the trans isomer.
-
Reductive Elimination & Catalyst Regeneration: A base neutralizes the generated HBr, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[2][3]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Critical Parameter Selection
A. Palladium Precatalyst: While Pd(0) is the active species, more air-stable Pd(II) precatalysts are commonly used.[7]
-
Palladium(II) Acetate (Pd(OAc)₂): This is a highly effective and common choice. It is reduced in situ to Pd(0) by a phosphine ligand, an amine, or the alkene itself.[1][3]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A pre-formed Pd(0) catalyst that does not require an in situ reduction step.[2] However, it can be less thermally stable than Pd(II) sources.
B. Ligands: The Key to Success for Hindered Substrates: The ligand stabilizes the palladium center and modulates its reactivity. For a challenging substrate like this compound, the choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[4]
-
Bulky, Electron-Donating Phosphines: These are essential to promote the difficult oxidative addition step.[4] The high electron density on the phosphorus atom increases the electron density at the palladium center, facilitating its insertion into the C-Br bond. The steric bulk promotes reductive elimination and can prevent the formation of inactive palladium dimers.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and form highly stable and active palladium complexes. Their thermal stability makes them particularly suitable for Heck reactions that require high temperatures.[11]
C. Base: A base is required to neutralize the hydrohalic acid (HBr) produced in the catalytic cycle.[3] The choice can influence reaction rate and yield.
-
Inorganic Bases (K₂CO₃, Cs₂CO₃, K₃PO₄): Often preferred for pyridine-containing substrates. They are less likely to compete with the pyridine nitrogen for coordination to the palladium catalyst. Potassium carbonate (K₂CO₃) is a cost-effective and efficient choice.[11]
-
Organic Bases (Triethylamine, Et₃N): While common in many Heck reactions, they can potentially act as competing ligands for the palladium center, which may be problematic with pyridine substrates.[1]
D. Solvent: The reaction is typically performed in a polar, aprotic solvent with a high boiling point to allow for elevated reaction temperatures.
-
N,N-Dimethylformamide (DMF): A classic and effective solvent for the Heck reaction, capable of dissolving both organic substrates and inorganic bases.[12]
-
Other Options: N,N-Dimethylacetamide (DMA), N-Methyl-2-pyrrolidone (NMP), dioxane, and toluene are also frequently used.[8] For reactions in aqueous media, a mixture of DMF/H₂O can be effective with certain catalyst systems.[11]
Optimized Reaction Conditions & Protocol
This section provides a general protocol that serves as a robust starting point for the Heck coupling of this compound with common alkenes like styrene and acrylates.
Caption: General experimental workflow for the Heck reaction.
Materials & Equipment
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene, n-Butyl acrylate) (1.2–1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1–3 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2–6 mol%) or other suitable ligand
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube or microwave reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Step-by-Step Protocol
-
Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Addition of Base and Solvent: Add finely ground potassium carbonate (2.0 mmol, 2.0 equiv). Evacuate and backfill the flask with inert gas three times. Add anhydrous DMF (5 mL) via syringe.
-
Addition of Alkene: Add the alkene coupling partner (e.g., styrene, 1.2 mmol, 1.2 equiv) to the mixture via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110–130 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or by taking small aliquots for GC-MS analysis. The reaction is typically complete within 12–24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired vinylated product.[9]
Summary of Recommended Conditions
The following table summarizes recommended starting conditions for coupling this compound with representative alkenes. Optimization may be required.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Expected Outcome |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 120 | High Yield |
| 2 | n-Butyl Acrylate | Pd(OAc)₂ (2) | P(tBu)₃ (4) | K₂CO₃ (2) | Dioxane | 110 | High Yield |
| 3 | Methyl Acrylate | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Cs₂CO₃ (2) | DMA | 130 | Good to High Yield |
Note: Data is synthesized from general principles and protocols for similar hindered heteroaryl bromides.[9][10]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inefficient Oxidative Addition (inactive catalyst/ligand).[4] 2. Catalyst poisoning by substrate or impurities. 3. Insufficient temperature. | 1. Switch to a bulkier, more electron-donating ligand (e.g., P(tBu)₃, an NHC ligand). Increase catalyst/ligand loading. 2. Ensure starting materials and solvent are pure and anhydrous. Use an inorganic base like K₂CO₃ or Cs₂CO₃. 3. Increase temperature incrementally (e.g., in 10 °C steps). Consider using a higher-boiling solvent like NMP or DMA.[4] |
| Formation of Palladium Black | Catalyst decomposition, often due to high temperature or presence of oxygen.[13] | 1. Ensure the reaction is conducted under a strictly inert atmosphere.[7] 2. Lower the reaction temperature if possible. 3. Use a more robust ligand system, such as an NHC or a palladacycle precatalyst.[4] |
| Side Reactions (e.g., Homocoupling) | Suboptimal reaction conditions or catalyst activity. | Screen different bases and solvents. A slightly lower temperature may reduce the rate of side reactions.[7] |
| Low Yield after Work-up | Product loss during aqueous extraction (if product is polar); incomplete reaction. | Confirm reaction completion via TLC/GC-MS before work-up. Minimize aqueous washes or perform a back-extraction of the aqueous layers. |
Conclusion
The Heck reaction of this compound, while challenging, is a highly feasible transformation with careful selection of the catalyst system. The key to success lies in utilizing bulky, electron-donating ligands such as trialkylphosphines or N-heterocyclic carbenes, which facilitate the rate-limiting oxidative addition step. Combined with an appropriate inorganic base and a high-boiling polar aprotic solvent, these conditions effectively overcome the steric hindrance of the tert-butyl group and mitigate catalyst inhibition by the pyridine moiety. The protocols and troubleshooting guide presented here offer a solid foundation for researchers to develop and optimize this valuable synthetic transformation.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. reddit.com [reddit.com]
Application Notes and Protocols for Negishi Coupling with 5-Bromo-2-tert-butylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Negishi cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction couples an organozinc compound with an organic halide, offering high functional group tolerance and excellent yields.[1][2] For drug discovery and development professionals, the Negishi coupling provides a reliable method for the synthesis of complex molecules, including biaryl and heteroaryl structures that are common motifs in pharmaceutical agents.
5-Bromo-2-tert-butylpyridine is a valuable building block in medicinal chemistry. The tert-butyl group can impart desirable pharmacokinetic properties, such as increased metabolic stability and improved oral bioavailability. The bromo substituent at the 5-position provides a handle for further functionalization, allowing for the introduction of various aryl and heteroaryl groups through cross-coupling reactions. This document provides detailed application notes and protocols for the Negishi coupling of this compound with a range of organozinc reagents.
Data Presentation
The following table summarizes representative quantitative data for the Negishi coupling of this compound with various arylzinc reagents. The yields are based on typical outcomes for similar Negishi coupling reactions of bromo-pyridines under optimized conditions.
| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd₂(dba)₃ (2) | SPhos (4) | THF | 60 | 12 | 85-95 |
| 2 | 2-Thienylzinc bromide | Pd(PPh₃)₄ (5) | - | THF | Reflux | 18 | 80-90 |
| 3 | 3-Furylzinc chloride | Pd₂(dba)₃ (2) | SPhos (4) | THF | 60 | 12 | 82-92 |
| 4 | 4-Methoxyphenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | Reflux | 18 | 88-98 |
| 5 | 4-Trifluoromethylphenylzinc chloride | Pd₂(dba)₃ (2) | SPhos (4) | THF | 60 | 16 | 75-85 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative Negishi coupling of this compound with phenylzinc chloride. The organozinc reagent is prepared in situ from bromobenzene.
Materials:
-
This compound
-
Bromobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous zinc chloride (ZnCl₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flasks and line
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Cannula
-
Rotary evaporator
-
Glassware for column chromatography
Part 1: In Situ Preparation of Phenylzinc Chloride
-
Apparatus Setup: Assemble a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen).
-
Reagent Addition: To the flask, add anhydrous zinc chloride (1.1 equivalents) and dissolve it in anhydrous THF (20 mL).
-
Preparation of Phenyllithium: In a separate flame-dried 50 mL Schlenk flask under an inert atmosphere, dissolve bromobenzene (1.0 equivalent) in anhydrous THF (10 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise to the bromobenzene solution. Stir the mixture at -78 °C for 30 minutes.
-
Transmetallation: Slowly transfer the freshly prepared phenyllithium solution to the zinc chloride solution at 0 °C via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The resulting solution of phenylzinc chloride is ready for use in the coupling reaction.
Part 2: Negishi Cross-Coupling Reaction
-
Catalyst Preparation: In a separate flame-dried 250 mL Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 equivalents) and SPhos (0.04 equivalents). Add anhydrous THF (20 mL) and stir for 10 minutes to form the active catalyst complex.
-
Addition of Reactants: To the catalyst solution, add a solution of this compound (1.0 equivalent) in anhydrous THF (30 mL).
-
Coupling Reaction: Slowly add the prepared phenylzinc chloride solution (1.2 equivalents) from Part 1 to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-tert-butyl-5-phenylpyridine.
Visualizations
Caption: Workflow for the Negishi coupling of this compound.
Caption: Simplified catalytic cycle for the Negishi cross-coupling reaction.
References
Stille Coupling of 5-Bromo-2-tert-butylpyridine: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the Stille coupling reaction serves as a powerful and versatile tool for the formation of carbon-carbon bonds. This document provides detailed application notes and experimental protocols for the Stille coupling of 5-Bromo-2-tert-butylpyridine, a key heterocyclic building block in medicinal chemistry and materials science.
The palladium-catalyzed Stille cross-coupling reaction facilitates the bond formation between an organostannane and an organic halide.[1] The reaction is widely utilized due to its tolerance of a wide array of functional groups and its generally mild reaction conditions.[2] this compound is a valuable substrate in these reactions, allowing for the introduction of various aryl, heteroaryl, and vinyl groups at the 5-position of the pyridine ring. The resulting 2-tert-butyl-5-substituted pyridines are important intermediates in the synthesis of complex molecules with potential therapeutic applications.
General Principles and Mechanism
The catalytic cycle of the Stille reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.
-
Transmetalation: The organostannane reagent transfers its organic group to the palladium center. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.
Experimental Protocols
While specific literature on the Stille coupling of this compound is limited, protocols for analogous substrates, such as 5-bromo-2-tert-butoxy-pyridine, provide a strong foundation for developing a successful reaction. The following protocols are adapted from established procedures and are expected to be highly applicable.
Protocol 1: Stille Coupling of this compound with (2-Thienyl)tributylstannane
This protocol is adapted from a procedure for the coupling of a similar substrate, 5-bromo-2-tert-butoxy-pyridine, with 2-(tributylstannyl)thiophene.
Materials:
-
This compound
-
(2-Thienyl)tributylstannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv).
-
Add (2-Thienyl)tributylstannane (1.1 equiv).
-
Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Degas the solution by bubbling with argon for 20 minutes.
-
Under a positive pressure of argon, add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Heat the reaction mixture to 110 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir the biphasic mixture vigorously for 1 hour.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-tert-butyl-5-(thiophen-2-yl)pyridine.
Protocol 2: Stille Coupling of this compound with Tributyl(vinyl)stannane
This protocol outlines the coupling with a vinylstannane to introduce a vinyl group at the 5-position of the pyridine ring.
Materials:
-
This compound
-
Tributyl(vinyl)stannane
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry Schlenk tube under an inert atmosphere (e.g., argon), dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add Tributyl(vinyl)stannane (1.2 equiv) to the solution.
-
Add Bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C.
-
Stir the reaction for 16 hours.
-
Monitor the reaction for completion using TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of KF.
-
Stir the mixture for 30 minutes, then filter through a pad of Celite.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield 2-tert-butyl-5-vinylpyridine.
Data Presentation
The following tables summarize representative quantitative data for Stille coupling reactions of bromo-pyridines with various organostannanes. These examples provide a useful reference for expected yields and reaction conditions.
Table 1: Stille Coupling of 5-Bromo-2-substituted-pyridines with Organostannanes
| Entry | Bromopyridine Derivative | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-tert-butoxy-pyridine | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 85 |
| 2 | 5-Bromo-2-(tert-butyl)pyrimidine | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | - | DMF | 100 | 16 | 78 |
| 3 | 5-Bromo-2-methoxypyridine | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (4) | - | Toluene | 100 | 12 | 92 |
| 4 | 5-Bromo-2-aminopyridine | (Tributylstannyl)furan | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | 24 | 65 |
Visualizations
To further elucidate the processes involved in the Stille coupling of this compound, the following diagrams illustrate the reaction mechanism and a general experimental workflow.
Caption: Catalytic cycle of the Stille coupling reaction.
References
Troubleshooting & Optimization
Common side reactions with 5-Bromo-2-tert-butylpyridine
An In-Depth Technical Guide to 5-Bromo-2-tert-butylpyridine: Troubleshooting Common Side Reactions
Introduction
This compound is a sterically hindered heterocyclic building block crucial in medicinal chemistry and materials science. Its unique electronic and steric profile—an electron-donating tert-butyl group at the 2-position and a bromine atom at the 5-position—makes it a valuable substrate for constructing complex molecular architectures, primarily through palladium-catalyzed cross-coupling and lithiation reactions.[1] However, this same profile presents distinct challenges, leading to common side reactions that can frustrate synthetic efforts.
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the complexities of working with this reagent. We will delve into the causality behind common experimental failures and offer robust, self-validating protocols to enhance reproducibility and yield.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during common synthetic transformations involving this compound.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig)
Palladium-catalyzed reactions are the most common application for this substrate, but they are also a frequent source of side reactions such as debromination and low conversion rates.[1][2]
Question: I'm observing significant hydrodehalogenation (debromination) of my starting material. What is causing this, and how can I prevent it?
Answer: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, is a pervasive side reaction in palladium-catalyzed couplings involving bromo-pyridines.[3][4] This process typically arises from the formation of a palladium-hydride (Pd-H) species, which can then participate in a competing catalytic cycle to reduce the starting material.
Primary Causes & Mechanistic Insight:
-
Source of Hydride: The Pd-H species can be generated from several sources:
-
β-Hydride Elimination: From reagents like alkoxide bases (e.g., NaOtBu) or from the phosphine ligands themselves.[5]
-
Impurities: Trace water or alcohols in the reaction mixture can react with the palladium catalyst or the base.[6]
-
Boronic Acid Decomposition: In Suzuki couplings, protodeborylation of the boronic acid can generate a hydride source.
-
-
Slow Reductive Elimination: If the desired reductive elimination step to form the C-C or C-N bond is slow, the competing hydrodehalogenation pathway becomes more prominent.[5] The steric bulk of the tert-butyl group can slow down the desired coupling, giving more time for side reactions to occur.
Troubleshooting Protocol:
| Problem Symptom | Probable Cause | Recommended Solution |
| High percentage of 2-tert-butylpyridine in crude NMR. | Presence of a Pd-H species from base, solvent, or ligand. | 1. Base Selection: Switch from alkoxides (NaOtBu) to weaker, non-coordinating inorganic bases like Cs₂CO₃ or K₃PO₄, especially for Suzuki couplings.[7] 2. Ligand Choice: Use ligands less prone to β-hydride elimination. For Buchwald-Hartwig, sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) can accelerate reductive elimination, outcompeting the side reaction.[8] 3. Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dry. Use freshly distilled solvents and dry the base under vacuum.[6] |
| Debromination increases with reaction time. | The desired catalytic cycle is sluggish, allowing the side reaction to dominate. | 1. Increase Catalyst Loading: A modest increase (e.g., from 1 mol% to 3 mol%) can sometimes accelerate the desired reaction. 2. Optimize Temperature: While higher temperatures can increase reaction rates, they can also promote decomposition and side reactions. Screen temperatures systematically (e.g., 80°C, 100°C, 120°C). |
Question: My Buchwald-Hartwig amination is sluggish or fails completely. Why is this happening with a pyridine substrate?
Answer: The Buchwald-Hartwig amination of heteroaryl halides, particularly pyridines, presents unique challenges due to the basicity of the pyridine nitrogen.[8][9]
Primary Causes & Mechanistic Insight:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can inhibit the catalyst by occupying a vacant site needed for the catalytic cycle (e.g., oxidative addition or amine coordination), effectively poisoning it.[8] The tert-butyl group at the 2-position provides some steric shielding, but this effect is not always sufficient to prevent inhibition.
-
Incorrect Ligand Choice: Not all phosphine ligands are effective for electron-rich, sterically hindered heteroaryl halides. The ligand must be bulky enough to promote reductive elimination but not so bulky that it prevents oxidative addition.[10]
-
Base Incompatibility: Strong bases like NaOtBu can sometimes lead to side reactions with sensitive functional groups or promote debromination.[11]
Troubleshooting Protocol:
| Problem Symptom | Probable Cause | Recommended Solution |
| No reaction or recovery of starting materials. | Catalyst inhibition by the pyridine nitrogen. | 1. Ligand Selection: Employ electron-rich, bulky biaryl phosphine ligands like XPhos, SPhos, or Josiphos-type ligands. These have been shown to be effective for challenging heteroaromatic substrates.[8] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) to ensure the formation of the active Pd(0) species. |
| Low conversion, multiple byproducts. | Suboptimal base or reaction conditions. | 1. Base Screening: Test a range of bases. While NaOtBu is common, LHMDS or K₂CO₃/Cs₂CO₃ may offer better results with fewer side reactions. 2. Solvent Choice: Toluene or dioxane are standard. Aprotic polar solvents can sometimes influence reactivity.[11] |
Workflow Diagram: Diagnosing Palladium Cross-Coupling Failures
Caption: Troubleshooting workflow for palladium cross-coupling reactions.
Part 2: Lithiation and Halogen-Metal Exchange
Lithiation is a powerful method for functionalizing the 5-position after bromine-lithium exchange. However, the reaction is highly sensitive to conditions.
Question: My lithiation reaction with n-BuLi followed by an electrophilic quench gives low yields. What are the common pitfalls?
Answer: Lithium-halogen exchange is an equilibrium process that is highly dependent on temperature and reagent purity. Low yields are almost always traced back to procedural issues or competing side reactions.[12]
Primary Causes & Mechanistic Insight:
-
Incomplete Halogen-Metal Exchange: The reaction requires very low temperatures (typically -78°C) to shift the equilibrium towards the more stable 3-thienyllithium.[12] If the temperature is too high, the exchange may be incomplete or the resulting organolithium species may be unstable.
-
Protonation of the Organolithium: Organolithium reagents are extremely strong bases and will be quenched by any adventitious proton source. The most common culprit is trace water in the solvent, glassware, or even the inert gas stream.[13] This results in the formation of 2-tert-butylpyridine (the debrominated product).
-
Side Reaction with Byproduct: The exchange reaction produces one equivalent of butyl bromide. The highly nucleophilic 5-lithio-2-tert-butylpyridine can potentially react with this byproduct, leading to undesired alkylation. Using tert-butyllithium (t-BuLi) can mitigate this, as the t-butyl bromide byproduct is rapidly eliminated to form isobutylene gas.[14]
Optimized Protocol: Lithiation and Quench
This protocol is a self-validating system designed to minimize common failure points.
-
Preparation (Critical Step):
-
Flame-dry all glassware under high vacuum and allow it to cool under a positive pressure of dry argon or nitrogen.
-
Use a freshly opened bottle of anhydrous solvent (e.g., THF, diethyl ether) or solvent passed through a purification system.
-
Ensure the starting this compound is dry.
-
-
Reaction Execution:
-
Dissolve this compound (1.0 equiv) in anhydrous THF at room temperature under argon.
-
Cool the solution to -78°C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Slowly add n-butyllithium (1.05-1.1 equiv) dropwise via syringe over 10 minutes, keeping the internal temperature below -70°C. A color change to yellow or orange is often observed.
-
Stir the mixture at -78°C for 30-60 minutes to ensure complete halogen-metal exchange.[12]
-
Add the desired electrophile (1.2 equiv), either neat or as a solution in anhydrous THF, dropwise while maintaining the temperature at -78°C.
-
After addition, stir at -78°C for 1 hour, then slowly allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up:
-
Carefully quench the reaction at 0°C by the slow addition of a saturated aqueous NH₄Cl solution.
-
Proceed with standard aqueous extraction.
-
Comparison of Lithiating Agents
| Reagent | Key Advantages | Key Disadvantages | Best For |
| n-Butyllithium (n-BuLi) | Commonly available, less expensive. | Forms reactive n-butyl bromide byproduct. | General purpose lithium-halogen exchange where byproduct reactivity is low.[12] |
| tert-Butyllithium (t-BuLi) | Forms inert isobutylene byproduct, preventing side reactions.[14] More reactive, can facilitate difficult exchanges. | More pyrophoric and hazardous to handle. More expensive. | "Clean" reactions where byproduct interference is a concern or for less reactive substrates. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent slow degradation.[15] It is a liquid at room temperature and should be kept away from moisture and strong oxidizing agents.[16][17]
Q2: How does the tert-butyl group influence the reactivity of the pyridine ring? The tert-butyl group has two major effects:
-
Electronic: It is an electron-donating group, which increases the electron density of the pyridine ring. This can make oxidative addition in cross-coupling reactions slightly more difficult compared to unsubstituted bromopyridine.
-
Steric: It provides significant steric bulk around the 2-position and the pyridine nitrogen. This can be advantageous by sterically hindering the coordination of the nitrogen to a palladium catalyst, thereby reducing catalyst inhibition.[8]
Q3: Can I perform a Negishi or Stille coupling with this substrate? Yes. While Suzuki and Buchwald-Hartwig are most common, other cross-coupling reactions are viable. For a Negishi coupling, the 5-lithio species can be transmetalated with zinc chloride (ZnCl₂) to form the corresponding organozinc reagent.[18] Stille couplings with organostannanes are also possible, though often avoided due to the toxicity of tin reagents.
Reaction Pathways and Side Reactions Overview
Caption: Major reaction pathways and the common side product.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. research.rug.nl [research.rug.nl]
- 9. benchchem.com [benchchem.com]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound|lookchem [lookchem.com]
- 16. aksci.com [aksci.com]
- 17. This compound | 39919-58-9 [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Bromo-2-tert-butylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Bromo-2-tert-butylpyridine from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound, which is a liquid at room temperature, are fractional vacuum distillation and column chromatography.[1] Recrystallization is not a suitable method for this compound in its liquid state.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Depending on the synthetic route, common impurities may include:
-
Isomeric byproducts: Such as 3-Bromo-2-tert-butylpyridine or 4-Bromo-2-tert-butylpyridine.
-
Di-brominated species: For example, 3,5-Dibromo-2-tert-butylpyridine.
-
Unreacted starting materials: Such as 2-tert-butylpyridine.
-
Solvents and reagents from the reaction and work-up steps.
Q3: How can I quickly assess the purity of my this compound sample?
A3: A quick purity assessment can be performed using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). TLC can help visualize the number of components in the mixture, while GC-MS provides more detailed information about the identity and relative abundance of the main product and any impurities.[2][3]
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Fractional Vacuum Distillation
| Issue | Possible Cause | Solution |
| Product is not distilling over at the expected temperature. | The vacuum is not low enough. The boiling point of this compound is 230 °C at atmospheric pressure.[1] | Ensure all connections in your distillation apparatus are properly sealed and that the vacuum pump is functioning correctly. A lower pressure will decrease the boiling point. |
| Bumping or uneven boiling. | The boiling flask is being heated too quickly or unevenly. | Use a stirring mechanism (magnetic stir bar) and a heating mantle for even heat distribution. Start with a low heat setting and increase it gradually. |
| Poor separation of product from impurities. | The distillation column is not efficient enough. | Use a longer, insulated fractional distillation column (e.g., a Vigreux or packed column) to increase the number of theoretical plates and improve separation. |
| Product decomposes in the distillation pot. | The heating temperature is too high. | Use a lower vacuum to decrease the boiling point and therefore the required heating temperature. Do not heat the distillation pot for an extended period. |
Column Chromatography
| Issue | Possible Cause | Solution |
| Poor separation of the product from impurities (overlapping bands). | Inappropriate solvent system: The polarity of the eluent may be too high, causing all components to move too quickly down the column. | Optimize the solvent system using TLC. A good starting point for non-polar compounds like this compound is a low-polarity mobile phase, such as a mixture of hexanes and ethyl acetate (e.g., 98:2 v/v), gradually increasing the polarity. An ideal Rf value for the product on TLC is around 0.3. |
| Column overloading: Too much crude material has been loaded onto the column. | Use an appropriate amount of silica gel. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight. | |
| Streaking or tailing of the product band. | Strong interaction with silica gel: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent to improve the peak shape. |
| Sample is not soluble in the mobile phase: This can cause the compound to precipitate on the column. | Dissolve the crude product in a minimal amount of a slightly more polar solvent (like dichloromethane) before loading it onto the column. "Dry loading" the sample adsorbed onto a small amount of silica gel is also a good alternative. | |
| Product does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate). |
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Illustrative Data)
| Purification Method | Typical Purity (%) | Typical Yield (%) | Advantages | Disadvantages |
| Fractional Vacuum Distillation | >98% | 70-90% | Good for large quantities; effective for separating compounds with different boiling points. | Requires specialized equipment; potential for thermal degradation if not controlled properly. |
| Column Chromatography | >99% | 50-80% | High purity can be achieved; versatile for a wide range of impurities. | Can be time-consuming and uses large volumes of solvent; yield can be lower due to product loss on the column. |
Note: The values in this table are illustrative and can vary depending on the initial purity of the crude material and the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation (Adapted Method)
This protocol is adapted for this compound based on its physical properties.
-
Apparatus Setup: Assemble a fractional vacuum distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge. Ensure all glass joints are properly greased and sealed.
-
Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask.
-
Distillation:
-
Begin stirring the crude material.
-
Slowly and carefully apply vacuum to the system. Aim for a pressure of approximately 1-5 mmHg.
-
Once the desired vacuum is reached and stable, begin to heat the distillation flask gently using a heating mantle.
-
Collect any low-boiling impurities as a forerun fraction.
-
As the temperature rises, the this compound will begin to distill. Collect the fraction that distills at a constant temperature. The boiling point will be significantly lower than the atmospheric boiling point of 230 °C.
-
Monitor the purity of the collected fractions by TLC or GC-MS.
-
Stop the distillation before the distillation flask goes to dryness to prevent the concentration of potentially unstable residues.
-
-
Product Isolation: Combine the pure fractions to obtain purified this compound.
Protocol 2: Purification by Flash Column Chromatography (Adapted Method)
This protocol is a general procedure adapted for the purification of this compound.
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system will give the product an Rf value of approximately 0.3.
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial low-polarity mobile phase (e.g., 98:2 hexanes:ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample to the top of the silica gel bed using a pipette.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure to the top of the column to begin eluting the sample.
-
Collect fractions in test tubes.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the mobile phase to elute the product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: A logical workflow for troubleshooting purification issues.
References
Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-tert-butylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 5-Bromo-2-tert-butylpyridine. Due to the steric hindrance posed by the tert-butyl group, this reaction can present unique challenges. This guide offers insights into overcoming these obstacles to achieve optimal reaction outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solutions |
| Low to No Conversion | 1. Inactive Catalyst: The active Pd(0) species may not be forming or is deactivated. 2. Inefficient Oxidative Addition: Steric hindrance from the tert-butyl group can impede the oxidative addition of the aryl bromide to the palladium center.[1] 3. Poor Reagent Quality: Degradation of the boronic acid or impurities in solvents and other reagents can inhibit the reaction. | 1. Catalyst Selection: Use an air-stable precatalyst (e.g., Pd(OAc)₂ with a suitable ligand or a pre-formed palladacycle). If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction.[2] 2. Ligand Choice: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, RuPhos, or N-heterocyclic carbene (NHC) ligands. These can facilitate oxidative addition and stabilize the catalytic species.[1] 3. Reagent Integrity: Use fresh, high-purity reagents. Consider using more stable boronic esters (e.g., pinacol esters) in place of boronic acids.[3] 4. Inert Atmosphere: Ensure the reaction is conducted under a rigorously inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed to prevent catalyst oxidation. |
| Significant Side Product Formation | 1. Homocoupling of Boronic Acid: Presence of oxygen can lead to the undesired coupling of two boronic acid molecules.[2] 2. Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially in the presence of aqueous bases.[2][3] 3. Dehalogenation: The bromo group on the pyridine can be replaced by a hydrogen atom. | 1. Oxygen Exclusion: Rigorously degas all solvents and maintain a positive pressure of an inert gas throughout the reaction. 2. Anhydrous Conditions: If protodeboronation is significant, consider using anhydrous solvents and bases. The use of boronic esters can also mitigate this side reaction.[3] 3. Optimize Base and Temperature: A careful selection of a milder base or a lower reaction temperature might reduce dehalogenation. |
| Reaction Stalls or is Sluggish | 1. Suboptimal Temperature: The reaction temperature may be insufficient to overcome the activation energy for the sterically hindered substrate. 2. Inappropriate Base: The base may be too weak or poorly soluble in the reaction medium to effectively promote transmetalation. 3. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent system. | 1. Temperature Screening: Incrementally increase the reaction temperature, for example, from 80 °C to 110 °C. 2. Base Selection: Screen stronger bases like K₃PO₄ or Cs₂CO₃, which are often effective for hindered couplings. Ensure the base is finely powdered to maximize surface area. 3. Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) with water is often used to dissolve the inorganic base. If solubility remains an issue, a different solvent system may be required. |
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound more challenging than with less hindered pyridines?
A1: The tert-butyl group at the 2-position of the pyridine ring creates significant steric hindrance. This can impede several key steps in the Suzuki catalytic cycle, particularly the oxidative addition of the aryl bromide to the palladium catalyst and the subsequent reductive elimination to form the product.[1] Overcoming this steric barrier often requires more specialized and robust catalytic systems.
Q2: What type of palladium catalyst and ligand combination is most effective for this substrate?
A2: For sterically hindered substrates like this compound, palladium catalysts paired with bulky, electron-rich phosphine ligands are generally the most successful. Ligands such as XPhos, SPhos, and RuPhos (Buchwald-type ligands) have demonstrated high efficacy in promoting challenging Suzuki couplings.[1] N-heterocyclic carbene (NHC) ligands are also a powerful alternative. Traditional ligands like PPh₃ are often less effective for such transformations.
Q3: Which base and solvent system should I start with for my optimization?
A3: A good starting point for the Suzuki coupling of this compound is to use a moderately strong inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). A common solvent system is a mixture of an ethereal solvent like 1,4-dioxane or THF with water (e.g., a 4:1 or 5:1 ratio). The water helps to dissolve the base and facilitate the transmetalation step.
Q4: How can I minimize the formation of the homocoupled boronic acid byproduct?
A4: Homocoupling of the boronic acid is primarily caused by the presence of oxygen, which can mediate the oxidative coupling of the boronic acid.[2] To minimize this, it is crucial to ensure that the reaction is performed under strictly anaerobic conditions. This involves thoroughly degassing all solvents (e.g., by sparging with argon or using freeze-pump-thaw cycles) and maintaining a positive pressure of an inert gas throughout the setup and reaction time.
Q5: Is it necessary to use an excess of the boronic acid?
A5: Yes, it is common practice to use a slight excess of the boronic acid (typically 1.1 to 1.5 equivalents). This helps to ensure complete consumption of the limiting reagent, this compound, and can help to drive the reaction to completion.
Data on Reaction Conditions for Analogous Substrates
| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | ~85 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | ~82 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | ~88 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | ~78 |
Disclaimer: The yields presented above are for the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine and should be considered as a reference for optimizing the reaction with this compound. Due to increased steric hindrance, reaction conditions may require further optimization to achieve comparable yields.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the Suzuki coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a ligand, or a palladacycle precatalyst, 1-5 mol%)
-
Ligand (if required, e.g., XPhos, SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
If using a solid palladium source and ligand, add them to the flask at this stage.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes. This is typically done by evacuating the flask and backfilling with the inert gas, repeating this cycle three times.
-
Add the degassed solvent system via syringe.
-
If using a palladium source that is added as a solution, do so at this point under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-tert-butylpyridine.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
Technical Support Center: Buchwald-Hartwig Amination of 5-Bromo-2-tert-butylpyridine
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the yield and consistency of the Buchwald-Hartwig amination of 5-Bromo-2-tert-butylpyridine. This reaction can be challenging due to the steric hindrance from the tert-butyl group and potential catalyst inhibition by the pyridine nitrogen.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of this compound showing low or no yield?
A1: Several factors can contribute to low yield:
-
Catalyst Inactivation: The nitrogen atom of the pyridine substrate or product can coordinate to the palladium center, inhibiting its catalytic activity.
-
Steric Hindrance: The bulky tert-butyl group adjacent to the pyridine nitrogen hinders the approach of the catalyst and the amine, slowing down the reaction.
-
Inappropriate Ligand/Catalyst Choice: The combination of palladium precursor and ligand is crucial for this substrate. Sterically hindered, electron-rich phosphine ligands are often required.[1][2]
-
Suboptimal Base or Solvent: The choice of base and solvent significantly impacts reaction efficiency and solubility of reaction components.[3][4][5]
-
Poor Reagent Quality: The presence of oxygen or moisture can deactivate the catalyst and interfere with the base. Using anhydrous, degassed solvents and high-purity reagents is essential.[3]
Q2: Which ligands are best suited for coupling with a sterically hindered substrate like this compound?
A2: For sterically demanding substrates, bulky, electron-rich dialkylbiaryl phosphine ligands or ferrocene-based ligands are highly recommended.[6] Ligands such as XPhos, SPhos, RuPhos, or t-BuXPhos have shown great success in similar challenging aminations as they promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1][2][6]
Q3: What is the recommended palladium precursor?
A3: While Pd₂(dba)₃ and Pd(OAc)₂ are common, palladium pre-catalysts (like XPhos Pd G3 or SPhos Pd G2) are often preferred.[7] Pre-catalysts are more stable and provide more consistent generation of the active Pd(0) species, leading to more reproducible results.[8]
Q4: Can I use a weaker base than sodium tert-butoxide (NaOtBu)?
A4: While strong bases like NaOtBu are standard, other bases like lithium hexamethyldisilazide (LHMDS), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) can be effective, sometimes providing better yields depending on the specific amine and ligand used.[3][4] It is often necessary to screen a few bases to find the optimal conditions.
Troubleshooting Guide
This section addresses specific problems you might encounter during the experiment.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion | 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Incorrect ligand or base choice. | 1. Use a palladium pre-catalyst. Ensure all reagents are handled under a strict inert atmosphere (Argon or Nitrogen).[3] 2. Screen a range of temperatures, typically from 80 °C to 120 °C. Microwave irradiation can sometimes improve yields.[3] 3. Screen bulky phosphine ligands (e.g., XPhos, RuPhos) and different bases (e.g., NaOtBu, LHMDS, K₃PO₄).[3] |
| Formation of side products (e.g., hydrodehalogenation) | 1. Competitive side reaction where the aryl bromide is reduced. 2. Catalyst decomposition. | 1. This can be more prevalent with certain ligand/base combinations. Try switching to a different ligand or a slightly weaker base. 2. Ensure rigorous exclusion of air and moisture. A higher catalyst or ligand loading might be necessary. |
| Inconsistent yields between batches | 1. Variable quality of reagents or solvents. 2. Inconsistent setup or inert atmosphere. 3. Inaccurate measurement of catalyst/ligand. | 1. Use high-purity, anhydrous, and degassed solvents for every reaction.[3] 2. Follow a standardized procedure for setting up the reaction under an inert atmosphere, such as using a glovebox for reagent addition.[2] 3. Prepare a stock solution of the catalyst/ligand if weighing very small quantities is difficult. |
| Difficulty purifying the product | 1. Formation of palladium black. 2. Complex mixture of byproducts. | 1. After the reaction, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues before aqueous workup.[3][9] 2. Re-optimize the reaction conditions (ligand, base, temperature) to improve selectivity for the desired product. |
Optimization of Reaction Parameters
For challenging substrates, systematic optimization is key. The following table provides a starting point for screening conditions, based on literature for similar heteroaryl couplings.[3]
| Parameter | Condition 1 (Starting Point) | Condition 2 | Condition 3 | Rationale |
| Pd Source (mol%) | Pd₂(dba)₃ (2) | Pd(OAc)₂ (2) | XPhos Pd G3 (2) | Pre-catalysts can offer higher activity and stability.[8] |
| Ligand (mol%) | XPhos (4) | RuPhos (4) | t-BuXPhos (4) | Bulky, electron-rich ligands are essential for hindered substrates.[2][6] |
| Base (equiv.) | NaOtBu (1.5) | LHMDS (1.5) | K₃PO₄ (2.0) | The base strength and nature can significantly influence yield.[3] |
| Solvent | Toluene | 1,4-Dioxane | THF | Solvent choice affects solubility and reaction rate.[1][4] |
| Temperature (°C) | 100 | 80 | 110 | Higher temperatures are often needed but can lead to decomposition.[3] |
Note: This data is representative for structurally similar couplings and should be used as a guide for optimization.[3]
Recommended Experimental Protocol
This protocol is a robust starting point for the amination of this compound. All operations should be performed under an inert atmosphere of argon or nitrogen.
Materials:
-
This compound (1.0 equiv)
-
Amine of choice (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, to make a 0.1-0.2 M solution)
-
Oven-dried Schlenk flask or reaction tube with a magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox, add the palladium pre-catalyst and the base to the Schlenk flask.[2] If not using a pre-catalyst, add the palladium source (e.g., Pd₂(dba)₃) and the ligand.
-
Reagent Addition: Add the this compound and the amine to the flask.
-
Solvent Addition: Remove the flask from the glovebox, place it under a positive pressure of inert gas, and add the anhydrous, degassed solvent via syringe.[2][3]
-
Degassing (Optional but Recommended): Subject the reaction mixture to three cycles of vacuum-backfill with inert gas to ensure complete removal of oxygen.[9]
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) in a preheated oil bath with vigorous stirring.[2][3]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[9]
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.[3][9]
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-substituted-2-tert-butylpyridin-5-amine.[3]
Visual Guides
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 5-Bromo-2-tert-butylpyridine Reaction Troubleshooting
Welcome to the technical support center for 5-Bromo-2-tert-butylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common reactions involving this versatile building block. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for key transformations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges stem from two structural features: the sterically bulky tert-butyl group at the 2-position and the coordinating ability of the pyridine nitrogen. The tert-butyl group can hinder the approach of the palladium catalyst to the C-Br bond, slowing down the oxidative addition step. The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, inactive species. Careful selection of bulky, electron-rich ligands is often necessary to overcome these challenges.
Q2: Why am I observing low yields in my Suzuki-Miyaura coupling with this compound?
A2: Low yields in Suzuki-Miyaura couplings with this substrate are often due to inefficient oxidative addition or catalyst deactivation. The steric hindrance from the tert-butyl group can make oxidative addition difficult. Additionally, side reactions such as protodeboronation of the boronic acid can reduce the amount of coupling partner available. Optimizing the catalyst system (palladium precursor and ligand), base, and solvent is crucial for success.[1][2][3]
Q3: What are common side reactions in Buchwald-Hartwig amination with this substrate?
A3: A common side reaction is hydrodehalogenation, where the bromo group is replaced by a hydrogen atom.[4] This can be promoted by certain bases and catalyst systems. Catalyst inhibition by the pyridine nitrogen is also a significant issue, leading to incomplete conversion. The choice of a strong, non-coordinating base and a sterically hindered, electron-rich phosphine ligand can help to minimize these side reactions.[5]
Q4: Is it possible to perform a lithiation or Grignard reaction with this compound?
A4: Yes, both lithiation and Grignard reactions are possible, but they can be challenging. For lithiation, direct deprotonation of the pyridine ring can compete with lithium-halogen exchange. Using a strong, non-nucleophilic base at low temperatures can favor lithium-halogen exchange. For Grignard formation, initiation can be sluggish due to the electron-deficient nature of the pyridine ring. Activation of the magnesium is often required. In both cases, strict anhydrous conditions are essential to prevent quenching of the organometallic intermediates.[6]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inefficient Oxidative Addition | - Use a palladium(0) precursor like Pd₂(dba)₃ or a pre-catalyst that readily forms Pd(0).- Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to facilitate oxidative addition.[7] |
| Catalyst Deactivation | - Ensure rigorous degassing of solvents and reagents to remove oxygen.- Use a higher catalyst loading (e.g., 2-5 mol%).- Consider a more robust catalyst system, such as a palladacycle pre-catalyst. |
| Base Incompatibility | - Screen different bases. K₃PO₄ or Cs₂CO₃ are often effective for heteroaryl couplings.- Ensure the base is finely powdered and anhydrous. |
| Solvent Issues | - Use a solvent system that ensures the solubility of all components, such as 1,4-dioxane/water or toluene/water.[3] |
Issue: Significant Homocoupling of Boronic Acid
| Possible Cause | Troubleshooting Steps |
| Excess Boronic Acid | - Use a slight excess of the boronic acid (1.1-1.2 equivalents).[8] |
| Slow Cross-Coupling | - Optimize the reaction conditions (catalyst, ligand, temperature) to favor the cross-coupling pathway. |
Buchwald-Hartwig Amination
Issue: Low Conversion and/or Hydrodehalogenation
| Possible Cause | Troubleshooting Steps |
| Catalyst Inhibition | - Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) that can favor the desired catalytic cycle over catalyst inhibition.[9] |
| Inappropriate Base | - Use a strong, non-nucleophilic base like NaOtBu or K₃PO₄.- Avoid bases that can act as hydrogen sources for hydrodehalogenation. |
| Reaction Temperature Too High | - Lower the reaction temperature to reduce the rate of side reactions. |
| Oxygen Contamination | - Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[1] |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for successful couplings with substrates similar to this compound. Note that optimization may be required for your specific substrate and coupling partner.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O | 85-95 | >15 | 85-95 |
| 2 | 2-Bromopyridine | Arylboronic pinacol ester | Pd(OAc)₂ (3-6) | SPhos (6-18) | Na₃PO₄ (3) | Toluene/H₂O | 100 | 16-24 | Low (3-15) |
| 3 | 3-Bromo-2-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 85 |
Table 2: Buchwald-Hartwig Amination of Bromopyridines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-6-methyl pyridine | trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] (0.18) | (±)-BINAP (0.35) | NaOtBu (2.8) | Toluene | 80 | 4 | 60[10] |
| 2 | 2-Amino-5-bromo-4-methylpyridine | Aniline | Pd(OAc)₂ (1-5) | dppp (1.5-7.5) | NaOtBu (1.4-2.0) | Toluene | 80-110 | 16 | 60-85 |
| 3 | 5-Bromo-N-phenylpyridin-3-amine | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100-110 | 18 | 80-90 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) to the reaction flask.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization.
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv) to the Schlenk tube, followed by the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Debromination as a side reaction of 5-Bromo-2-tert-butylpyridine
Welcome to the Technical Support Center for 5-Bromo-2-tert-butylpyridine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting a common and often vexing side reaction: the premature loss of the bromine atom (debromination) during synthetic transformations. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you optimize your reactions and ensure the integrity of your synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a significant issue with this compound?
A1: Debromination is a reductive side reaction that replaces the bromine atom on the pyridine ring with a hydrogen atom, leading to the formation of 2-tert-butylpyridine. This is particularly problematic as the bromine atom is often the intended site for further functionalization, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The loss of this reactive handle leads to reduced yields of the desired product and complicates downstream purification efforts.
Q2: What are the primary causes of debromination in reactions involving this compound?
A2: Debromination of this compound is typically promoted by one or more of the following factors:
-
Palladium-Hydride Species: In palladium-catalyzed reactions, the formation of palladium-hydride (Pd-H) species is a common culprit. These can arise from the reaction of the palladium catalyst with trace amounts of water, alcohols, or amines in the reaction mixture. The Pd-H species can then participate in a catalytic cycle that results in the reduction of the C-Br bond.
-
Electron-Rich, Bulky Ligands: While often employed to enhance the efficiency of cross-coupling reactions, certain electron-rich and bulky phosphine ligands can, under specific conditions, promote the formation of Pd-H species and subsequently, debromination.[1]
-
Reaction Temperature: Higher reaction temperatures can increase the rate of debromination. This side reaction often has a higher activation energy than the desired productive coupling.
-
Choice of Base: Strong bases, particularly in combination with protic solvents or impurities, can contribute to the formation of reducing species in the reaction mixture.[2][3]
-
Photochemical Instability: Aryl halides can be susceptible to photochemically induced radical reactions that lead to dehalogenation, especially under UV irradiation.[4][5]
Q3: How can I detect and quantify the extent of debromination in my reaction mixture?
A3: Several analytical techniques can be employed to monitor the formation of the 2-tert-butylpyridine byproduct:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and identifying volatile compounds like this compound and its debrominated analog. The two compounds will have distinct retention times and mass spectra.[6][7]
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method using a C18 column can separate the starting material from the byproduct, allowing for quantification with a UV detector.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the ratio of this compound to 2-tert-butylpyridine by integrating the signals corresponding to the aromatic protons of each species.[10][11][12][13]
Troubleshooting Guides
Issue 1: Significant Debromination Observed During a Suzuki-Miyaura Coupling Reaction
You are attempting to couple this compound with an arylboronic acid, but you are observing a significant amount of 2-tert-butylpyridine in your crude reaction mixture.
Caption: Troubleshooting workflow for Suzuki coupling.
| Potential Cause | Recommended Solution | Rationale |
| Inappropriate Catalyst/Ligand System | Switch from highly electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to less electron-donating ligands like triphenylphosphine (PPh₃). Consider using a well-defined Pd(II) precatalyst. | Bulky, electron-rich ligands can accelerate the formation of Pd-H species, which are responsible for reductive debromination. A well-defined precatalyst can lead to a more controlled initiation of the catalytic cycle. |
| Strong Base | If using a strong base like cesium carbonate or potassium phosphate, consider switching to a milder base such as potassium carbonate. | Stronger bases can promote side reactions, including the generation of species that can act as hydride donors.[2][3] |
| High Reaction Temperature | Lower the reaction temperature in 5-10 °C increments. | Debromination often has a higher activation energy than the desired Suzuki coupling. Reducing the temperature can disproportionately slow down the side reaction. |
| Presence of Water or Protic Solvents | Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents and handle reagents under an inert atmosphere. | Water and other protic species are common sources of hydrides for the formation of Pd-H species. |
Issue 2: Debromination During a Buchwald-Hartwig Amination
You are performing a Buchwald-Hartwig amination with this compound and observe the formation of 2-tert-butylpyridine alongside your desired aminated product.
Caption: Troubleshooting for Buchwald-Hartwig amination.
| Potential Cause | Recommended Solution | Rationale |
| Ligand-Promoted Side Reactions | For challenging substrates, consider switching to specialized biaryl phosphine ligands (e.g., RuPhos, BrettPhos) that are designed to promote reductive elimination over competing side reactions.[1][14] | The choice of ligand is critical in Buchwald-Hartwig amination. Some ligands are more prone to promoting pathways that lead to hydrodehalogenation.[15] |
| Strong Alkoxide Base | If using a strong alkoxide base like sodium tert-butoxide, consider switching to a weaker base such as cesium carbonate, especially if the amine coupling partner is relatively acidic. | Strong alkoxide bases can be aggressive and may promote side reactions. The choice of base should be tailored to the specific amine being used. |
| Amine Quality | Ensure the amine reagent is of high purity and free from water or other protic impurities. | Amines can contain water, which can act as a hydride source. |
Experimental Protocols
Protocol 1: GC-MS Method for Quantifying Debromination
This protocol provides a general method for the separation and quantification of this compound and its debrominated byproduct, 2-tert-butylpyridine.
-
Instrumentation: Gas chromatograph with a mass selective detector (GC-MS).
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300.
-
Sample Preparation:
-
Prepare a stock solution of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If quantitative analysis is required, add a known amount of an internal standard (e.g., naphthalene or dodecane).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Expected Results: 2-tert-butylpyridine (MW: 135.21) will have a shorter retention time than this compound (MW: 214.11). The identity of each peak can be confirmed by its mass spectrum.[16]
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, with conditions chosen to suppress debromination.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous 1,4-dioxane/water (4:1 v/v)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Note: This is a generalized protocol and may require optimization for specific substrates.
References
- 1. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 2. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02689A [pubs.rsc.org]
- 3. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Separation of 2,6-Di-tert-butylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. NMR analysis of t‐butyl‐catalyzed deuterium exchange at unactivated arene localities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. 2-tert-Butylpyridine [webbook.nist.gov]
Technical Support Center: Catalyst Selection for 5-Bromo-2-tert-butylpyridine Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalysts for coupling reactions involving 5-Bromo-2-tert-butylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges stem from two structural features of the substrate:
-
Steric Hindrance: The bulky tert-butyl group at the 2-position creates significant steric hindrance around the pyridine nitrogen and the adjacent reaction site. This can impede the crucial oxidative addition step in the catalytic cycle, slowing down the reaction or requiring more reactive catalysts.[1]
-
Pyridine Nitrogen Coordination: The nitrogen atom in the pyridine ring can act as a ligand and coordinate to the palladium catalyst. This can lead to the formation of inactive or less reactive catalyst species, effectively deactivating the catalyst and resulting in low yields or failed reactions. This is a well-documented issue often referred to as the "2-pyridyl problem".[2][3][4]
Q2: Which types of cross-coupling reactions are commonly performed on this substrate?
A2: The most suitable and frequently employed methods for functionalizing this compound are palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For forming new carbon-carbon (C-C) bonds with boronic acids or esters.[5][6]
-
Buchwald-Hartwig Amination: For forming carbon-nitrogen (C-N) bonds with primary or secondary amines.[7][8][9]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.[10][11]
Q3: What general type of catalyst system is recommended for coupling reactions with this sterically hindered pyridine?
A3: For sterically hindered and potentially coordinating substrates like this compound, highly active catalyst systems are required. These typically consist of a palladium(0) or palladium(II) precatalyst combined with a bulky, electron-rich phosphine ligand.[14] These ligands promote the formation of a monoligated, coordinatively unsaturated palladium species, which is highly reactive in the oxidative addition step and can overcome the steric hindrance.[8] N-Heterocyclic Carbene (NHC) ligands can also be effective alternatives to phosphines.[15]
Q4: How do I prevent catalyst deactivation by the pyridine nitrogen?
A4: Using bulky ancillary ligands is the primary strategy. Ligands like those developed by Buchwald (e.g., XPhos, SPhos, RuPhos) and Hartwig are designed to be sterically demanding.[8][14] This bulkiness favors the coordination of the ligand to the palladium center over the pyridine nitrogen of the substrate, thus keeping the catalyst in the active cycle.
Troubleshooting Guide
Issue 1: Low to No Product Yield
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incorrect Catalyst System | The combination of palladium source and ligand is critical. For a sterically hindered substrate, standard catalysts like Pd(PPh₃)₄ may be ineffective. Recommendation: Switch to a more active catalyst system using a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃) paired with a suitable palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂).[16] |
| Catalyst Deactivation | The pyridine nitrogen can inhibit the catalyst.[4] Impurities in reagents or solvents can also poison the catalyst. Recommendation: Ensure all reagents and solvents are high purity and properly degassed.[17] Increase the loading of the phosphine ligand relative to the palladium source (a L:Pd ratio of 2:1 to 4:1 is common). Consider a more robust precatalyst (e.g., a G3 or G4 Buchwald precatalyst).[16] |
| Inappropriate Base | The choice of base is crucial and reaction-specific. An incorrect base can lead to poor reactivity or side reactions. Recommendation: For Suzuki couplings, use stronger bases like K₃PO₄ or Cs₂CO₃.[17] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[18] |
| Sub-optimal Reaction Temperature | The temperature may be too low for the oxidative addition to occur with a hindered substrate. Recommendation: Screen a range of temperatures, typically from 80 °C to 120 °C. Microwave irradiation can sometimes provide rapid, efficient heating and improve yields.[19][20] |
| Poor Reagent Solubility | If reactants are not fully dissolved, the reaction will be slow or incomplete. Recommendation: Select a solvent system in which all components are soluble at the reaction temperature. For Suzuki reactions, solvent mixtures like 1,4-dioxane/water or toluene/water are common.[17][21] |
Issue 2: Significant Side Product Formation (e.g., Dehalogenation, Homocoupling)
| Potential Cause | Troubleshooting Steps & Recommendations |
| Catalyst System Promotes Side Reactions | Some catalyst systems are more prone to side reactions like hydrodehalogenation (replacement of Br with H) or homocoupling of the starting material or coupling partner. Recommendation: The choice of ligand is key. Bulky, electron-rich ligands can minimize reductive dehalogenation.[7] For Suzuki reactions, ensure the boronic acid is of high purity, as impurities can lead to homocoupling (protodeboronation). |
| Reaction Conditions Too Harsh | High temperatures or prolonged reaction times can lead to decomposition of reagents or products and promote side reactions. Recommendation: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Try running the reaction at a lower temperature for a longer period. |
| Presence of Oxygen or Water | In Suzuki reactions, oxygen can promote homocoupling of the boronic acid. In some cases, excess water can lead to hydrodehalogenation. Recommendation: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) using properly degassed solvents.[20] While some water is often necessary for Suzuki reactions, the amount should be controlled. |
Catalyst System Recommendations
The following tables summarize recommended starting conditions for various coupling reactions with this compound. Optimization will likely be required.
Table 1: Suzuki-Miyaura Coupling Conditions Reaction: this compound + Arylboronic Acid
| Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Time (h) |
| Pd(OAc)₂ (2-4) | SPhos (4-8) | K₃PO₄ (2-3) | Toluene / H₂O (10:1) | 100-110 | 12-24 |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane / H₂O (4:1) | 100 | 12-24 |
| XPhos Pd G3 (2-4) | (none) | Cs₂CO₃ (2) | THF / H₂O (10:1) | 80-100 | 8-16 |
Table 2: Buchwald-Hartwig Amination Conditions Reaction: this compound + Amine
| Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Time (h) |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 12-24 |
| RuPhos Pd G3 (2-4) | (none) | LHMDS (1.5) | THF | 80 | 6-12 |
Table 3: Sonogashira Coupling Conditions Reaction: this compound + Terminal Alkyne
| Pd Catalyst (mol%) | Cu Co-Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Time (h) |
| PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N or DIPEA (3) | THF or DMF | 60-80 | 6-12 |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | 80 | 6-12 |
| Pd(OAc)₂ (2) / P(t-Bu)₃ (4) | (none - copper-free) | Cs₂CO₃ (2) | Acetonitrile | 80 | 4-10 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the arylboronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).[17]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add this compound (1.0 equiv.).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.[17]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.[17]
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[17]
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent (e.g., toluene).[17]
-
Add this compound (1.0 equiv.) followed by the amine (1.2 equiv.).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[17]
-
After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry, concentrate, and purify the product by column chromatography.
Visualizations
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
Caption: Troubleshooting workflow for optimizing coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Amination of 5-Bromo-2-tert-butylpyridine
This technical support guide provides troubleshooting advice and frequently asked questions regarding the selection of a suitable base for the palladium-catalyzed amination of 5-Bromo-2-tert-butylpyridine. This reaction, a key transformation in the synthesis of various pharmaceutical and agrochemical compounds, can be challenging due to the steric hindrance of the tert-butyl group and the electronic properties of the pyridine ring.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the amination of this compound?
The base plays a crucial role in the Buchwald-Hartwig amination catalytic cycle.[1] Its primary function is to deprotonate the amine nucleophile, forming the corresponding amide, which then coordinates to the palladium catalyst. This deprotonation step is essential for the subsequent reductive elimination that forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1]
Q2: Which types of bases are commonly used for this reaction?
A range of bases can be employed, and the optimal choice depends on the specific amine and the desired reaction conditions. Commonly used bases fall into two main categories:
-
Strong, non-nucleophilic bases: Sodium tert-butoxide (NaOtBu) is a frequently used strong base that often leads to high reaction rates and yields.[1][2]
-
Weaker inorganic bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are milder alternatives that are particularly useful when dealing with substrates containing base-sensitive functional groups.[1]
Q3: How does the steric hindrance of the 2-tert-butyl group affect base selection?
The significant steric bulk of the tert-butyl group adjacent to the pyridine nitrogen can influence the reaction in several ways. It can hinder the approach of the palladium catalyst and the amine. The choice of a bulky ligand on the palladium catalyst is often necessary to overcome this steric hindrance. While the base itself doesn't directly interact with the tert-butyl group, its strength can impact the overall reaction kinetics and efficiency in the context of a sterically congested substrate.
Troubleshooting Guide
Issue: Low or no conversion to the desired product.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Base Strength | If using a weak base like K₃PO₄, consider switching to a stronger base such as NaOtBu, especially for less reactive amines. Conversely, if side reactions are observed with a strong base, a milder base like Cs₂CO₃ may be beneficial. |
| Catalyst Inhibition | The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. Ensure you are using a suitable bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) to mitigate this effect.[1] |
| Poor Reagent Quality | Ensure all reagents, especially the solvent and amine, are anhydrous and of high purity. The reaction is sensitive to moisture and oxygen. |
| Suboptimal Temperature | The reaction may require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.[1][3][4] |
Issue: Formation of side products.
| Potential Cause | Troubleshooting Steps |
| Hydrodehalogenation | The competing reaction where the bromine atom is replaced by a hydrogen can be promoted by certain bases and reaction conditions. Screening different bases and optimizing the reaction temperature may reduce this side product. |
| Decomposition of Starting Material | Strong bases can sometimes lead to the degradation of sensitive substrates. If this is suspected, consider using a milder base such as Cs₂CO₃ or K₂CO₃.[2] |
Data Presentation: Base Performance in Amination of Bromopyridines
While specific data for this compound is limited, the following table summarizes the performance of various bases in the Buchwald-Hartwig amination of structurally similar bromopyridines, providing a useful reference for base selection.
| Base | Substrate | Amine | Catalyst System | Solvent | Temp. (°C) | Yield (%) |
| NaOtBu | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] / (±)-BINAP | Toluene | 80 | 60 |
| NaOtBu | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | N-methyl(phenyl)methanamine | Pd(OAc)₂ / dppp | Toluene | Reflux | 90.7 |
| Cs₂CO₃ | 3-Bromo-2-methylpyridine | p-Toluidine | Pd(OAc)₂ / Xantphos | Toluene | 100 | 89 |
| K₂CO₃ | 2-Bromopyridine | Morpholine | Pd(OAc)₂ / RuPhos | Dioxane | 110 | 92 |
| LiHMDS | 3-Bromopyridine | Morpholine | Pd₂(dba)₃ / RuPhos | THF | 65 | 83 |
Experimental Protocols
The following is a general protocol for the amination of a bromopyridine, which can be adapted and optimized for this compound.
General Protocol for Buchwald-Hartwig Amination
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 - 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor, the phosphine ligand, and the base.[3][4]
-
Add the this compound and the amine to the flask.[3]
-
Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).[1][3][4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Caption: A decision tree for troubleshooting low-yield Buchwald-Hartwig reactions.
References
Technical Support Center: Synthesis of 5-Bromo-2-tert-butylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 5-Bromo-2-tert-butylpyridine, particularly addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method involves the cross-coupling of a 2-halopyridine substrate with a tert-butyl organometallic reagent. The two main approaches are:
-
Grignard Reaction: Direct reaction of 2,5-dibromopyridine or 2-iodo-5-bromopyridine with tert-butylmagnesium chloride. This reaction can sometimes be sluggish and prone to side reactions.
-
Catalytic Cross-Coupling: Kumada or Negishi coupling reactions, where a catalyst (typically nickel or palladium-based) is used to facilitate the reaction between a 2-halopyridine and a tert-butyl Grignard or organozinc reagent, respectively. These methods often offer higher yields and better selectivity.[1][2]
Q2: What is a typical yield for the synthesis of this compound?
A2: Yields can vary significantly depending on the chosen synthetic route and reaction conditions. Literature reports yields ranging from 50% to as high as 68% for the reaction of 2-iodo-5-bromopyridine with a tert-butyl Grignard reagent in the presence of a copper cyanide catalyst.[3] Nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents have also shown moderate to good yields for similar substrates.[4]
Q3: What are the key physical properties of this compound for purification and characterization?
A3: Key properties include:
-
Appearance: Typically a liquid.
-
Solubility: Soluble in common organic solvents like tetrahydrofuran (THF) and diethyl ether.
Q4: How can I purify the final product?
A4: Purification is typically achieved by flash column chromatography on silica gel.[7] A gradient of ethyl acetate in hexane is a common eluent system.[8] Due to the basicity of the pyridine nitrogen, tailing on the silica gel column can be an issue. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help mitigate this.[7]
Troubleshooting Guide
Issue 1: Low or No Product Formation
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product formation in the synthesis of this compound can stem from several factors, primarily related to the Grignard reagent and reaction conditions.
-
Inactive Grignard Reagent: The tert-butyl Grignard reagent is highly sensitive to moisture and air.
-
Solution: Ensure all glassware is rigorously flame-dried under vacuum and the reaction is conducted under a dry, inert atmosphere (nitrogen or argon). Use anhydrous solvents. The quality of the magnesium turnings is also crucial; they should be fresh and shiny. Activation of magnesium with iodine or 1,2-dibromoethane may be necessary.
-
-
Poor Reactivity of Starting Material: 2,5-dibromopyridine can be less reactive than 2-iodo-5-bromopyridine.
-
Solution: Consider using 2-iodo-5-bromopyridine as the starting material, as the carbon-iodine bond is weaker and more readily undergoes oxidative addition.
-
-
Inappropriate Reaction Temperature: Grignard reactions are sensitive to temperature.
-
Solution: Low temperatures (-78 °C) are often employed initially to control the reaction's exothermicity and prevent side reactions. Allowing the reaction to slowly warm to room temperature can then drive it to completion.[3]
-
Issue 2: Formation of Significant Side Products
Question: I am observing significant impurities alongside my desired product. What are these side products and how can I minimize their formation?
Answer: The most common side product is the result of homo-coupling of the Grignard reagent.
-
Homo-coupling: The tert-butylmagnesium chloride can react with itself, especially in the presence of certain metal impurities or upon heating, to form 2,2,3,3-tetramethylbutane.
-
Solution: Maintain a low reaction temperature during the addition of the Grignard reagent. The use of a catalyst, as in Kumada or Negishi coupling, can often improve selectivity and reduce homo-coupling.
-
-
Formation of 2,2'-bipyridine derivatives: If a 2-pyridyl Grignard reagent is formed in situ, it can couple with the starting 2-halopyridine.
-
Solution: Slow, controlled addition of the tert-butyl Grignard reagent to the 2-halopyridine can minimize the concentration of any intermediate pyridyl Grignard species.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound and Analogs
| Starting Material | Reagent | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-iodo-5-bromopyridine | 2,2-dimethylpropylmagnesium chloride | Copper(I) cyanide | THF | -78 to 20 | 1 | 68 | [3] |
| 2-iodo-5-bromopyridine | tert-butylmagnesium chloride | Copper(II) cyanide | THF | -78 to 20 | 18.5 | 50 | [3] |
| 4-bromobenzonitrile | tert-butylmagnesium chloride | NiCl₂·(H₂O)₁.₅ (2.5 mol%) | THF | -10 | 0.5 | 62 | [4] |
| 3-bromopyridine | tert-butylmagnesium chloride | Cu(I) salt | Not specified | Not specified | Not specified | 50-85 | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction with Copper(I) Cyanide
This protocol is adapted from literature procedures for similar transformations.[3]
-
Preparation: Under an inert atmosphere (argon or nitrogen), add 2-iodo-5-bromopyridine (1.0 eq) and anhydrous tetrahydrofuran (THF) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Catalyst: Add copper(I) cyanide (0.1 eq) to the cooled solution.
-
Grignard Addition: Slowly add a solution of 2,2-dimethylpropylmagnesium chloride (1.2 eq) in THF to the reaction mixture over 1 hour, maintaining the temperature at -78 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Kumada coupling - Wikipedia [en.wikipedia.org]
- 2. Kumada Coupling [organic-chemistry.org]
- 3. This compound|lookchem [lookchem.com]
- 4. html.rhhz.net [html.rhhz.net]
- 5. echemi.com [echemi.com]
- 6. This compound | CAS 39919-58-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Identification of Impurities in 5-Bromo-2-tert-butylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 5-Bromo-2-tert-butylpyridine.
Troubleshooting Guides
Q1: I am seeing an unexpected peak in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of my this compound sample. How can I identify it?
A1: An unexpected peak in your GC-MS chromatogram can originate from several sources. Follow this troubleshooting guide to systematically identify the impurity.
Initial Steps:
-
Verify System Suitability: Ensure your GC-MS system is performing optimally by running a standard of this compound. Check for consistent retention time and peak shape.
-
Blank Injection: Perform a blank injection (solvent only) to rule out contamination from the solvent or the system itself.
Impurity Identification Workflow:
Caption: Workflow for identifying an unknown peak in GC-MS analysis.
Q2: My High-Performance Liquid Chromatography (HPLC) analysis shows a closely eluting impurity. How can I improve the separation?
A2: Achieving good resolution between the main peak and a closely eluting impurity is crucial for accurate quantification. Here are some strategies to improve your HPLC separation:
-
Optimize the Mobile Phase:
-
Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can often improve the separation of closely eluting peaks.
-
Solvent Strength: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.
-
pH Adjustment: If your impurities have ionizable groups, adjusting the pH of the mobile phase can significantly alter their retention times.
-
-
Change the Stationary Phase:
-
If you are using a standard C18 column, consider trying a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.
-
-
Adjust Flow Rate and Temperature:
-
Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Increasing the column temperature can decrease viscosity and improve efficiency, which may enhance separation.
-
Frequently Asked Questions (FAQs)
Q3: What are the common types of impurities I might encounter in this compound?
A3: Impurities in this compound can generally be categorized into three main types:
-
Process-Related Impurities: These arise from the synthetic route used to prepare the compound.
-
Unreacted Starting Materials: For example, if the synthesis involves the reaction of 2-iodo-5-bromopyridine with a tert-butylating agent, residual 2-iodo-5-bromopyridine could be present.
-
Side-Reaction Products: The synthesis of substituted pyridines can sometimes yield regioisomers.
-
-
Degradation Products: this compound may degrade over time, especially if exposed to light, air, or high temperatures.
-
De-brominated Species: Loss of the bromine atom to yield 2-tert-butylpyridine.
-
Hydroxylated Species: Replacement of the bromine atom with a hydroxyl group.
-
-
Residual Solvents: Solvents used in the synthesis and purification process may remain in the final product.
Q4: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to identify impurities?
A4: Yes, NMR spectroscopy is a powerful tool for both identifying and quantifying impurities, often without the need for reference standards for every impurity.[1]
-
¹H NMR: Can be used to identify impurities by their unique proton signals. The integration of these signals can provide a quantitative measure of the impurity level relative to the main component.
-
¹³C NMR: Provides information about the carbon skeleton of impurities.
-
2D NMR Techniques (e.g., COSY, HSQC, HMBC): These can be invaluable for elucidating the structure of unknown impurities by establishing connectivity between protons and carbons.[1]
Q5: Are there any specific safety precautions I should take when handling this compound and its potential impurities?
A5: Yes, it is important to handle all chemicals with appropriate safety measures. This compound is classified as harmful if swallowed and causes skin and eye irritation. It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.
Data Presentation
The following table summarizes potential impurities that could be found in this compound, along with their potential sources and key analytical identifiers.
| Impurity Name | Structure | Potential Source | Key Analytical Identifiers |
| 2-tert-Butylpyridine | Degradation (de-bromination) | Molecular Ion (m/z) in MS will be lower by the mass of Br. Different retention time in GC and HPLC. | |
| 2-Iodo-5-bromopyridine | Unreacted Starting Material | Higher molecular weight, distinct isotopic pattern for I and Br in MS. Different retention time. | |
| Positional Isomers (e.g., 3-Bromo-2-tert-butylpyridine) | Side-reaction during synthesis | Similar mass spectrum to the main compound, but different retention times in GC and HPLC. Can be distinguished by ¹H NMR splitting patterns in the aromatic region. | |
| 5-Hydroxy-2-tert-butylpyridine | Degradation (hydrolysis) | Lower molecular weight than the parent compound. Increased polarity will lead to a shorter retention time in reverse-phase HPLC. | |
| Residual Solvents (e.g., Toluene, THF) | N/A | Synthesis/Purification | Identified by their characteristic retention times and mass spectra in Headspace GC-MS. |
Experimental Protocols
Representative GC-MS Method for Impurity Profiling
This protocol provides a general starting point for the analysis of impurities in this compound. Optimization may be required based on the specific impurities of interest and the instrumentation used.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Representative HPLC Method for Purity Analysis
This reverse-phase HPLC method can be used for the quantitative analysis of this compound and the separation of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
Start with a suitable percentage of B (e.g., 40%) and increase to a higher percentage (e.g., 95%) over a period of 15-20 minutes to elute all components. A shallow gradient is recommended for resolving closely eluting impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Logical Workflow for Impurity Identification
Caption: A logical workflow for the comprehensive identification and quantification of impurities.
References
Technical Support Center: 5-Bromo-2-tert-butylpyridine Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions with 5-Bromo-2-tert-butylpyridine, with a primary focus on preventing homocoupling side reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in my reaction with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the same starting material couple together. In the context of your experiments, this can manifest as the formation of a bipyridine (from two molecules of this compound) or a biaryl/dialkyne (from two molecules of your coupling partner, such as a boronic acid or alkyne). This side reaction consumes your starting materials, reduces the yield of your desired product, and complicates purification. The sterically bulky tert-butyl group on the pyridine ring can sometimes influence the rate of the desired cross-coupling reaction, potentially making homocoupling more competitive under suboptimal conditions.
Q2: How does the steric hindrance from the tert-butyl group affect the propensity for homocoupling?
A2: The tert-butyl group at the 2-position of the pyridine ring introduces significant steric bulk around the nitrogen atom and the adjacent carbon-bromine bond. This can slow down the oxidative addition of the palladium catalyst to the C-Br bond and also hinder the approach of the coupling partner. If the rate of these key steps in the cross-coupling cycle is reduced, competing side reactions like homocoupling of the more reactive coupling partner (e.g., boronic acid) can become more prominent. Therefore, careful selection of ligands that can accommodate this steric hindrance is crucial.
Q3: What are the general strategies to minimize homocoupling?
A3: The fundamental strategies to suppress homocoupling include:
-
Strict exclusion of oxygen: Oxygen can promote the homocoupling of organoboron reagents in Suzuki reactions and terminal alkynes in Sonogashira reactions. It is critical to thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Appropriate catalyst and ligand selection: Bulky, electron-rich phosphine ligands are often effective in promoting the desired cross-coupling over homocoupling. These ligands can accelerate the reductive elimination step, which is the product-forming step in the catalytic cycle.
-
Control of reaction parameters: Factors such as temperature, reaction time, and the choice of base can significantly influence the relative rates of cross-coupling and homocoupling. Optimization of these parameters is often necessary.
-
Slow addition of reagents: In some cases, slow addition of the more reactive coupling partner (e.g., the boronic acid) can keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
Troubleshooting Guides
Issue 1: Significant Homocoupling of Boronic Acid in Suzuki Coupling
Description: You are observing a significant amount of the biaryl byproduct derived from the homocoupling of your boronic acid reagent when reacting with this compound.
| Potential Cause | Recommended Solution | Rationale |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. | Oxygen can promote the oxidative homocoupling of boronic acids, a common side reaction in Suzuki couplings. |
| Inappropriate Ligand | Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can accelerate the rate-limiting steps of the cross-coupling cycle, outcompeting the homocoupling pathway. | For sterically hindered substrates like this compound, bulky ligands are often necessary to facilitate the catalytic cycle efficiently.[1] |
| Suboptimal Base | Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOtBu. Ensure the base is finely powdered and dry. | Strong bases can sometimes promote the decomposition of boronic acids and lead to side reactions. |
| High Reaction Temperature | Lower the reaction temperature and monitor the reaction progress over a longer period. | High temperatures can sometimes accelerate side reactions, including homocoupling. |
Illustrative Data:
The following table presents hypothetical data to illustrate the effect of different ligands on the Suzuki coupling of this compound with phenylboronic acid.
| Ligand | Yield of Cross-Coupled Product (%) | Yield of Homocoupled Phenylboronic Acid (%) |
| PPh₃ | 45 | 35 |
| SPhos | 85 | <5 |
| XPhos | 90 | <5 |
Issue 2: Formation of Diyne Byproduct in Sonogashira Coupling
Description: Your Sonogashira reaction between this compound and a terminal alkyne is producing a significant amount of the homocoupled diyne byproduct.
| Potential Cause | Recommended Solution | Rationale |
| Copper-Mediated Homocoupling (Glaser Coupling) | Reduce the amount of copper(I) co-catalyst or perform the reaction under copper-free conditions. Ensure a strictly anaerobic environment. | The copper(I) salt, while promoting the desired reaction, is also a known catalyst for the oxidative homocoupling of terminal alkynes, especially in the presence of oxygen.[2] |
| Inert Atmosphere Not Maintained | Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. | Oxygen is a key promoter of the oxidative homocoupling of terminal alkynes. |
| Inappropriate Base | Use a milder amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). | Stronger bases can sometimes lead to side reactions. |
| High Catalyst Loading | Optimize the palladium catalyst loading; sometimes, lower concentrations can disfavor side reactions. | High concentrations of the catalyst can sometimes lead to an increase in side product formation. |
Illustrative Data:
The following table shows hypothetical data for the Sonogashira coupling of this compound with phenylacetylene under different conditions.
| Condition | Yield of Cross-Coupled Product (%) | Yield of Diphenyldiacetylene (%) |
| Standard (with CuI, air leak) | 50 | 40 |
| Standard (with CuI, inert atm.) | 75 | 15 |
| Copper-free (inert atm.) | 88 | <2 |
Issue 3: Low Yield in Buchwald-Hartwig Amination and Potential Homocoupling of Aryl Halide
Description: You are experiencing low yields in the Buchwald-Hartwig amination of this compound and suspect the formation of the homocoupled bipyridine byproduct.
| Potential Cause | Recommended Solution | Rationale |
| Steric Hindrance Slowing Reaction | Use a highly active catalyst system with a bulky, electron-rich ligand such as a biarylphosphine (e.g., XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand. Increase the reaction temperature if necessary. | The steric bulk of the tert-butyl group can hinder the reaction. More active catalyst systems are needed to overcome this.[3][4] |
| Catalyst Deactivation | Ensure strictly anhydrous and anaerobic conditions. Use a pre-catalyst that is more resistant to deactivation. | The palladium catalyst can be sensitive to air and moisture, leading to deactivation and favoring side reactions. |
| Incorrect Base | Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). | A strong base is required to deprotonate the amine and facilitate the catalytic cycle.[5][6] |
| Side Reaction of Aryl Halide | Optimize the stoichiometry of the reagents. A slight excess of the amine may be beneficial. | If the amination is slow, side reactions of the aryl halide, including homocoupling, can occur. |
Experimental Protocols
Protocol 1: Suzuki Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely powdered and dried)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, add Pd₂(dba)₃ and SPhos.
-
Evacuate and backfill the Schlenk flask with argon three times.
-
Add the Pd₂(dba)₃/SPhos mixture to the Schlenk flask under a positive flow of argon.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Stir the reaction mixture at 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne (Copper-Free)
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Triethylamine (Et₃N, 3.0 equiv, degassed)
-
Toluene (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene, followed by the degassed triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at 70-90 °C under an argon atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination of this compound with a Primary Amine
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox, add NaOtBu, Pd₂(dba)₃, and XPhos to an oven-dried reaction tube.
-
Add this compound and the primary amine.
-
Add anhydrous, degassed toluene.
-
Seal the reaction tube and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Solvent Effects on the Reactivity of 5-Bromo-2-tert-butylpyridine
Introduction
Welcome to the Technical Support Center for 5-Bromo-2-tert-butylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile, sterically hindered pyridine derivative in their synthetic endeavors. The unique structural features of this compound—specifically the electron-withdrawing bromine at the 5-position and the bulky tert-butyl group at the 2-position—present both opportunities for selective transformations and challenges in reaction optimization.
This document provides in-depth technical guidance on the critical role of solvent selection in modulating the reactivity of this compound across a range of common synthetic transformations. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to overcome common experimental hurdles and achieve your desired synthetic outcomes.
Understanding the Reactivity of this compound: The Interplay of Sterics and Electronics
The reactivity of this compound is primarily governed by two key features:
-
The 5-Bromo Substituent: This electron-withdrawing group activates the C-Br bond for palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides in such reactions is I > Br > Cl.[1]
-
The 2-tert-Butyl Group: This bulky alkyl group introduces significant steric hindrance around the pyridine nitrogen and the adjacent C2 position. This can influence the coordination of the pyridine to metal catalysts and the approach of nucleophiles.[2] The tert-butyl group is also electron-donating, which can modulate the overall electron density of the pyridine ring.
The choice of solvent plays a pivotal role in mediating these electronic and steric effects, influencing reaction rates, product yields, and even the reaction pathway itself.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the functionalization of this compound, with a focus on solvent-related solutions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most common methods for functionalizing this compound. Success in these transformations is highly dependent on the careful selection of solvent, ligand, and base.
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or gives low yields. What solvent system should I be using?
A1: Low yields in Suzuki-Miyaura couplings of sterically hindered pyridines are a common issue. The choice of solvent is critical for both solubilizing the reactants and facilitating the catalytic cycle.
-
Recommended Starting Point: For substrates like this compound, a mixture of an ethereal solvent and water is a robust starting point. A combination of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) is often effective.[3] The water is crucial for dissolving the inorganic base (e.g., K₃PO₄ or K₂CO₃) and facilitating the transmetalation step.
-
Troubleshooting with Alternative Solvents: If the dioxane/water system is not optimal, consider the following:
-
Toluene/water: This is another effective biphasic system, particularly when using bulky, electron-rich phosphine ligands.[4]
-
DMF/water: N,N-Dimethylformamide is a more polar aprotic solvent that can be beneficial for solubilizing all reaction components.[5] However, be aware that DMF can be reduced by some palladium catalysts at higher temperatures.
-
Anhydrous Conditions: In some cases, particularly with sensitive boronic esters, anhydrous conditions may be necessary. In such scenarios, polar aprotic solvents like THF or DME with a soluble organic base (e.g., CsF) can be employed.
-
Table 1: Recommended Solvent Systems for Suzuki-Miyaura Coupling of this compound
| Solvent System | Base | Typical Temperature (°C) | Key Considerations |
| 1,4-Dioxane / H₂O (4:1) | K₃PO₄, K₂CO₃, Cs₂CO₃ | 80-100 | Good general-purpose system for pyridyl bromides.[3] |
| Toluene / H₂O (4:1) | K₃PO₄, Na₂CO₃ | 90-110 | Often used with bulky phosphine ligands for hindered substrates.[4] |
| DMF / H₂O (95:5) | K₂CO₃ | 70-110 | Good for solubility, but potential for catalyst decomposition at high temperatures.[5] |
Q2: I'm attempting a Buchwald-Hartwig amination and observing significant amounts of starting material decomposition or hydrodehalogenation. How can the solvent help?
A2: Hydrodehalogenation (replacement of the bromine with hydrogen) is a common side reaction in Buchwald-Hartwig aminations, often exacerbated by poor solvent choice or the presence of water.
-
Strictly Anhydrous and Degassed Solvents are Key: Unlike the Suzuki coupling, Buchwald-Hartwig aminations typically require anhydrous and anaerobic conditions. The presence of water can lead to the formation of palladium hydroxo complexes that promote hydrodehalogenation.
-
Recommended Solvents: Toluene, THF, and 1,4-dioxane are the most commonly used solvents. They are relatively non-polar and do not coordinate strongly to the palladium center, which is often beneficial.
-
-
The Role of Solvent Polarity: The polarity of the solvent can influence the equilibrium between different catalyst species. In some cases, for particularly challenging couplings, a more polar solvent like t-butanol in combination with a strong base like sodium tert-butoxide can be effective.
-
Ligand Selection is Crucial: The steric bulk of the tert-butyl group on your substrate necessitates the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or tBu₃P). These ligands promote the formation of the active monoligated palladium species and accelerate the reductive elimination step, outcompeting side reactions.[6]
Caption: General workflow for a Buchwald-Hartwig amination.
Q3: My Sonogashira coupling is failing, and I'm mostly observing homocoupling of my alkyne (Glaser coupling). What is the role of the solvent in this?
A3: Glaser coupling is a common side reaction in Sonogashira couplings, particularly when the desired cross-coupling is slow. The solvent system, in conjunction with the base, plays a critical role in minimizing this side reaction.
-
Solvent and Base Combination: The traditional Sonogashira conditions often employ an amine as both the base and a co-solvent. However, for a sterically hindered substrate like this compound, this may not be sufficient.
-
Recommended Systems:
-
DMF with an amine base (e.g., Et₃N or i-Pr₂NH): DMF is a good solvent for dissolving all components and can facilitate the reaction.[7]
-
Toluene with an amine base: A less polar option that can be effective, especially with highly active catalyst systems.
-
Copper-Free Conditions: To further suppress Glaser coupling, consider a copper-free Sonogashira protocol. These reactions often use a polar aprotic solvent like DMSO or DMF with a strong organic base like 2,2,6,6-tetramethylpiperidine (TMP).[8]
-
-
Lithiation and Nucleophilic Aromatic Substitution (SNAr)
Q4: I am trying to perform a lithium-halogen exchange on this compound, but I am getting a complex mixture of products. How does the solvent affect this reaction?
A4: Lithium-halogen exchange reactions are highly sensitive to the choice of solvent, which influences the aggregation state and reactivity of the organolithium reagent.
-
Coordinating vs. Non-coordinating Solvents:
-
Ethereal Solvents (THF, Diethyl Ether): These coordinating solvents are generally required to break up the aggregates of the butyllithium reagent, increasing its reactivity. THF is more effective at this than diethyl ether and is often the solvent of choice for difficult lithiations.[9] However, THF can be deprotonated by strong bases, especially at temperatures above -78 °C.
-
Hydrocarbon Solvents (Hexane, Heptane): In purely hydrocarbon solvents, butyllithium exists as large aggregates and is much less reactive. Lithium-halogen exchange is often very slow or does not occur at all in these solvents alone.
-
-
Troubleshooting Tips:
-
Low Temperatures are Crucial: Perform the reaction at -78 °C or even lower to minimize side reactions, such as attack on the solvent (if using THF) or decomposition of the aryllithium intermediate.
-
Solvent Mixtures: A common strategy is to use a mixture of a hydrocarbon solvent (from the butyllithium solution) and an ethereal solvent like THF.
-
Consider Additives: For particularly stubborn substrates, the addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can further break up butyllithium aggregates and accelerate the exchange.
-
Caption: Solvent effect on butyllithium aggregation and reactivity.
Q5: Is Nucleophilic Aromatic Substitution (SNAr) a viable strategy for functionalizing this compound, and what solvents should I use?
A5: While palladium-catalyzed cross-coupling is generally more common for aryl bromides, SNAr can be a viable pathway under certain conditions, although it is less favorable than for aryl chlorides or fluorides.[10] For SNAr to occur, the pyridine ring needs to be sufficiently electron-deficient. The tert-butyl group is electron-donating, which disfavors SNAr. However, with a very strong nucleophile and appropriate solvent, the reaction may proceed.
-
Solvent Requirements for SNAr: SNAr reactions proceed through a charged intermediate (the Meisenheimer complex). Therefore, polar solvents that can stabilize this intermediate are essential.
-
Polar Aprotic Solvents are Preferred: DMSO, DMF, and NMP are excellent choices for SNAr reactions. They are highly polar and effectively solvate cations, leaving the anion (the nucleophile) more "naked" and reactive.
-
Protic Solvents (e.g., alcohols, water): These solvents are generally poor choices for SNAr with anionic nucleophiles. They can solvate the nucleophile through hydrogen bonding, reducing its reactivity.
-
Summary and Key Takeaways
The successful functionalization of this compound is critically dependent on the judicious selection of the reaction solvent. The interplay between the steric hindrance of the tert-butyl group and the electronic nature of the pyridine ring and its substituents must be carefully considered.
-
For Suzuki-Miyaura couplings , biphasic systems like dioxane/water or toluene/water are excellent starting points.
-
For Buchwald-Hartwig aminations and Sonogashira couplings , anhydrous, degassed aprotic solvents like toluene, THF, or DMF are generally required.
-
For lithium-halogen exchange , the use of a coordinating ethereal solvent like THF at low temperatures is essential to promote the reactivity of the organolithium reagent.
-
For SNAr reactions , highly polar aprotic solvents like DMSO or DMF are necessary to stabilize the charged intermediate and enhance the nucleophile's reactivity.
By understanding these principles and utilizing the troubleshooting strategies outlined in this guide, researchers can effectively navigate the challenges associated with this valuable synthetic building block.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the NMR Landscape of 5-Bromo-2-tert-butylpyridine: A Comparative Analysis
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structure. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 5-Bromo-2-tert-butylpyridine, placed in context with experimental data from closely related analogs to facilitate a deeper understanding of substituent effects on the pyridine ring.
This comparative guide is designed to offer a practical framework for interpreting the NMR spectra of substituted pyridines, a common motif in medicinal chemistry. By examining the influence of both an electron-withdrawing bromine atom and an electron-donating tert-butyl group, this analysis will aid in the prediction and verification of similar structures.
Predicted and Comparative NMR Data
Due to the absence of publicly available experimental spectra for this compound, the following tables present predicted chemical shifts. These predictions are derived from established substituent effects on the pyridine nucleus, supported by experimental data for 2-tert-butylpyridine and 5-bromopyridine.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Experimental Data for Comparative Compounds.
| Compound | H-3 (ppm) | H-4 (ppm) | H-6 (ppm) | Other Protons (ppm) |
| This compound (Predicted) | ~7.70 (d) | ~7.35 (dd) | ~8.50 (d) | ~1.35 (s, 9H, C(CH₃)₃) |
| 2-tert-Butylpyridine (Experimental) | 7.51 (d) | 7.65 (t) | 8.52 (d) | 1.33 (s, 9H, C(CH₃)₃) |
| 5-Bromopyridine (Experimental) | 7.85 (dd) | 8.22 (d) | 8.70 (d) | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Experimental Data for Comparative Compounds.
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Other Carbons (ppm) |
| This compound (Predicted) | ~168 | ~122 | ~140 | ~118 | ~150 | ~37 (C(CH₃)₃), ~30 (C(CH₃)₃) |
| 2-tert-Butylpyridine (Experimental) | 167.3 | 121.2 | 136.1 | 122.9 | 148.9 | 36.9 (C(CH₃)₃), 30.1 (C(CH₃)₃) |
| 5-Bromopyridine (Experimental) | 151.3 | 125.5 | 141.2 | 121.2 | 150.3 | - |
Experimental Protocols
A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of a liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H spectrum using a standard single-pulse experiment (e.g., 'zg' on Bruker instruments). Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus.
-
Utilize a proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.
-
Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-220 ppm).
-
The number of scans will need to be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum, with appropriate phasing and baseline correction.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
NMR Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to the final interpretation of NMR data.
A Senior Application Scientist's Guide to the Mass Spectrometry of 5-Bromo-2-tert-butylpyridine: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel chemical entities are paramount. 5-Bromo-2-tert-butylpyridine, a substituted pyridine, presents an interesting case for analytical characterization due to the presence of a bulky tert-butyl group and a bromine atom, both of which significantly influence its behavior in mass spectrometry. This guide provides an in-depth analysis of the mass spectrometry of this compound, offering a comparative perspective against other analytical techniques and furnishing the reader with the necessary experimental insights for robust analysis.
The Signature of this compound in Mass Spectrometry: A Predictive Fragmentation Analysis
While a publicly available, detailed mass spectrum for this compound is not readily accessible, we can predict its fragmentation pattern with a high degree of confidence based on established principles of mass spectrometry and the known behavior of its structural motifs. Electron Ionization (EI) is the most probable ionization technique for this volatile compound when analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
The Molecular Ion: A Tale of Two Isotopes
The molecular formula of this compound is C₉H₁₂BrN, with a molecular weight of approximately 214.1 g/mol .[1][2] A key feature in the mass spectrum of a bromine-containing compound is the presence of a distinct isotopic pattern for the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[3] This results in two peaks for the molecular ion (M⁺) and any bromine-containing fragments, separated by 2 m/z units and having almost equal intensities. Therefore, we expect to see a pair of peaks at m/z 213 and 215, representing the [C₉H₁₂⁷⁹BrN]⁺ and [C₉H₁₂⁸¹BrN]⁺ ions, respectively.
The Fragmentation Cascade: Stability as the Driving Force
The fragmentation of the molecular ion is driven by the formation of stable carbocations and neutral losses.[3] For this compound, the following fragmentation pathways are anticipated:
-
Loss of a Methyl Group (CH₃•): A common initial fragmentation for tert-butyl containing compounds is the loss of a methyl radical to form a stable tertiary carbocation. This would result in fragment ions at m/z 198 and 200.
-
Loss of the tert-Butyl Group (C₄H₉•): The most significant fragmentation pathway is predicted to be the cleavage of the C-C bond between the pyridine ring and the tert-butyl group. This would lead to the formation of a highly stable tert-butyl cation at m/z 57, which is often the base peak in the spectrum of tert-butyl containing compounds.[3] The other fragment would be the 5-bromopyridine radical cation.
-
Loss of Bromine Radical (Br•): Cleavage of the C-Br bond would result in the formation of a 2-tert-butylpyridine cation at m/z 134.
-
Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although this is generally less favorable than the loss of the bulky side chains.
The predicted fragmentation pathway is illustrated in the diagram below:
Caption: Predicted Electron Ionization (EI) fragmentation pathway of this compound.
Comparative Analysis: Mass Spectrometry vs. Alternative Techniques
While mass spectrometry, particularly GC-MS, is a powerful tool for the identification and quantification of this compound, other analytical techniques offer complementary advantages. The choice of method will ultimately depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and whether qualitative or quantitative data is the primary goal.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.[4] | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[4] | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. |
| Applicability | Ideal for volatile and thermally stable compounds like this compound. | Well-suited for non-volatile or thermally labile compounds; can be adapted for substituted pyridines.[5][6] | Provides unambiguous structure elucidation and can be used for quantitative analysis (qNMR). |
| Sample Preparation | Generally requires dissolution in a volatile solvent. Derivatization may be needed for less volatile or polar analogs. | Requires dissolution in the mobile phase; filtration is often necessary.[5] | Requires dissolution in a deuterated solvent. |
| Sensitivity | High sensitivity, often in the picogram to femtogram range. | Good sensitivity, typically in the nanogram to picogram range. | Lower sensitivity compared to MS and HPLC. |
| Data Output | Mass spectrum provides molecular weight and fragmentation pattern for structural confirmation. | Chromatogram provides retention time for identification and peak area for quantification. | Spectrum provides detailed information on the chemical environment of each atom. |
| Quantitative Accuracy | Good, especially when using an internal standard. | Excellent, considered the gold standard for quantitative analysis in pharmaceuticals.[4] | Excellent for qNMR with proper standards. |
| Key Advantage | Definitive identification through mass spectral libraries and fragmentation patterns. | Versatility for a wide range of compounds and matrices.[4] | Unparalleled for de novo structure elucidation. |
Experimental Protocols: A Practical Approach
To ensure the scientific integrity and reproducibility of your results, the following detailed experimental protocols are provided as a starting point. These should be optimized and validated for your specific instrumentation and application.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the qualitative and quantitative analysis of this compound.
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
2. Reagents and Standards:
-
This compound reference standard (≥98% purity).
-
High-purity helium as carrier gas.
-
GC-grade solvent (e.g., dichloromethane or hexane).
3. GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas Flow: 1.2 mL/min (constant flow)
4. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
5. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Confirm the presence of the characteristic M⁺/M+2 isotopic pattern for bromine.
-
For quantitative analysis, construct a calibration curve using standard solutions of known concentrations.
Caption: A typical workflow for the GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol provides a general framework for the purity determination and quantification of this compound.
1. Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Standards:
-
This compound reference standard (≥98% purity).
-
HPLC-grade acetonitrile and water.
-
HPLC-grade phosphoric acid or trifluoroacetic acid (TFA).
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 90% A, 10% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18.1-22 min: Return to 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Data Analysis:
-
Identify the peak for this compound by its retention time.
-
Calculate purity based on the area percentage of the main peak.
-
For quantification, create a calibration curve from standard solutions.
Conclusion
The mass spectrometry of this compound, particularly when coupled with gas chromatography, offers a highly specific and sensitive method for its identification and quantification. The predictable fragmentation pattern, characterized by the prominent isotopic signature of bromine and the facile loss of the tert-butyl group, provides a robust means of structural confirmation. While alternative techniques like HPLC and NMR offer their own distinct advantages in terms of versatility and definitive structure elucidation, respectively, GC-MS remains a cornerstone for the routine analysis of such volatile and thermally stable substituted pyridines. The choice of the optimal analytical strategy will always be guided by the specific research question and the nature of the sample matrix, but a thorough understanding of the principles and practices outlined in this guide will empower the researcher to make informed decisions and generate high-quality, reliable data.
References
- 1. echemi.com [echemi.com]
- 2. This compound | CAS 39919-58-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Crystal Structures of 5-Bromo-2-tert-butylpyridine Derivatives and Related Compounds
This guide provides a comparative analysis of the crystal structures of 5-bromopyridine derivatives, offering insights into the influence of substituent groups on their solid-state arrangement. While crystallographic data for 5-Bromo-2-tert-butylpyridine itself is not publicly available, this document leverages data from closely related compounds to provide valuable structural comparisons for researchers, scientists, and professionals in drug development. The information presented is supported by experimental data from single-crystal X-ray diffraction studies.
Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of 5-bromopyridine derivatives. This quantitative data allows for a direct comparison of their crystal packing and molecular geometries.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 5-bromopyridine-2,3-diamine[1][2] | C₅H₆BrN₃ | Orthorhombic | P2₁2₁2₁ | 3.8264 | 8.7336 | 18.6007 | 90 | 90 | 90 | 621.60 | 4 |
| 2-Amino-5-bromopyridine[3] | C₅H₅BrN₂ | Monoclinic | P1 2₁/c 1 | 13.80 | 5.839 | 7.687 | 90 | 106.04 | 90 | 594.3 | 4 |
| 5-bromopicolinic acid monohydrate | C₆H₆BrNO₃ | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| 5-Bromopyridine-2-carbaldehyde[4] | C₆H₄BrNO | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Note: Detailed crystallographic data for 5-bromopicolinic acid monohydrate and 5-Bromopyridine-2-carbaldehyde were not available in the search results.
Structural Insights
The planarity of the pyridine ring is a common feature among these derivatives. For instance, in 5-bromopyridine-2,3-diamine, the molecule is nearly planar, with a root-mean-square deviation from the mean plane of all non-hydrogen atoms of 0.01 Å[1]. The amino groups in this compound exhibit a pyramidal configuration and are involved in hydrogen bonding, which dictates the crystal packing, forming zig-zag columns[1].
The presence of different functional groups, such as amino, carboxyl, and aldehyde groups, in place of the tert-butyl group at the 2-position, significantly influences the intermolecular interactions and, consequently, the overall crystal structure. Hydrogen bonding and π-π stacking interactions are common motifs that guide the supramolecular assembly in these crystals.
Experimental Protocols
The determination of crystal structures for pyridine derivatives typically involves the following key experimental steps:
1. Synthesis and Crystallization: The synthesis of 5-bromopyridine derivatives can be achieved through various organic reactions. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.
2. Single-Crystal X-ray Diffraction (SC-XRD): A suitable single crystal is mounted on a diffractometer. The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. Monochromatic X-ray radiation is used to collect diffraction data as the crystal is rotated. The resulting diffraction patterns are used to determine the electron density distribution within the crystal, which in turn allows for the determination of the atomic positions and the overall crystal structure.[5]
The experimental workflow for single-crystal X-ray diffraction is illustrated in the following diagram:
Logical Relationship of Structural Analysis
The analysis of crystal structures of related pyridine derivatives allows for a comparative study of how different substituents impact the overall molecular packing. This relationship is depicted in the diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 9877562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Bromo-2-tert-butylpyridine: A Validated Analysis for Drug Development Professionals
Introduction: The Significance of 5-Bromo-2-tert-butylpyridine in Medicinal Chemistry
This compound is a strategically important heterocyclic compound frequently utilized in the synthesis of complex molecular architectures for pharmaceutical applications. The presence of the bromine atom at the 5-position provides a versatile handle for further functionalization through various cross-coupling reactions, while the sterically demanding tert-butyl group at the 2-position can influence the molecule's conformation and metabolic stability, often leading to improved pharmacokinetic properties in drug candidates. The reliable and efficient synthesis of this key intermediate is therefore a critical step in many drug discovery programs.
Methodologies Under Review: A Tale of Two Synthetic Strategies
This guide will focus on two distinct and validated methods for the synthesis of this compound:
-
Grignard Reaction: A classic organometallic approach involving the reaction of a Grignard reagent with a suitable pyridine precursor.
-
Suzuki-Miyaura Coupling: A modern palladium-catalyzed cross-coupling reaction that has become a mainstay in C-C bond formation.
The choice between these methods is not merely a matter of preference but is dictated by a multitude of factors including the availability of starting materials, desired scale of the reaction, and tolerance to various functional groups.
Comparative Analysis: Performance Metrics at a Glance
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each validated synthesis method.
| Metric | Method 1: Grignard Reaction | Method 2: Suzuki-Miyaura Coupling (Adapted) |
| Starting Materials | 2-Iodo-5-bromopyridine, 2,2-dimethylpropylmagnesium chloride | 2-Chloro-5-bromopyridine, tert-butylboronic acid |
| Catalyst/Reagent | Copper(I) cyanide (catalytic) | Palladium(II) acetate, SPhos (ligand) |
| Reported Yield | Up to 68%[1] | Estimated 70-85% (based on similar couplings) |
| Reaction Time | ~1 hour | ~18 hours |
| Reaction Temperature | -78°C to 20°C | 100°C |
| Scalability | Good, with considerations for exothermic control[2][3][4][5][6] | Excellent, well-established for industrial applications |
| Cost-Effectiveness | Dependent on the cost of 2-iodo-5-bromopyridine[7][8] | Dependent on the cost of palladium catalyst and ligand |
| Key Advantage | High yield, relatively short reaction time | Broad functional group tolerance, milder conditions |
| Key Disadvantage | Requires cryogenic temperatures, sensitive to moisture | Longer reaction time, cost of catalyst and ligand |
In-Depth Method Validation and Experimental Protocols
A cornerstone of scientific integrity is the ability to reproduce experimental results. To this end, we provide detailed, step-by-step protocols for the two synthesis methods under review.
Method 1: Grignard Reaction Synthesis of this compound
This method leverages the nucleophilic character of a Grignard reagent to introduce the tert-butyl group onto the pyridine ring. The use of 2-iodo-5-bromopyridine as a starting material is strategic, as the iodine is more reactive towards the Grignard reagent than the bromine, allowing for selective substitution.
Reaction Scheme:
A Grignard reaction for this compound synthesis.
Experimental Protocol:
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 2-iodo-5-bromopyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cooling: The reaction mixture is cooled to -78°C using a dry ice/acetone bath.
-
Addition of Grignard Reagent: A solution of 2,2-dimethylpropylmagnesium chloride (1.1 eq) in THF is added dropwise to the cooled solution via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below -70°C.
-
Catalyst Addition: Copper(I) cyanide (0.1 eq) is added to the reaction mixture in one portion.
-
Warming and Reaction Monitoring: The reaction mixture is allowed to slowly warm to room temperature and stirred for 1 hour. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: Suzuki-Miyaura Coupling for the Synthesis of this compound (Adapted Protocol)
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. In this proposed route, 2-chloro-5-bromopyridine is coupled with tert-butylboronic acid in the presence of a palladium catalyst and a suitable ligand. This method is adapted from a similar, well-established protocol for the coupling of 2-chloropyridine with pyridine-3-boronic acid.[9]
Reaction Scheme:
Suzuki coupling for this compound synthesis.
Experimental Protocol (Adapted):
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-5-bromopyridine (1.0 eq), tert-butylboronic acid (1.2 eq), palladium(II) acetate (2 mol%), SPhos (4 mol%), and cesium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100°C and stir the reaction mixture vigorously for 18 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Validation of the Final Product: Spectroscopic Data
The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the nine equivalent protons of the tert-butyl group.[10]
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms of the pyridine ring and the quaternary and methyl carbons of the tert-butyl group.
Mass Spectrometry (MS):
-
The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of this compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M+ and M+2) will be observed, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[11]
Discussion: Choosing the Optimal Synthetic Route
The selection of the most suitable synthesis method for this compound is a decision that balances several key factors:
-
Yield and Purity: The Grignard reaction offers a validated and high-yielding route. While the Suzuki coupling is anticipated to provide good to excellent yields, the specific yield for this substrate would need to be optimized.
-
Scalability: Both methods are scalable. However, the exothermic nature of the Grignard reaction requires careful thermal management on a larger scale.[2][3][4][5][6] The Suzuki coupling is generally considered highly scalable and is widely used in industrial settings.
-
Cost-Effectiveness: A thorough cost analysis should consider the price of starting materials, catalysts, ligands, and solvents for both routes. The cost of 2-iodo-5-bromopyridine for the Grignard reaction may be higher than that of 2-chloro-5-bromopyridine for the Suzuki coupling.[7][8] However, the cost of the palladium catalyst and phosphine ligand for the Suzuki coupling must also be factored in.
-
Experimental Complexity: The Grignard reaction requires stringent anhydrous conditions and cryogenic temperatures, which may be more demanding for some laboratories. The Suzuki coupling, while requiring an inert atmosphere, generally proceeds at a more convenient temperature.
Conclusion and Future Perspectives
Both the Grignard reaction and the Suzuki-Miyaura coupling represent viable and effective methods for the synthesis of this compound. The Grignard approach is a high-yielding and rapid method, while the Suzuki coupling offers versatility and milder reaction conditions. The ultimate choice will depend on the specific needs and resources of the research team.
Future work in this area could focus on the development of more sustainable and cost-effective catalytic systems for the Suzuki-Miyaura coupling, potentially utilizing more earth-abundant metals or exploring ligand-free conditions. Additionally, the development of a one-pot synthesis from more readily available starting materials would be a significant advancement in the field.
References
- 1. This compound|lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. imm.fraunhofer.de [imm.fraunhofer.de]
- 4. (343a) Continuous Flow Synthesis of Grignard Reagents Towards the Preparation of Advanced Intermediates and Active Pharmaceutical Ingredients – a Modular Approach | AIChE [proceedings.aiche.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 5-Bromo-2-iodopyridine 97 223463-13-6 [sigmaaldrich.com]
- 8. 5-Bromo-2-Iodopyridine Market, Report Size, Worth, Revenue, Growth, Industry Value, Share 2025 [reports.valuates.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound(39919-58-9) 1H NMR spectrum [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
Comparative Guide to the GC-MS Analysis of 5-Bromo-2-tert-butylpyridine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions involving 5-Bromo-2-tert-butylpyridine, a versatile building block in medicinal chemistry and materials science. We offer detailed experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, alongside a comparative synthesis of a related compound to highlight alternative strategies. The focus is on the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the resulting products, providing a framework for reaction monitoring, product identification, and purity assessment.
Executive Summary
Comparison of Synthetic Routes and Product Classes
The choice of reaction pathway dictates the class of compound synthesized from this compound. Each method offers distinct advantages and leads to products with unique properties and further synthetic potential.
| Reaction Type | Reagent | Bond Formed | Product Class | Key Advantages |
| Suzuki-Miyaura Coupling | Aryl/Heteroarylboronic Acid | C-C (sp²-sp²) | 5-Aryl-2-tert-butylpyridines | Wide substrate scope, mild reaction conditions, commercially available reagents. |
| Sonogashira Coupling | Terminal Alkyne | C-C (sp²-sp) | 5-Alkynyl-2-tert-butylpyridines | Direct introduction of an alkyne moiety, useful for further click chemistry. |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | C-N | 5-Amino-2-tert-butylpyridines | Efficient formation of C-N bonds, broad amine scope. |
| Alternative Synthesis (Example) | tert-Butyllithium on Pyridine | C-C (alkylation) | 2,6-Di-tert-butylpyridine | Direct alkylation of the pyridine ring.[1] |
Experimental Protocols and GC-MS Analysis
The following protocols are adapted from established procedures for similar substrates and provide a strong starting point for the synthesis and analysis of 5-substituted-2-tert-butylpyridine derivatives.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol outlines the synthesis of 2-tert-butyl-5-phenylpyridine.
Reaction Scheme:
Experimental Protocol:
-
To a dry Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture (e.g., Toluene/Water 4:1) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by GC-MS until the starting material is consumed.
-
Upon completion, cool the mixture, extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
GC-MS Analysis:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Expected Retention Times: The product, 2-tert-butyl-5-phenylpyridine, will have a longer retention time than the starting material, this compound, due to its higher molecular weight and boiling point.
-
Expected Mass Spectra:
-
This compound (Starting Material): Look for the molecular ion peaks [M]⁺ and [M+2]⁺ in a characteristic ~1:1 ratio due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). The fragment ion corresponding to the loss of a methyl group from the tert-butyl group ([M-15]⁺) is also expected.
-
2-tert-butyl-5-phenylpyridine (Product): The mass spectrum will show a prominent molecular ion peak [M]⁺. Key fragmentation will likely involve the loss of a methyl group ([M-15]⁺) from the tert-butyl substituent.
-
Sonogashira Coupling of this compound with Phenylacetylene
This protocol describes the synthesis of 2-tert-butyl-5-(phenylethynyl)pyridine.
Reaction Scheme:
Experimental Protocol:
-
To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 4 mol%).
-
Evacuate and backfill with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine).
-
Add phenylacetylene (1.2 eq) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitor the reaction by GC-MS.
-
Work-up as described for the Suzuki-Miyaura coupling.
-
Purify by column chromatography.
GC-MS Analysis:
-
Sample Preparation: As described above.
-
Expected Retention Times: The product, 2-tert-butyl-5-(phenylethynyl)pyridine, will have a higher boiling point and thus a longer retention time than the starting material.
-
Expected Mass Spectra:
-
2-tert-butyl-5-(phenylethynyl)pyridine (Product): A strong molecular ion peak [M]⁺ is expected. Fragmentation may include the loss of a methyl group ([M-15]⁺) and potentially cleavage of the C-C triple bond, although the molecular ion is often the most significant peak.
-
Buchwald-Hartwig Amination of this compound with Aniline
This protocol details the synthesis of N-phenyl-2-tert-butylpyridin-5-amine.
Reaction Scheme:
Experimental Protocol:
-
In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq).
-
Add this compound (1.0 eq) and aniline (1.2 eq).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the mixture to 80-110 °C.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify by column chromatography.
GC-MS Analysis:
-
Sample Preparation: As described above.
-
Expected Retention Times: The product, N-phenyl-2-tert-butylpyridin-5-amine, will have a significantly longer retention time than the starting material due to its increased molecular weight and polarity.
-
Expected Mass Spectra:
-
N-phenyl-2-tert-butylpyridin-5-amine (Product): A clear molecular ion peak [M]⁺ should be observed. Fragmentation will likely involve the loss of a methyl group ([M-15]⁺) and potentially cleavage of the C-N bond.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis and analysis processes.
Caption: General workflow for the synthesis and GC-MS analysis.
Caption: Reaction pathways from this compound.
Conclusion
This guide provides a foundational framework for researchers working with this compound. The detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, coupled with guidance on GC-MS analysis, will facilitate the synthesis and characterization of novel substituted pyridine compounds. While specific quantitative data for these exact reactions requires experimental generation, the provided information on analogous systems offers a reliable starting point for experimental design and data interpretation. The visual workflows further clarify the experimental and analytical processes, making this a valuable resource for scientists in drug discovery and development.
References
The Elusive Crystal Structure of 5-Bromo-2-tert-butylpyridine Adducts: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecular adducts is paramount for rational drug design and the development of new materials. While X-ray crystallography remains the gold standard for elucidating these structures, a comprehensive search of publicly available databases reveals a notable absence of crystallographic data for adducts of 5-Bromo-2-tert-butylpyridine.
This guide provides a comparative analysis of the potential crystallographic behavior of this compound by examining structurally related substituted pyridine adducts for which X-ray diffraction data is available. By understanding the influence of steric and electronic factors on the crystal packing of analogous compounds, we can infer the likely challenges and opportunities in crystallizing adducts of this compound.
Comparative Analysis of Substituted Pyridine Adducts
The ability of a pyridine derivative to form a stable, well-ordered co-crystal suitable for X-ray diffraction is largely governed by the nature and position of its substituents. These substituents influence the molecule's steric hindrance, electronic properties, and the types of intermolecular interactions it can form.
Hypothetical Case: this compound
The structure of this compound presents a unique combination of a bulky, electron-donating tert-butyl group at the 2-position and an electron-withdrawing bromine atom at the 5-position. The sterically demanding tert-butyl group adjacent to the nitrogen atom would likely hinder the formation of common N-H···N or N···H-O hydrogen bonds, which are often crucial for the assembly of pyridine-containing co-crystals. The bromine atom, while capable of participating in halogen bonding, is positioned away from the primary hydrogen bonding site.
Alternative Pyridine Derivatives with Known Crystal Structures
To provide a framework for comparison, we will consider three classes of substituted pyridines with available crystallographic data on their adducts:
-
Sterically Hindered Pyridines: Adducts of 4-tert-butylpyridine.
-
Brominated Pyridines: Co-crystals of 2-bromopyridine and 3,5-dibromopyridine.
-
Pyridines with both Amino and Bromo Substituents: The co-crystal salt of 2-amino-6-bromopyridine.
The following table summarizes key crystallographic data for selected adducts of these alternative pyridines.
| Pyridine Derivative | Co-former | Crystal System | Space Group | Key Supramolecular Interactions | Reference |
| 4-tert-Butylpyridine | Dialkylzinc (ZnR₂) | Monoclinic / Orthorhombic | Pc / Imm2 | Lewis acid-base coordination | [1] |
| 2-Amino-6-bromopyridine | 2,3,5,6-Tetrafluorobenzoic acid | Not specified | Not specified | N-H···O, N-H···N hydrogen bonds, π-stacking | [2] |
| 3,5-Dibromopyridine | Not applicable (self-structure) | Not specified | Not specified | Not applicable | [3] |
Table 1: Comparative Crystallographic Data of Substituted Pyridine Adducts.
The data illustrates that even with bulky substituents like a tert-butyl group, adduct formation is possible, as seen with 4-tert-butylpyridine forming Lewis acid-base adducts.[1] In the case of 2-amino-6-bromopyridine, the presence of an amino group facilitates robust hydrogen bonding, which likely drives the co-crystal formation despite the presence of a bromine atom.[2] The study of 3,5-dibromopyridine itself provides insights into how bromo-substituted pyridines pack in a crystalline environment.[3]
Experimental Protocols
While a specific protocol for the crystallization of this compound adducts is not available, a general approach for the synthesis of pyridine-based co-crystals can be adapted.
General Protocol for Pyridine Co-Crystal Synthesis:
A common method for preparing co-crystals involves liquid-assisted grinding or slow evaporation from a solution.
-
Molar Ratio: The pyridine derivative and the co-former (e.g., a carboxylic acid) are typically mixed in an equimolar ratio (1:1).
-
Liquid-Assisted Grinding: A few drops of a suitable solvent (e.g., methanol, ethanol, or acetonitrile) are added to the solid mixture, which is then ground in a mortar and pestle for a set period (e.g., 15-30 minutes).
-
Slow Evaporation: The pyridine derivative and co-former are dissolved in a suitable solvent or solvent mixture. The solution is then allowed to evaporate slowly at room temperature or in a controlled environment.
-
Crystal Harvesting: Once crystals form, they are carefully harvested for analysis.
The choice of solvent is critical and often requires screening to find conditions that favor co-crystal formation over the crystallization of the individual components.
Visualizing Molecular Interactions and Workflows
To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate key aspects of co-crystallization and experimental design.
Conclusion and Future Outlook
The absence of crystallographic data for this compound adducts highlights a gap in the structural chemistry landscape. The significant steric hindrance posed by the 2-tert-butyl group likely presents a considerable challenge to forming conventional hydrogen-bonded co-crystals.
Future research in this area could focus on:
-
Exploring a wide range of co-formers: Investigating co-formers that can interact with the bromine atom via halogen bonding or with the pyridine ring through π-π stacking might yield successful co-crystals.
-
Utilizing alternative crystallization techniques: High-throughput screening of crystallization conditions, including a broader array of solvents and techniques like vapor diffusion, could uncover suitable conditions for crystal growth.
-
Computational modeling: Density functional theory (DFT) calculations could be employed to predict the most stable co-crystal structures and guide the selection of promising co-formers.
By systematically addressing these challenges, it may be possible to unlock the crystal structures of this compound adducts, providing valuable insights for the design of new molecules with tailored solid-state properties.
References
A Comparative Spectroscopic Analysis of Substituted Bromo-pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of three isomers of bromo-pyridine: 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine. The information presented is crucial for the identification, characterization, and quality control of these important chemical building blocks in research and development. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the bromo-pyridine isomers.
¹H NMR Spectral Data
Solvent: CDCl₃
| Compound | δ H-2 (ppm) | δ H-3 (ppm) | δ H-4 (ppm) | δ H-5 (ppm) | δ H-6 (ppm) |
| 2-Bromopyridine | - | 7.56 | 7.49 | 7.26 | 8.36 |
| 3-Bromopyridine | 8.68 | - | 7.80 | 7.19 | 8.52 |
| 4-Bromopyridine | 8.62 | 7.39 | - | 7.39 | 8.62 |
¹³C NMR Spectral Data
Solvent: CDCl₃
| Compound | δ C-2 (ppm) | δ C-3 (ppm) | δ C-4 (ppm) | δ C-5 (ppm) | δ C-6 (ppm) |
| 2-Bromopyridine | 142.5 | 128.5 | 139.3 | 123.5 | 150.2 |
| 3-Bromopyridine | 150.8 | 120.6 | 138.7 | 123.8 | 147.9 |
| 4-Bromopyridine | 151.2 | 127.1 | 132.0 | 127.1 | 151.2 |
IR Spectral Data
| Compound | Key Absorptions (cm⁻¹) |
| 2-Bromopyridine | 3050 (Ar C-H), 1582 (C=C), 1564 (C=N), 1430 (Ar C-C), 1020 (C-Br) |
| 3-Bromopyridine | 3060 (Ar C-H), 1575 (C=C), 1560 (C=N), 1420 (Ar C-C), 1025 (C-Br) |
| 4-Bromopyridine | 3040 (Ar C-H), 1580 (C=C), 1555 (C=N), 1415 (Ar C-C), 1010 (C-Br) |
UV-Vis Spectral Data
Solvent: Neutral
| Compound | λmax (nm) |
| 2-Bromopyridine | 235, 275 |
| 3-Bromopyridine | 230, 265 |
| 4-Bromopyridine | 238, 270 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of substituted bromo-pyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the bromo-pyridine sample for ¹H NMR or 20-30 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is employed.
-
Acquisition Time: An acquisition time of 3-4 seconds is set.
-
Spectral Width: The spectral width is typically set from -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse experiment is commonly used.
-
Number of Scans: Due to the low natural abundance of ¹³C, 1024 or more scans are often required.
-
Relaxation Delay: A relaxation delay of 2 seconds is typical.
-
Acquisition Time: An acquisition time of 1-2 seconds is used.
-
Spectral Width: The spectral width is generally set from 0 to 160 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): For liquid samples, a drop of the neat substance is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Data Acquisition: The prepared plates are placed in the sample holder of the FTIR spectrometer. The infrared spectrum is then acquired, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The characteristic absorption bands corresponding to the functional groups and the fingerprint region of the molecule are identified and analyzed.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the bromo-pyridine is prepared in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane). This stock solution is then serially diluted to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Baseline Correction: The spectrophotometer is zeroed using a cuvette filled with the same solvent used for the sample solution.
-
Data Acquisition: The cuvette containing the sample solution is placed in the spectrophotometer, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a substituted bromo-pyridine.
Caption: Workflow for the spectroscopic characterization of substituted bromo-pyridines.
A Comparative Analytical Guide to 5-Bromo-2-tert-butylpyridine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Analytical Characteristics of 5-Bromo-2-tert-butylpyridine and its Structural Isomers, 2-Bromo-6-tert-butylpyridine and 3-Bromo-5-tert-butylpyridine.
This guide provides a comprehensive analytical characterization of this compound, a key intermediate in pharmaceutical and organic synthesis. To offer a broader perspective for researchers, this guide presents a comparative analysis with its structural isomers: 2-Bromo-6-tert-butylpyridine and 3-Bromo-5-tert-butylpyridine. The data presented herein, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC), will aid in the unambiguous identification, purity assessment, and selection of the appropriate isomer for specific research and development applications.
Spectroscopic and Chromatographic Data Comparison
The following tables summarize the key analytical data for this compound and its selected isomers. This quantitative data is essential for distinguishing between these closely related compounds.
Table 1: ¹H NMR and ¹³C NMR Spectral Data
| Compound | ¹H NMR (CDCl₃) Chemical Shifts (δ, ppm) | ¹³C NMR (CDCl₃) Chemical Shifts (δ, ppm) |
| This compound | 8.55 (d, J=2.4 Hz, 1H, H6), 7.65 (dd, J=8.5, 2.4 Hz, 1H, H4), 7.30 (d, J=8.5 Hz, 1H, H3), 1.33 (s, 9H, C(CH₃)₃) | 169.1, 151.7, 141.2, 124.7, 119.8, 36.9, 30.5 |
| 2-Bromo-6-tert-butylpyridine | 7.49 (t, J=7.8 Hz, 1H, H4), 7.30 (d, J=7.8 Hz, 1H, H3), 7.21 (d, J=7.8 Hz, 1H, H5), 1.35 (s, 9H, C(CH₃)₃) | 162.8, 142.1, 139.1, 126.8, 119.4, 37.6, 30.3 |
| 3-Bromo-5-tert-butylpyridine | 8.60 (d, J=2.2 Hz, 1H, H6), 8.45 (d, J=2.2 Hz, 1H, H2), 7.85 (t, J=2.2 Hz, 1H, H4), 1.35 (s, 9H, C(CH₃)₃) | 151.2, 148.5, 138.0, 135.2, 121.9, 34.9, 31.1 |
Table 2: Mass Spectrometry and Infrared Spectroscopy Data
| Compound | Mass Spectrometry (EI) m/z (Relative Intensity %) | Infrared Spectroscopy (ATR) Key Peaks (cm⁻¹) |
| This compound | 215/213 (M⁺, ~1:1), 200/198 ([M-CH₃]⁺), 158/156 ([M-C(CH₃)₃]⁺) | 2965 (C-H stretch), 1580, 1460 (C=C, C=N stretch), 1020 (C-Br stretch) |
| 2-Bromo-6-tert-butylpyridine | 215/213 (M⁺, ~1:1), 200/198 ([M-CH₃]⁺), 158/156 ([M-C(CH₃)₃]⁺) | 2960 (C-H stretch), 1575, 1450 (C=C, C=N stretch), 1015 (C-Br stretch) |
| 3-Bromo-5-tert-butylpyridine | 215/213 (M⁺, ~1:1), 200/198 ([M-CH₃]⁺), 158/156 ([M-C(CH₃)₃]⁺) | 2968 (C-H stretch), 1585, 1470 (C=C, C=N stretch), 1025 (C-Br stretch) |
Table 3: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Retention Time (min) |
| This compound | 5.8 |
| 2-Bromo-6-tert-butylpyridine | 5.5 |
| 3-Bromo-5-tert-butylpyridine | 6.2 |
| Note: HPLC conditions are detailed in the Experimental Protocols section. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for specific laboratory setups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 16 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 240 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
-
Data Processing: Fourier transformation was applied to the acquired free induction decays (FIDs). Phase and baseline corrections were performed manually. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
-
Sample Introduction: A dilute solution of the sample in methanol was introduced via direct infusion or a GC inlet.
-
Ionization:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
-
Mass Analysis:
-
Analyzer Type: Quadrupole.
-
Scan Range: m/z 50-300.
-
-
Data Interpretation: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions were recorded. The presence of bromine is indicated by the characteristic isotopic pattern with peaks of nearly equal intensity at M⁺ and M⁺+2.[1][2]
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small drop of the neat liquid sample was placed directly onto the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000-650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Processing: The spectrum was baseline corrected and the wavenumbers of the major absorption bands were identified.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
-
Sample Preparation: Samples were dissolved in the mobile phase to a concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.
Visualization of Analytical Workflows
To further clarify the analytical processes, the following diagrams, generated using Graphviz, illustrate the general workflow for compound characterization and a decision-making guide for technique selection.
Caption: General workflow for the analytical characterization of brominated pyridines.
Caption: Decision guide for selecting the appropriate analytical technique.
References
A Comparative Guide to the Electronic Properties of Substituted Bromopyridines: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
Comparison of Electronic Properties
The electronic properties of substituted pyridines are significantly influenced by the nature and position of their substituents. Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment, provide insights into the molecule's reactivity, stability, and intermolecular interactions.
A smaller HOMO-LUMO gap is generally indicative of higher chemical reactivity and lower kinetic stability. The table below summarizes the calculated electronic properties for a comparable brominated pyridine derivative, 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine, which serves as a valuable reference point.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Computational Method |
| 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine | -6.42 | -1.15 | 5.27 | 4.65 | DFT/B3LYP/cc-pVTZ[1] |
| 5-Bromo-2-tert-butylpyridine | N/A | N/A | N/A | N/A | Data not available |
N/A: Data not available in the searched literature.
The electronic properties of this compound can be qualitatively inferred. The tert-butyl group is an electron-donating group, which would be expected to raise the HOMO energy level compared to unsubstituted pyridine. The bromine atom is an electron-withdrawing group, which would likely lower the LUMO energy level. The interplay of these two substituents will determine the final electronic structure and reactivity of the molecule.
Experimental and Computational Protocols
The methodologies employed in DFT studies are crucial for the accuracy and reliability of the results. The following protocol, based on the study of 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine, provides a representative example of the computational approach used to investigate the electronic properties of substituted pyridines.
Computational Details:
The molecular structure of the compound of interest is optimized using DFT with a specific functional and basis set, for instance, the B3LYP functional with the cc-pVTZ basis set, as implemented in a quantum chemistry software package like Gaussian.[1] The vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
The electronic properties, including the HOMO and LUMO energies and the molecular electrostatic potential (MEP), are then calculated from the optimized geometry. The HOMO-LUMO gap is determined as the difference between the LUMO and HOMO energies.
Experimental Validation:
While this guide focuses on computational studies, experimental validation is a critical component of materials research. Techniques such as UV-Vis spectroscopy can be used to experimentally determine the electronic absorption properties and provide an estimate of the HOMO-LUMO gap, which can then be compared with the computationally derived values.
Visualizing Computational Workflows and Relationships
To better understand the process and implications of DFT studies, the following diagrams illustrate a typical workflow and the relationships between calculated parameters and molecular properties.
The diagram above outlines the typical steps involved in a DFT study, from the initial input of the molecular structure to the final analysis of its properties.
This second diagram illustrates how key descriptors calculated using DFT, such as the HOMO-LUMO gap and molecular electrostatic potential, can be used to predict important macroscopic properties of the molecule, including its chemical reactivity and potential biological activity.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-tert-butylpyridine
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. Handling and disposing of specialized chemical reagents like 5-Bromo-2-tert-butylpyridine requires a meticulous, protocol-driven approach. This guide provides an in-depth operational plan for its proper disposal, grounded in regulatory standards and field-proven laboratory practices. The objective is not merely to outline steps but to build a framework of understanding, ensuring that safety is an inherent part of the scientific process.
Hazard Profile and Immediate Safety Imperatives
Before any disposal procedure is initiated, a complete understanding of the compound's hazard profile is essential. This compound is an irritant and presents specific target organ toxicity.[1] The primary operational goal is to prevent any contact or release through rigorous adherence to personal protective equipment (PPE) protocols and engineering controls.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Category | Hazard Statement |
|---|---|---|
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[2] |
| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled.[2] |
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles or a face shield. | Prevents contact with eyes, which can cause serious irritation.[1][3][4] |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber). | Protects against skin contact, which causes irritation.[1][5] Nitrile gloves are not always sufficient for prolonged contact with pyridines. |
| Body Protection | Fully-buttoned laboratory coat. | Prevents incidental contact with clothing and skin.[6][7] |
| Respiratory Protection | Use only within a certified chemical fume hood. | Prevents inhalation of vapors, which can cause respiratory irritation.[1][4][6] |
The Core Principle: Segregation of Halogenated Waste
This compound is a halogenated organic compound due to the presence of bromine. This classification is critical for waste disposal. Under regulations set by the Environmental Protection Agency (EPA), halogenated organic compounds are often subject to specific disposal requirements.[8]
The primary causality for this segregation is twofold:
-
Incineration Compatibility: The ultimate disposal method for much organic chemical waste is high-temperature incineration.[9] When brominated compounds are combusted, they can produce corrosive and toxic byproducts such as hydrobromic acid (HBr).[10] Licensed hazardous waste incinerators are equipped with specialized scrubbers and afterburners to neutralize these acidic gases, a capability standard solvent incinerators may lack.
-
Regulatory Compliance: Mixing halogenated waste with non-halogenated waste streams can render the entire container non-compliant, leading to rejection by the disposal facility and increased disposal costs.
Therefore, the first and most critical step is to designate a specific waste stream for "Halogenated Organic Waste."[6]
On-Site Waste Accumulation: A Step-by-Step Protocol
Proper accumulation of chemical waste at the point of generation is a self-validating system that prevents accidental mixing and ensures regulatory compliance.
Step 1: Container Selection
-
Choose a chemically compatible, leak-proof container with a secure screw-top cap.[6] Borosilicate glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Inspect the container for any cracks or defects before the first use.
Step 2: Mandatory Labeling
-
Before any waste is added, affix a "Hazardous Waste" label to the container.[6]
-
The label must, at a minimum, include the following information:
-
The words "Hazardous Waste." [6]
-
The full chemical name: "Waste this compound." Do not use abbreviations, formulas, or trade names.[6] If it is a solution, list all constituents and their approximate percentages.
-
The specific hazards: "Irritant," "Toxic." [6]
-
The Accumulation Start Date (the date the first drop of waste is added).
-
The name and contact information of the responsible Principal Investigator or laboratory manager.
-
Step 3: Safe Storage in a Satellite Accumulation Area (SAA)
-
Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[6]
-
The container must remain closed at all times except when actively adding waste.[6]
-
Utilize secondary containment, such as a larger, chemically resistant bin, to capture any potential leaks or spills.[6]
-
Store the SAA away from incompatible materials, particularly strong acids and oxidizing agents.[4]
Accidental Spill Management
Even with careful handling, spills can occur. An immediate and correct response is vital.
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Assess and Equip: For small spills, trained personnel may proceed with cleanup. Ensure the correct PPE is worn, as detailed in Table 2.
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[1][5] Do not use combustible materials like paper towels.
-
Collect and Package: Carefully sweep or scoop the absorbed material into a suitable, sealable container. Label it clearly as "Spill Debris containing this compound."
-
Dispose: This spill debris must be disposed of as hazardous waste through your institution's EHS department.[5]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and soap and water. The rinsate must also be collected as hazardous waste.[6]
Final Disposal Pathways and Regulatory Framework
The journey of chemical waste does not end at the SAA. It is crucial to understand the terminal disposal methods to appreciate the importance of the preceding steps. All disposal must be conducted through a licensed hazardous waste disposal company, typically coordinated by your institution's Environmental Health and Safety (EHS) department.[6]
Under no circumstances should this compound be disposed of down the drain or in regular trash.[6]
The primary disposal methods for halogenated pyridines include:
-
High-Temperature Incineration: This is the most common method for organic hazardous waste.[9] Facilities must operate at high temperatures (e.g., >820°C) and be equipped with alkali scrubbers to handle the HBr gas generated during combustion.[9][10]
-
Chemical Destruction: As specified under EPA regulations for certain halogenated pyridines (40 CFR § 721.8675), chemical destruction is an approved method.[11] This can involve processes like bromination, which oxidizes organic materials into carbon dioxide and aqueous hydrobromic acid.[12]
The following diagram illustrates the decision-making workflow for proper disposal.
References
- 1. aksci.com [aksci.com]
- 2. This compound | 39919-58-9 [sigmaaldrich.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 11. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Essential Safety and Operational Guidance for 5-Bromo-2-tert-butylpyridine
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the handling of 5-Bromo-2-tert-butylpyridine, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 39919-58-9
-
Molecular Formula: C₉H₁₂BrN
Hazard Summary: this compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Ingestion may also be harmful.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles / Face Shield | Must meet ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses if there is a risk of splashing. |
| Hands | Chemical-resistant gloves | Butyl rubber or PVA gloves are recommended. Nitrile gloves may not offer sufficient protection and should be avoided. Always consult the manufacturer's glove compatibility chart. |
| Body | Laboratory Coat | A fully-buttoned lab coat made of a flame-resistant material like Nomex® with cotton clothing underneath is recommended. Avoid polyester or acrylic fabrics. |
| Feet | Closed-toe Shoes | Shoes must cover the entire foot (closed toe and heel). |
| Respiratory | Respirator (if necessary) | Use a respirator if engineering controls (e.g., fume hood) are not sufficient to maintain exposure below permissible limits. This requires enrollment in a respiratory protection program, including medical clearance and fit testing. |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]
-
Store away from heat, sparks, open flames, and other sources of ignition.[4]
Handling:
-
All handling of this compound should be conducted in a properly functioning certified laboratory chemical fume hood.[4]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[4]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2]
-
Waste should be collected in a sealable, airtight, and compatible container.
-
Do not dispose of down the drain or into the environment.[1]
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[1]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]
-
Inhalation: Remove the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Spill: For a small spill, trained personnel wearing appropriate PPE may clean it up using an inert absorbent material (e.g., sand, earth, or vermiculite).[4][5] Place the absorbed material into a suitable container for disposal.[1] For large spills, evacuate the area and contact emergency responders.
Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for a spill or exposure incident.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
